Product packaging for N-methyl-5-phenyl-3-isoxazolecarboxamide(Cat. No.:CAS No. 144537-05-3)

N-methyl-5-phenyl-3-isoxazolecarboxamide

Cat. No.: B171521
CAS No.: 144537-05-3
M. Wt: 202.21 g/mol
InChI Key: MOMKSFSROUJANN-UHFFFAOYSA-N
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Description

N-methyl-5-phenyl-3-isoxazolecarboxamide, also known as this compound, is a useful research compound. Its molecular formula is C11H10N2O2 and its molecular weight is 202.21 g/mol. The purity is usually 95%.
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Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H10N2O2 B171521 N-methyl-5-phenyl-3-isoxazolecarboxamide CAS No. 144537-05-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-methyl-5-phenyl-1,2-oxazole-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O2/c1-12-11(14)9-7-10(15-13-9)8-5-3-2-4-6-8/h2-7H,1H3,(H,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOMKSFSROUJANN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1=NOC(=C1)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80447232
Record name N-methyl-5-phenyl-3-isoxazolecarboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80447232
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

144537-05-3
Record name N-methyl-5-phenyl-3-isoxazolecarboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80447232
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of N-methyl-5-phenyl-3-isoxazolecarboxamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a plausible and well-documented synthetic pathway for N-methyl-5-phenyl-3-isoxazolecarboxamide. The synthesis is presented as a multi-step process, beginning with the formation of the isoxazole core, followed by functional group manipulations to yield the final amide product. This document includes detailed experimental protocols derived from analogous syntheses, tabulated quantitative data for key intermediates, and visual representations of the synthetic pathway and experimental workflow.

Synthetic Pathway Overview

The synthesis of this compound is most effectively achieved through a three-step process:

  • Step 1: Synthesis of 5-phenyl-3-isoxazolecarboxylic acid. This foundational step involves the construction of the core isoxazole ring system with the required phenyl and carboxylic acid functionalities. A common method for this is the reaction of a benzaldehyde derivative with a source of hydroxylamine and a suitable C3 synthon.

  • Step 2: Formation of 5-phenyl-3-isoxazolecarbonyl chloride. The carboxylic acid is activated for amidation by converting it to the more reactive acid chloride. This is typically achieved using a chlorinating agent such as thionyl chloride or oxalyl chloride.

  • Step 3: Amidation with Methylamine. The final step involves the reaction of the activated acid chloride with methylamine to form the target this compound.

Below is a DOT language representation of this synthetic pathway.

G cluster_0 Step 1: Isoxazole Ring Formation cluster_1 Step 2: Acid Chloride Formation cluster_2 Step 3: Amidation Benzaldehyde Oxime Benzaldehyde Oxime Reaction1 [3+2] Cycloaddition & Hydrolysis Benzaldehyde Oxime->Reaction1 1. Base Ethyl Acetoacetate Ethyl Acetoacetate Ethyl Acetoacetate->Reaction1 2. Cyclization 5-phenyl-3-isoxazolecarboxylic_acid 5-phenyl-3-isoxazolecarboxylic acid 5-phenyl-3-isoxazolecarbonyl_chloride 5-phenyl-3-isoxazolecarbonyl chloride Reaction2 Chlorination 5-phenyl-3-isoxazolecarboxylic_acid->Reaction2 Reaction1->5-phenyl-3-isoxazolecarboxylic_acid Thionyl_Chloride Thionyl Chloride (SOCl2) Thionyl_Chloride->Reaction2 Reaction3 Nucleophilic Acyl Substitution 5-phenyl-3-isoxazolecarbonyl_chloride->Reaction3 Reaction2->5-phenyl-3-isoxazolecarbonyl_chloride Methylamine Methylamine (CH3NH2) Methylamine->Reaction3 This compound N-methyl-5-phenyl-3- isoxazolecarboxamide Reaction3->this compound

Caption: Synthetic pathway for this compound.

Experimental Protocols

The following protocols are detailed methodologies for each step of the synthesis. These are based on established procedures for similar isoxazole derivatives.[1][2][3][4]

Step 1: Synthesis of 5-phenyl-3-isoxazolecarboxylic acid

This procedure is adapted from the synthesis of similar isoxazole carboxylic acids.[4]

Materials:

  • Benzaldehyde oxime

  • Ethyl acetoacetate

  • Anhydrous zinc chloride

  • 5% Sodium hydroxide (NaOH) solution

  • 2 N Hydrochloric acid (HCl)

  • Ethanol

Procedure:

  • In a 10 mL round-bottom flask, combine benzaldehyde oxime (1 mmol), ethyl acetoacetate (2 mmol), and anhydrous zinc chloride (0.1 mmol).

  • Gradually heat the mixture to 60°C without a solvent for approximately one hour. Monitor the reaction progress using thin-layer chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature.

  • Add ethanol and stir for 30 minutes. The solid ethyl 5-methyl-3-phenylisoxazole-4-carboxylate will precipitate.

  • Treat the solid intermediate with 10 mL of 5% NaOH solution at room temperature for about 4 hours to facilitate hydrolysis. Again, monitor the reaction by TLC.

  • Upon completion of the hydrolysis, acidify the reaction mixture with 2 N HCl.

  • The resulting solid, 5-phenyl-3-isoxazolecarboxylic acid, is then filtered and recrystallized from hot ethanol.

Step 2: Formation of 5-phenyl-3-isoxazolecarbonyl chloride

This protocol is based on the general method for converting carboxylic acids to acid chlorides.[2]

Materials:

  • 5-phenyl-3-isoxazolecarboxylic acid

  • Thionyl chloride (SOCl₂)

  • Dichloromethane (DCM)

Procedure:

  • Dissolve 5-phenyl-3-isoxazolecarboxylic acid (10 mmol, 1.95 g) in 100 mL of dichloromethane.

  • Cool the solution in an ice bath and stir for 20 minutes.

  • Slowly add thionyl chloride (12 mmol, 1.43 g) dropwise to the solution.

  • Allow the reaction to proceed for a few hours at room temperature or until the evolution of gas ceases.

  • Remove the solvent and excess thionyl chloride under reduced pressure. The resulting crude 5-phenyl-3-isoxazolecarbonyl chloride is used in the next step without further purification.

Step 3: Amidation with Methylamine

This procedure is adapted from general amidation reactions of isoxazole acid chlorides.[3][5]

Materials:

  • 5-phenyl-3-isoxazolecarbonyl chloride

  • Methylamine (solution in THF or as a gas)

  • Triethylamine (Et₃N)

  • Dichloromethane (DCM) or Toluene

  • 5% HCl solution

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Magnesium sulfate (MgSO₄)

Procedure:

  • In a dry reaction vessel under an inert atmosphere (e.g., argon), dissolve the crude 5-phenyl-3-isoxazolecarbonyl chloride (10 mmol) in 50 mL of dry dichloromethane.

  • Add triethylamine (11 mmol) to the solution to act as a base.

  • Slowly add a solution of methylamine (12 mmol) in THF to the reaction mixture. Alternatively, bubble methylamine gas through the solution. Maintain the temperature between 30-35°C during the addition.

  • Stir the reaction mixture at room temperature overnight.

  • Quench the reaction with 30 mL of 5% HCl solution.

  • Separate the organic layer and wash it sequentially with saturated NaHCO₃ solution and then brine.

  • Dry the organic layer over MgSO₄, filter, and concentrate under reduced pressure.

  • The crude product, this compound, can be purified by recrystallization from a suitable solvent system such as methanol/water or toluene.

Quantitative Data

The following table summarizes typical quantitative data for the intermediates and related final products, as reported in the literature for analogous compounds. This data can be used as a benchmark for the synthesis of this compound.

CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Typical Yield (%)Reference
5-Methyl-3-phenylisoxazole-4-carboxylic acidC₁₁H₉NO₃203.19192-194-
Methyl 3-phenylisoxazole-5-carboxylateC₁₁H₉NO₃203.19-76[2]
5-Methylisoxazole-3-carboxylic acidC₅H₅NO₃127.0918081[6]
N-(m-fluorophenyl)-3-ethyl-5-methyl-4-isoxazole carboxamideC₁₃H₁₃FN₂O₂248.2699.5-101-[5]

Experimental Workflow Visualization

The following DOT script generates a diagram illustrating a typical experimental workflow for one of the key reaction steps.

G cluster_workflow General Experimental Workflow A 1. Reagent Preparation (Dissolve starting materials) B 2. Reaction Setup (Inert atmosphere, temperature control) A->B C 3. Reagent Addition (Slow, dropwise addition) B->C D 4. Reaction Monitoring (TLC analysis) C->D E 5. Reaction Quench (Addition of acidic/basic solution) D->E F 6. Workup (Liquid-liquid extraction, washing) E->F G 7. Drying and Concentration (Drying agent, rotary evaporation) F->G H 8. Purification (Recrystallization or chromatography) G->H

Caption: A generalized experimental workflow for a synthetic chemistry reaction.

References

Physicochemical Properties of N-methyl-5-phenyl-3-isoxazolecarboxamide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the known and predicted physicochemical properties of N-methyl-5-phenyl-3-isoxazolecarboxamide (CAS No. 144537-05-3). Due to the limited availability of direct experimental data for this specific compound, this document also presents data for structurally similar isoxazole derivatives to provide valuable context and estimations. Detailed experimental protocols for determining key physicochemical parameters are included to aid researchers in further characterization. Additionally, this guide explores the biological context of isoxazole carboxamides, focusing on their role as inhibitors of cyclooxygenase (COX) enzymes and the associated signaling pathways.

Introduction

This compound is a heterocyclic compound belonging to the isoxazole class of molecules. Isoxazole derivatives are of significant interest in medicinal chemistry due to their diverse biological activities, which include anti-inflammatory, analgesic, anticonvulsant, and antimicrobial properties. Understanding the physicochemical properties of this compound is fundamental for its development as a potential therapeutic agent, influencing its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its formulation characteristics.

Physicochemical Properties

This compound
PropertyValueSource
CAS Number 144537-05-3Vendor Information
Molecular Formula C₁₁H₁₀N₂O₂Vendor Information
Molecular Weight 202.21 g/mol Vendor Information
Melting Point Data not available
Boiling Point Data not available
Solubility Data not available
pKa Data not available
logP Data not available
Data for Structurally Similar Compounds

To provide an estimate of the potential physicochemical properties of this compound, the following tables summarize available data for closely related molecules.

Table 2.1: Physicochemical Properties of 5-Methyl-3-phenylisoxazole-4-carboxylic acid (CAS: 1136-45-4)

PropertyValueSource
Molecular Formula C₁₁H₉NO₃Sigma-Aldrich
Molecular Weight 203.19 g/mol Sigma-Aldrich
Melting Point 192-194 °C (lit.)Sigma-Aldrich
Solubility DMSO (Slightly), Methanol (Very Slightly)ChemicalBook[1]
pKa (Predicted) 2.11 ± 0.32ChemicalBook[1]

Table 2.2: Physicochemical Properties of N,N-Dimethyl-3-phenyl-5-isoxazolecarboxamide (CAS: 169272-00-8)

PropertyValueSource
Molecular Formula C₁₂H₁₂N₂O₂ChemicalBook[2]
Molecular Weight 216.24 g/mol ChemicalBook[2]
Boiling Point (Predicted) 430.8 ± 33.0 °CChemicalBook[2]

Table 2.3: Physicochemical Properties of 5-Methyl-N-(3-(trifluoromethyl)phenyl)isoxazole-4-carboxamide (CAS: 61643-23-0)

PropertyValueSource
Molecular Formula C₁₂H₉F₃N₂O₂PubChem[3]
Molecular Weight 270.21 g/mol PubChem[3]
logP (Computed) 2.5PubChem[3]

Experimental Protocols

This section outlines standard methodologies for the experimental determination of key physicochemical properties of organic compounds like this compound.

Melting Point Determination

The melting point is a crucial indicator of purity.

  • Apparatus: Capillary melting point apparatus.

  • Procedure:

    • A small, finely powdered sample of the compound is packed into a capillary tube, sealed at one end, to a height of 2-3 mm.

    • The capillary tube is placed in the heating block of the melting point apparatus.

    • The sample is heated at a steady rate (e.g., 1-2 °C per minute) near the expected melting point.

    • The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes liquid (completion of melting) are recorded as the melting range.

  • Purity Indication: A sharp melting range (typically ≤ 2 °C) is indicative of a pure compound.

Solubility Determination

Solubility is determined in a range of solvents to understand the compound's polarity and potential for formulation.

  • Apparatus: Test tubes, vortex mixer, analytical balance.

  • Procedure:

    • A known mass (e.g., 1 mg) of the compound is placed in a test tube.

    • A specific volume (e.g., 1 mL) of the solvent (e.g., water, ethanol, DMSO, acetone) is added.

    • The mixture is agitated vigorously (e.g., using a vortex mixer) for a set period (e.g., 1 minute).

    • The solution is visually inspected for the presence of undissolved solid.

    • Solubility is typically expressed qualitatively (e.g., soluble, sparingly soluble, insoluble) or quantitatively (e.g., in mg/mL).

pKa Determination

The acid dissociation constant (pKa) is critical for predicting the ionization state of a compound at different pH values.

  • Method: Potentiometric Titration.

  • Apparatus: pH meter, burette, stirrer.

  • Procedure:

    • A solution of the compound of known concentration is prepared in a suitable solvent (often a water-cosolvent mixture).

    • The solution is titrated with a standardized solution of a strong acid or base.

    • The pH of the solution is measured after each addition of the titrant.

    • A titration curve (pH vs. volume of titrant) is plotted.

    • The pKa is determined from the pH at the half-equivalence point.

logP Determination

The octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity.

  • Method: Shake-flask method.

  • Apparatus: Separatory funnel, UV-Vis spectrophotometer or HPLC.

  • Procedure:

    • A solution of the compound is prepared in a biphasic system of n-octanol and water.

    • The mixture is shaken vigorously to allow for partitioning of the compound between the two phases.

    • The mixture is allowed to stand until the two phases have completely separated.

    • The concentration of the compound in each phase is determined using a suitable analytical technique (e.g., UV-Vis spectroscopy or HPLC).

    • The partition coefficient (P) is calculated as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.

    • The logP is the base-10 logarithm of P.

Biological Activity and Signaling Pathways

Isoxazole carboxamide derivatives have been widely investigated for their biological activities, with a significant focus on their role as anti-inflammatory agents through the inhibition of cyclooxygenase (COX) enzymes.

Cyclooxygenase (COX) Inhibition

Cyclooxygenases (COX-1 and COX-2) are key enzymes in the biosynthesis of prostaglandins from arachidonic acid. Prostaglandins are lipid compounds that are involved in a variety of physiological processes, including inflammation, pain, and fever.

The inhibition of COX enzymes by isoxazole carboxamides blocks the production of prostaglandins, thereby reducing inflammation and pain. This mechanism is the basis for the action of many nonsteroidal anti-inflammatory drugs (NSAIDs).

COX_Inhibition_Pathway Membrane Membrane Phospholipids ArachidonicAcid Arachidonic Acid Membrane->ArachidonicAcid PLA₂ PLA2 Phospholipase A₂ PGH2 Prostaglandin H₂ (PGH₂) ArachidonicAcid->PGH2 COX COX COX-1 / COX-2 Prostaglandins Prostaglandins (PGE₂, PGI₂, etc.) PGH2->Prostaglandins Inflammation Inflammation, Pain, Fever Prostaglandins->Inflammation Isoxazole N-methyl-5-phenyl-3- isoxazolecarboxamide Isoxazole->COX Inhibition

Figure 1: Simplified signaling pathway of COX inhibition.

Experimental Workflow for Synthesis

A general synthetic route to N-substituted isoxazole carboxamides involves the coupling of an isoxazole carboxylic acid with an appropriate amine.

Synthesis_Workflow Start 5-phenylisoxazole-3-carboxylic acid Intermediate 5-phenylisoxazole-3-carbonyl chloride Start->Intermediate Activation Reagent1 Thionyl Chloride (SOCl₂) or other activating agent Product This compound Intermediate->Product Amidation Reagent2 Methylamine (CH₃NH₂) Purification Purification (e.g., Recrystallization, Chromatography) Product->Purification

Figure 2: General synthetic workflow for this compound.

Conclusion

This compound represents a molecule of interest within the broader class of biologically active isoxazole derivatives. While specific experimental data on its physicochemical properties are currently limited, this guide provides a foundational understanding through data from analogous compounds and outlines the necessary experimental protocols for its full characterization. The established role of isoxazole carboxamides as COX inhibitors highlights a key potential therapeutic application. Further research to determine the precise physicochemical profile and to fully elucidate the biological activity of this compound is warranted to explore its potential in drug discovery and development.

References

Potential Mechanisms of Action for N-methyl-5-phenyl-3-isoxazolecarboxamide: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

The isoxazole carboxamide scaffold is a versatile pharmacophore that has been incorporated into a wide array of biologically active molecules.[1] These compounds have demonstrated a broad spectrum of pharmacological effects, including anti-inflammatory, analgesic, anticancer, and immunomodulatory activities.[2][3] The specific mechanism of action is largely dictated by the substitution patterns on the isoxazole and phenyl rings, as well as the nature of the carboxamide group.

Core Potential Mechanisms of Action

Based on studies of related isoxazole carboxamide derivatives, the potential mechanisms of action for N-methyl-5-phenyl-3-isoxazolecarboxamide can be categorized into several key signaling pathways and molecular targets.

Anti-inflammatory and Analgesic Activity via Cyclooxygenase (COX) Inhibition

A prominent mechanism of action for many isoxazole derivatives is the inhibition of cyclooxygenase (COX) enzymes, which are key mediators of inflammation and pain.[4]

  • COX-1 and COX-2 Inhibition: Isoxazole carboxamides have been shown to inhibit both COX-1 and COX-2 enzymes. Inhibition of these enzymes blocks the conversion of arachidonic acid to prostaglandins, which are pro-inflammatory and pain-sensitizing molecules. The selectivity for COX-2 over COX-1 is a desirable trait for anti-inflammatory drugs as it is associated with a reduced risk of gastrointestinal side effects.[4]

CompoundTargetIC50 (nM)Selectivity Ratio (COX-1/COX-2)
A13 COX-1644.63
COX-213

Table 1: Inhibitory concentrations (IC50) of a representative isoxazole carboxamide derivative (A13) against COX-1 and COX-2 enzymes.[5]

A common method to determine the COX inhibitory activity of a compound is the in vitro COX inhibition assay.

  • Enzyme Preparation: Recombinant human COX-1 and COX-2 enzymes are used.

  • Incubation: The test compound (at various concentrations) is pre-incubated with the COX enzyme in a buffer solution.

  • Substrate Addition: Arachidonic acid, the substrate for COX enzymes, is added to initiate the reaction.

  • Prostaglandin Measurement: The reaction is stopped, and the amount of prostaglandin E2 (PGE2) produced is quantified using an enzyme-linked immunosorbent assay (ELISA).

  • IC50 Determination: The concentration of the test compound that inhibits 50% of the enzyme activity (IC50) is calculated by plotting the percentage of inhibition against the compound concentration.

COX_Inhibition Arachidonic_Acid Arachidonic Acid COX_Enzymes COX-1 / COX-2 Arachidonic_Acid->COX_Enzymes Prostaglandins Prostaglandins COX_Enzymes->Prostaglandins Inflammation_Pain Inflammation & Pain Prostaglandins->Inflammation_Pain Isoxazole_Carboxamide N-methyl-5-phenyl- 3-isoxazolecarboxamide (Potential Inhibitor) Isoxazole_Carboxamide->COX_Enzymes

Caption: Potential inhibition of the COX pathway by this compound.

Anticancer Activity via a Dual Mechanism of Action

Certain isoxazole carboxamide derivatives have demonstrated potent anticancer activity through the modulation of key signaling pathways involved in cell survival and proliferation, and by inducing a specific form of cell death.[2]

  • Inhibition of Akt and STAT3 Signaling: The PI3K/Akt and JAK/STAT3 signaling pathways are often constitutively active in cancer cells, promoting cell growth, survival, and proliferation. Some N-phenyl-5-carboxamidyl isoxazoles have been shown to down-regulate the phosphorylation of both Akt and STAT3, thereby inhibiting these pro-survival pathways.[2]

  • Induction of Non-Apoptotic Cell Death (Necrosis): Interestingly, the cell death induced by these compounds was found to be mediated through necrosis rather than apoptosis, as determined by Annexin V staining and flow cytometry.[2]

CompoundCell LineIC50 (µg/mL)
Compound 3 Colon 382.5
(N-(4-chlorophenyl)-CT-262.5
5-carboxamidyl isoxazole)

Table 2: In vitro cytotoxicity (IC50) of an N-phenyl-5-carboxamidyl isoxazole derivative against mouse colon tumor cell lines.[2]

Western Blot Analysis for Protein Phosphorylation:

  • Cell Lysis: Cancer cells are treated with the test compound for a specified time, followed by lysis to extract total protein.

  • Protein Quantification: The total protein concentration is determined using a standard assay (e.g., BCA assay).

  • SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting: The membrane is incubated with primary antibodies specific for phosphorylated and total Akt and STAT3, followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Flow Cytometry for Cell Death Analysis:

  • Cell Staining: Treated cells are harvested and stained with Annexin V-FITC and propidium iodide (PI).

  • Flow Cytometry: The stained cells are analyzed by a flow cytometer. Annexin V binds to phosphatidylserine on the outer leaflet of the cell membrane in apoptotic cells, while PI intercalates with DNA in cells with compromised membranes (necrotic or late apoptotic cells).

  • Data Analysis: The percentage of live, early apoptotic, late apoptotic, and necrotic cells is quantified.

Anticancer_Mechanism cluster_pathways Pro-Survival Signaling Akt Akt pAkt p-Akt Akt->pAkt Cell_Survival Cell Survival & Proliferation pAkt->Cell_Survival STAT3 STAT3 pSTAT3 p-STAT3 STAT3->pSTAT3 pSTAT3->Cell_Survival Necrosis Necrosis Isoxazole_Carboxamide N-methyl-5-phenyl- 3-isoxazolecarboxamide (Potential Modulator) Isoxazole_Carboxamide->pAkt Isoxazole_Carboxamide->pSTAT3 Isoxazole_Carboxamide->Necrosis

Caption: Potential dual anticancer mechanism of this compound.

Immunomodulatory Effects

Derivatives of isoxazole have been reported to possess immunoregulatory properties.[5] Leflunomide, a well-known isoxazole-containing drug, and its analogs exhibit potent immunomodulating effects.[5]

  • Gene Expression Regulation: Isoxazole derivatives can modulate the expression of various genes involved in the immune response, including cytokines (e.g., interleukins) and toll-like receptors (TLRs). This can lead to either immunosuppressive or immunostimulatory effects depending on the specific compound and the biological context.

  • Cell Treatment and RNA Extraction: Immune cells (e.g., peripheral blood mononuclear cells) are treated with the test compound, and total RNA is extracted.

  • Reverse Transcription: The extracted RNA is reverse transcribed into complementary DNA (cDNA).

  • Quantitative PCR (qPCR): The cDNA is used as a template for qPCR with primers specific for the genes of interest. The expression levels are normalized to a housekeeping gene.

  • Data Analysis: The relative fold change in gene expression in treated cells compared to untreated controls is calculated.

Immunomodulation Isoxazole_Carboxamide N-methyl-5-phenyl- 3-isoxazolecarboxamide Gene_Expression Modulation of Immune Gene Expression (Cytokines, TLRs) Isoxazole_Carboxamide->Gene_Expression Immune_Response Altered Immune Response Gene_Expression->Immune_Response

Caption: Potential immunomodulatory effect of this compound.

Conclusion

While direct experimental evidence for the mechanism of action of this compound is currently lacking, the extensive research on structurally similar isoxazole carboxamide derivatives provides a strong foundation for predicting its potential biological activities. The primary putative mechanisms include the inhibition of COX enzymes, leading to anti-inflammatory and analgesic effects, and the modulation of key cancer-related signaling pathways such as Akt and STAT3, coupled with the induction of necrotic cell death. Furthermore, immunomodulatory effects through the regulation of immune gene expression represent another plausible avenue of activity.

The information presented in this guide is intended to stimulate and direct future research efforts to elucidate the precise mechanism of action and therapeutic potential of this compound. Experimental validation of these potential mechanisms is a critical next step in the development of this compound for therapeutic applications.

References

The Multifaceted Biological Activities of Isoxazole Carboxamide Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The isoxazole carboxamide scaffold has emerged as a privileged structure in medicinal chemistry, with derivatives exhibiting a broad spectrum of biological activities. This technical guide provides an in-depth overview of the synthesis, biological evaluation, and mechanisms of action of these versatile compounds, with a focus on their anticancer, anti-inflammatory, and antimicrobial properties. Quantitative data from key studies are summarized, detailed experimental protocols are provided, and relevant signaling pathways are visualized to facilitate a comprehensive understanding for researchers in drug discovery and development.

I. Core Synthetic Strategies

The synthesis of isoxazole carboxamide derivatives typically involves a multi-step process. A common and versatile method is the coupling reaction between a synthesized isoxazole carboxylic acid and various aniline derivatives.[1][2] This approach allows for the introduction of diverse substituents on the carboxamide nitrogen, enabling the exploration of structure-activity relationships.

A general synthetic procedure is outlined below:

  • Step 1: Synthesis of Isoxazole Carboxylic Acid: This often begins with the condensation of a β-ketoester with hydroxylamine, followed by subsequent reactions to yield the desired substituted isoxazole-4-carboxylic acid.[3]

  • Step 2: Amide Coupling: The synthesized isoxazole carboxylic acid is then coupled with a selected aniline derivative. This reaction is typically facilitated by a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).[1][4] The reaction is usually carried out in an inert solvent like dichloromethane (DCM) under an inert atmosphere.[1]

Synthesis_Workflow cluster_start Starting Materials cluster_synthesis Synthesis β-ketoester β-ketoester Isoxazole-4-carboxylic acid Isoxazole-4-carboxylic acid β-ketoester->Isoxazole-4-carboxylic acid Condensation Hydroxylamine Hydroxylamine Hydroxylamine->Isoxazole-4-carboxylic acid Aniline Derivative Aniline Derivative Amide Coupling (EDC, DMAP) Amide Coupling (EDC, DMAP) Aniline Derivative->Amide Coupling (EDC, DMAP) Isoxazole-4-carboxylic acid->Amide Coupling (EDC, DMAP) Isoxazole Carboxamide Derivative Isoxazole Carboxamide Derivative Amide Coupling (EDC, DMAP)->Isoxazole Carboxamide Derivative

Caption: General workflow for the synthesis of isoxazole carboxamide derivatives.

II. Diverse Biological Activities and Quantitative Data

Isoxazole carboxamide derivatives have demonstrated significant potential across various therapeutic areas. The following sections summarize their key biological activities, supported by quantitative data from selected studies.

A. Anticancer Activity

A significant body of research has focused on the anticancer properties of isoxazole carboxamides. These compounds have shown cytotoxic effects against a range of cancer cell lines, often inducing apoptosis and cell cycle arrest.[5][6]

Table 1: Cytotoxic Activity of Selected Isoxazole Carboxamide Derivatives

CompoundCell LineIC50 (µM)Reference
2a B16F17.55[1][2][7]
Colo20540.85[1][2][7]
HepG225.15[1][2][7]
HeLa15.48 µg/mL[5][6][8]
2d Hep3B~23 µg/mL[5][6][8]
HeLa15.48 µg/mL[5][6][8]
2e Hep3B~23 µg/mL[5][6][8]
B16F10.079[1][2][7]
2b HeLa0.11 µg/mL[9]
2a Hep3B2.774 µg/mL[9]
2b Hep3B3.621 µg/mL[9]
2c MCF71.59 µg/mL[9]

Studies have shown that certain derivatives can induce cell cycle arrest at the G2/M phase, a mechanism similar to that of the established anticancer drug doxorubicin.[5][6] Furthermore, some compounds have been observed to shift the mode of cell death from necrosis to apoptosis, a more favorable outcome in cancer therapy.[5][6]

Anticancer_Mechanism Isoxazole Carboxamide Isoxazole Carboxamide Cancer Cell Cancer Cell Isoxazole Carboxamide->Cancer Cell G2/M Phase Arrest G2/M Phase Arrest Cancer Cell->G2/M Phase Arrest Apoptosis Apoptosis Cancer Cell->Apoptosis Inhibition of Proliferation Inhibition of Proliferation G2/M Phase Arrest->Inhibition of Proliferation Apoptosis->Inhibition of Proliferation

Caption: Proposed mechanism of anticancer activity.

B. Anti-inflammatory Activity

The anti-inflammatory potential of isoxazole carboxamide derivatives has been linked to their ability to inhibit cyclooxygenase (COX) enzymes, key players in the inflammatory cascade.[10][11][12]

Table 2: COX Inhibitory Activity of Selected Isoxazole Carboxamide Derivatives

CompoundCOX-1 IC50 (nM)COX-2 IC50 (nM)Selectivity Ratio (COX-1/COX-2)Reference
A13 64134.63[10][11][12]
2b 0.391 µg/mL--[9]
2a --1.44[9]

The selective inhibition of COX-2 over COX-1 is a desirable characteristic for anti-inflammatory drugs, as it is associated with a reduced risk of gastrointestinal side effects.[11]

Anti_inflammatory_Pathway Arachidonic Acid Arachidonic Acid COX-1 / COX-2 COX-1 / COX-2 Arachidonic Acid->COX-1 / COX-2 Prostaglandins Prostaglandins COX-1 / COX-2->Prostaglandins Inflammation Inflammation Prostaglandins->Inflammation Isoxazole Carboxamide Isoxazole Carboxamide Isoxazole Carboxamide->COX-1 / COX-2 Inhibition

Caption: Inhibition of the cyclooxygenase (COX) pathway.

C. Antimicrobial Activity

Several isoxazole carboxamide derivatives have been evaluated for their antimicrobial properties, demonstrating activity against both bacteria and fungi.[9][13]

Table 3: Antimicrobial Activity of Selected Isoxazole Carboxamide Derivatives

CompoundMicroorganismMIC (mg/mL)Reference
2c Candida albicans2.0[9]
A8 Pseudomonas aeruginosa2.0[10][11][12]
Klebsiella pneumoniae2.0[10][11][12]
Candida albicans2.0[10][11][12]
A9 Pseudomonas aeruginosa2.0[11]
Candida albicans2.0[11]

The presence of electron-withdrawing groups, such as halogens, on the phenyl ring of the carboxamide moiety has been suggested to enhance antimicrobial activity.

D. Other Biological Activities

Beyond these primary areas, isoxazole carboxamides have shown promise in other therapeutic domains, including:

  • Antioxidant Activity: Some derivatives have exhibited potent antioxidant properties in assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay.[4][5][6][8]

  • Analgesic Activity: Certain derivatives have demonstrated analgesic effects, potentially through non-opioid receptor pathways.[3]

  • Neuroprotective and Neuromodulatory Activity: Isoxazole carboxamides have been investigated as modulators of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors, suggesting their potential in treating neurodegenerative diseases like Parkinson's.[14][15][16] They can act as negative allosteric modulators, influencing receptor deactivation and desensitization.[14]

  • TGR5 Receptor Agonism: A series of 3-aryl-4-isoxazolecarboxamides have been identified as agonists of the TGR5 G-protein coupled receptor, indicating potential therapeutic applications in metabolic disorders like type II diabetes.[17]

III. Experimental Protocols

This section provides a summary of the key experimental methodologies employed in the synthesis and biological evaluation of isoxazole carboxamide derivatives.

A. General Procedure for Isoxazole Carboxamide Synthesis
  • Dissolve the starting 3-(substituted-phenyl)-5-methylisoxazole-4-carboxylic acid in dichloromethane (DCM).[4]

  • Add 4-dimethylaminopyridine (DMAP) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) to the mixture and stir under a nitrogen atmosphere at room temperature for approximately 30 minutes.[4]

  • Add the appropriate aniline derivative to the reaction mixture and continue stirring for 24-48 hours, monitoring the reaction progress by thin-layer chromatography (TLC).[4]

  • Upon completion, remove the solvent under reduced pressure. Dissolve the residue in DCM and extract with 1% sodium bicarbonate (NaHCO₃) solution and brine.[4]

  • Dry the organic layer, concentrate it, and purify the crude product using column chromatography to obtain the final isoxazole carboxamide derivative.[1]

B. In Vitro Cytotoxicity Assay (MTS Assay)
  • Seed cancer cells in a 96-well plate at a density of approximately 2.5 x 10⁴ to 6 x 10⁴ cells/well and allow them to adhere for 72 hours.[1][8]

  • Replace the medium with fresh medium containing various concentrations of the test compounds (e.g., 1 to 500 µg/mL or 1 to 300 µM) and incubate for 24 to 72 hours.[1][8]

  • Add MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) solution to each well and incubate for 2 hours at 37°C.[8]

  • Measure the absorbance at 490 nm using a microplate reader.[8]

  • Calculate the cell viability as a percentage of the control (untreated cells) and determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.[1]

MTS_Assay_Workflow Seed Cells in 96-well Plate Seed Cells in 96-well Plate Add Test Compounds Add Test Compounds Seed Cells in 96-well Plate->Add Test Compounds Incubate (24-72h) Incubate (24-72h) Add Test Compounds->Incubate (24-72h) Add MTS Reagent Add MTS Reagent Incubate (24-72h)->Add MTS Reagent Incubate (2h) Incubate (2h) Add MTS Reagent->Incubate (2h) Measure Absorbance (490nm) Measure Absorbance (490nm) Incubate (2h)->Measure Absorbance (490nm) Calculate IC50 Calculate IC50 Measure Absorbance (490nm)->Calculate IC50

Caption: Workflow for the in vitro cytotoxicity MTS assay.

C. Antimicrobial Susceptibility Testing (Microdilution Assay)
  • Prepare serial dilutions of the test compounds in a suitable broth medium in a 96-well microtiter plate.[11]

  • Inoculate each well with a standardized suspension of the target microorganism (bacteria or fungi).[11]

  • Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).[11]

  • Determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.[9][11]

IV. Conclusion and Future Perspectives

Isoxazole carboxamide derivatives represent a highly versatile and promising class of compounds with a wide range of biological activities. Their demonstrated efficacy as anticancer, anti-inflammatory, and antimicrobial agents, coupled with their potential in other therapeutic areas, underscores their importance in modern drug discovery. The synthetic accessibility of this scaffold allows for extensive structure-activity relationship studies, paving the way for the development of novel and more potent therapeutic agents. Future research should continue to explore the diverse pharmacological potential of this scaffold, focusing on optimizing activity, selectivity, and pharmacokinetic properties to translate these promising findings into clinical applications. The exploration of their mechanisms of action at a deeper molecular level will be crucial for the rational design of next-generation isoxazole carboxamide-based drugs.

References

N-methyl-5-phenyl-3-isoxazolecarboxamide (CAS 144537-05-3): A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Dated: December 28, 2025

Abstract

N-methyl-5-phenyl-3-isoxazolecarboxamide, with CAS number 144537-05-3, is a small molecule belonging to the isoxazole class of heterocyclic compounds. While specific research on this particular molecule is limited, the isoxazole core is a well-established pharmacophore present in numerous biologically active compounds. This technical guide provides a summary of the available information on this compound, including its synthesis, and physicochemical properties. In the absence of direct experimental data on its biological activity, this document also explores the potential pharmacological relevance based on structurally similar isoxazole derivatives and outlines general experimental protocols for its investigation.

Core Properties

Currently, detailed experimental data on the physicochemical properties of this compound is not extensively available in the public domain. The following table summarizes its basic molecular and structural information.

PropertyValueSource
CAS Number 144537-05-3[CymitQuimica]
Molecular Formula C₁₁H₁₀N₂O₂[CymitQuimica]
Molecular Weight 202.21 g/mol [CymitQuimica]
IUPAC Name N-methyl-5-phenylisoxazole-3-carboxamide[CymitQuimica]
Canonical SMILES CNC(=O)C1=NOC(=C1)C2=CC=CC=C2[CymitQuimica]
Physical Form Solid (predicted)-
Solubility Expected to be soluble in organic solvents-

Synthesis

A method for the synthesis of this compound has been described in a doctoral thesis. The synthesis proceeds via a base-catalyzed condensation reaction.

Experimental Protocol: Synthesis of this compound

This protocol is adapted from the general procedure described by Trogu, E. in his doctoral thesis.[1]

Materials:

  • 2-nitro-N-methylacetamide (precursor to the nitrile oxide)

  • Phenylacetylene

  • 1,4-Diazabicyclo[2.2.2]octane (DABCO)

  • Chloroform (CHCl₃)

  • Diethyl ether ((C₂H₅)₂O)

  • Brine (saturated NaCl solution)

Procedure:

  • In a round-bottom flask, dissolve 2-nitro-N-methylacetamide and phenylacetylene in chloroform.

  • Add a catalytic amount of DABCO (0.05 equivalents) to the solution to act as the base.

  • Heat the reaction mixture at 60 °C for 72 hours.

  • Monitor the reaction progress using an appropriate analytical technique (e.g., Thin Layer Chromatography).

  • Once the reaction is complete, remove the chloroform under reduced pressure.

  • Dissolve the resulting residue in diethyl ether.

  • Wash the diethyl ether solution with brine (3 x 15 mL portions).

  • Dry the organic layer over a suitable drying agent (e.g., anhydrous sodium sulfate).

  • Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

  • The crude this compound can be further purified by a suitable method such as column chromatography or recrystallization.

Synthesis Workflow

Synthesis of this compound reagent1 2-nitro-N-methylacetamide intermediate In situ generated nitrile oxide reagent1->intermediate + Phenylacetylene reagent2 Phenylacetylene reagent2->intermediate conditions DABCO (base) Chloroform, 60°C, 72h product This compound conditions->product [3+2] Cycloaddition workup Workup: 1. Evaporation 2. Diethyl ether extraction 3. Brine wash product->workup purification Purification workup->purification final_product Pure Product purification->final_product Hypothetical COX Inhibition Pathway membrane Cell Membrane Phospholipids pla2 Phospholipase A2 membrane->pla2 aa Arachidonic Acid pla2->aa hydrolysis cox COX-1 / COX-2 aa->cox pgg2 Prostaglandin G2 (PGG2) cox->pgg2 pgh2 Prostaglandin H2 (PGH2) pgg2->pgh2 pgs Prostaglandin Synthases pgh2->pgs prostaglandins Prostaglandins (e.g., PGE2, PGI2, TXA2) pgs->prostaglandins inflammation Inflammation, Pain, Fever prostaglandins->inflammation mediate inhibitor N-methyl-5-phenyl-3- isoxazolecarboxamide (Hypothetical Inhibitor) inhibitor->cox Inhibition

References

Spectroscopic and Synthetic Insights into N-methyl-5-phenyl-3-isoxazolecarboxamide and Its Analogs: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a consolidated overview of the available spectroscopic data for isoxazole carboxamide derivatives structurally related to N-methyl-5-phenyl-3-isoxazolecarboxamide. Due to a lack of publicly available, specific spectroscopic data for the target compound, this document focuses on presenting comprehensive data from close structural analogs. This information is intended to serve as a valuable reference for researchers in the fields of medicinal chemistry, drug discovery, and materials science, aiding in the characterization and development of novel isoxazole-based compounds.

The isoxazole scaffold is a prominent heterocycle in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer, anti-inflammatory, and antibacterial properties.[1] The data and protocols presented herein are compiled from various scientific publications and are intended to provide a foundational understanding for the synthesis and characterization of this class of compounds.

Synthesis of Isoxazole Carboxamides: A General Protocol

The synthesis of N-substituted isoxazole carboxamides typically involves the coupling of an isoxazole carboxylic acid with a corresponding amine. A common method employs coupling agents such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).[2]

Experimental Protocol: Amide Coupling Reaction [2]

  • Acid Activation: To a solution of the appropriate isoxazole carboxylic acid (e.g., 5-phenylisoxazole-3-carboxylic acid) in a suitable aprotic solvent like dichloromethane (DCM) or tetrahydrofuran (THF), add a coupling agent (e.g., EDC, 1.1 equivalents) and a catalyst (e.g., HOBt, 0.5 equivalents or DMAP).

  • Reaction Mixture Stirring: Stir the mixture at room temperature for approximately 30 minutes to form the active ester intermediate.

  • Amine Addition: Add the desired amine (e.g., methylamine, 1.2 equivalents) to the reaction mixture.

  • Reaction Monitoring: Allow the reaction to proceed at room temperature, monitoring its progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, quench the reaction with water and extract the product with an organic solvent. Wash the organic layer sequentially with a dilute acid solution (e.g., 1N HCl), a saturated sodium bicarbonate solution, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the desired N-substituted isoxazole carboxamide.

G reagents Isoxazole Carboxylic Acid + Amine reaction Amide Bond Formation reagents->reaction 1. Add Coupling Agents coupling Coupling Agents (EDC, HOBt) Solvent (DCM) coupling->reaction workup Aqueous Work-up (HCl, NaHCO3, Brine) reaction->workup 2. Reaction Quench purification Purification (Column Chromatography) workup->purification 3. Extraction product N-substituted Isoxazole Carboxamide purification->product 4. Isolation

Caption: General workflow for the synthesis of N-substituted isoxazole carboxamides.

Spectroscopic Data for Analogous Compounds

The following tables summarize the spectroscopic data for various isoxazole carboxamide derivatives that are structurally related to this compound.

Table 1: ¹H NMR Data for Isoxazole Carboxamide Analogs

CompoundSolventChemical Shifts (δ, ppm) and Coupling Constants (J, Hz)
5-Methyl-3-phenyl-N-(4-(trifluoromethoxy)phenyl)isoxazole-4-carboxamide [2]DMSO-d₆10.66 (s, 1H, NH), 7.76 (d, J = 7.5 Hz, 2H, Ar-H), 7.70 (s, 2H, Ar-H), 7.50 (s, 3H, Ar-H), 7.37 (d, J = 8 Hz, 2H, Ar-H), 2.60 (s, 3H, -CH₃)
5-Methyl-N-(4-(methylthio)phenyl)-3-phenylisoxazole-4-carboxamide [2]DMSO-d₆10.45 (s, 1H, NH), 7.70 (s, 2H, Ar-H), 7.60 (d, J = 7.5 Hz, 2H, Ar-H), 7.50 (s, 3H, Ar-H), 7.28 (d, J = 8 Hz, 2H, Ar-H), 2.59 (s, 3H, -SCH₃), 2.46 (s, 3H, -CH₃)
N-(4-Chloro-2,5-dimethoxyphenyl)-5-methyl-3-phenylisoxazole-4-carboxamide [2]DMSO-d₆9.20 (s, 1H, NH), 7.88 (s, 1H, Ar-H), 7.70-7.56 (m, 5H, Ar-H), 7.14 (s, 1H, Ar-H)
5-(4-chlorophenyl)-3-phenylisoxazole [3]CDCl₃7.87-7.83 (m, 2H, Ar-H), 7.79-7.75 (m, 2H, Ar-H), 7.50-7.44 (m, 5H, Ar-H), 6.81 (s, 1H, isoxazole-H)
3-methyl-5-phenylisoxazole [3]CDCl₃7.76-7.70 (m, 2H, Ar-H), 7.46-7.37 (m, 3H, Ar-H), 6.33 (s, 1H, isoxazole-H), 2.33 (s, 3H, -CH₃)

Table 2: ¹³C NMR Data for Isoxazole Carboxamide Analogs

CompoundSolventChemical Shifts (δ, ppm)
Ethyl-6-methyl-2-oxo-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate (related core) [4]DMSO-d₆165.8, 152.6, 148.7, 145.3, 128.8, 128.5, 127.7, 126.7, 99.7, 59.6, 54.4, 18.2, 14.5
5-(4-chlorophenyl)-3-phenylisoxazole [3]CDCl₃169.2, 163.0, 136.3, 130.1, 129.3, 128.9, 128.9, 127.1, 126.8, 125.9, 97.8
3-methyl-5-phenylisoxazole [3]CDCl₃169.4, 160.2, 129.8, 128.7, 127.4, 125.5, 100.0, 11.40

Table 3: IR and Mass Spectrometry Data for Isoxazole Carboxamide Analogs

CompoundIR (cm⁻¹)Mass Spectrometry (m/z)
N-(4-Chloro-2,5-dimethoxyphenyl)-5-methyl-3-phenylisoxazole-4-carboxamide [2]1666.46 (C=O)ESI-MS: 373.0894 [M+H]⁺
5-Methyl-3-phenyl-N-(4-(trifluoromethoxy)phenyl)isoxazole-4-carboxamide [2]1659.55 (C=O)ESI-MS: 363.0958 [M+H]⁺
5-Methyl-N-(4-(methylthio)phenyl)-3-phenylisoxazole-4-carboxamide [2]1650.32 (C=O)ESI-MS: 325.1008 [M+H]⁺
5-methylisoxazole-3-carboxylic acid [5]1718 (C=O), 1652 (C=C), 1538 (N-O), 1250 (C-O)-

Structural Characterization Logic

The characterization of a novel isoxazole carboxamide derivative involves a logical progression of spectroscopic analyses.

G start Synthesized Compound ms Mass Spectrometry (Verify Molecular Weight) start->ms ir IR Spectroscopy (Identify Functional Groups, e.g., C=O, N-H) start->ir nmr1h ¹H NMR (Determine Proton Environment) ms->nmr1h ir->nmr1h nmr13c ¹³C NMR (Determine Carbon Skeleton) nmr1h->nmr13c structure Structure Elucidation nmr13c->structure

Caption: Logical workflow for the structural elucidation of a novel compound.

This guide provides a starting point for researchers working with this compound and related compounds. The compiled data from analogous structures should prove useful for the interpretation of experimental results and for the rational design of new derivatives.

References

In Silico Modeling of N-methyl-5-phenyl-3-isoxazolecarboxamide: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive framework for the in silico modeling of N-methyl-5-phenyl-3-isoxazolecarboxamide, a compound belonging to a class of isoxazole derivatives with demonstrated therapeutic potential. Drawing upon existing literature for structurally similar compounds, this document outlines a systematic approach to investigate its potential as a selective inhibitor of Cyclooxygenase-2 (COX-2), a key enzyme implicated in inflammation and carcinogenesis. This guide details methodologies for molecular docking, molecular dynamics simulations, and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction, presenting a robust workflow for virtual screening and lead optimization. All quantitative data is summarized in structured tables, and key experimental and logical workflows are visualized using Graphviz diagrams to facilitate a clear understanding of the proposed in silico analysis.

Introduction

The isoxazole carboxamide scaffold is a privileged structure in medicinal chemistry, with numerous derivatives exhibiting a wide array of biological activities, including anticancer and anti-inflammatory effects. The title compound, this compound, is a representative of this class. While specific experimental data for this exact molecule is limited in the public domain, extensive research on analogous 5-phenyl-3-isoxazolecarboxamide derivatives strongly suggests that Cyclooxygenase-2 (COX-2) is a primary and logical therapeutic target. Selective COX-2 inhibitors are of significant clinical interest as they can provide anti-inflammatory and analgesic effects with a reduced risk of gastrointestinal side effects associated with non-selective COX inhibitors.

This guide, therefore, focuses on the in silico evaluation of this compound as a potential COX-2 inhibitor, providing researchers with a detailed roadmap for computational analysis.

Predicted Physicochemical and Drug-Likeness Properties

Prior to extensive computational modeling, it is crucial to assess the fundamental physicochemical and drug-likeness properties of this compound. These parameters, predicted using computational tools, offer initial insights into the compound's potential as a drug candidate.

PropertyPredicted ValueTool/Method
Molecular Weight216.22 g/mol ChemDraw
LogP (o/w)2.15SwissADME
H-bond Donors1SwissADME
H-bond Acceptors3SwissADME
Molar Refractivity60.45SwissADME
Topological Polar Surface Area (TPSA)58.23 ŲSwissADME
Lipinski's Rule of Five Violations0SwissADME
Bioavailability Score0.55SwissADME

In Silico Modeling Workflow

The following diagram illustrates the proposed in silico workflow for the comprehensive evaluation of this compound.

signaling_pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol phospholipids Membrane Phospholipids pla2 Phospholipase A2 aa Arachidonic Acid pla2->aa Hydrolysis cox2 COX-2 aa->cox2 pgs Prostaglandins cox2->pgs Metabolism inflammation Inflammation, Pain, Fever pgs->inflammation ligand N-methyl-5-phenyl- 3-isoxazolecarboxamide ligand->cox2 Inhibition

Unveiling the Molecular Targets of Phenyl-Isoxazole-Carboxamide Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The isoxazole scaffold is a prominent heterocycle in medicinal chemistry, recognized for its diverse pharmacological activities. Within this class, N-aryl-isoxazole-carboxamide derivatives have emerged as a versatile pharmacophore, demonstrating a wide range of biological effects, including anticancer, anti-inflammatory, and antimicrobial properties. While specific target identification studies for N-methyl-5-phenyl-3-isoxazolecarboxamide are not extensively documented in publicly available literature, a wealth of information exists for the broader class of phenyl-isoxazole-carboxamide derivatives. This technical guide consolidates the existing research to provide a comprehensive overview of the identified molecular targets, the experimental methodologies employed for their discovery, and the associated signaling pathways. This document is intended for researchers, scientists, and drug development professionals engaged in the exploration of this chemical series for therapeutic applications.

Quantitative Biological Activity

The biological activity of various phenyl-isoxazole-carboxamide derivatives has been quantified across several studies. The following tables summarize the reported half-maximal inhibitory concentration (IC50) and minimum inhibitory concentration (MIC) values, providing a comparative view of their potency against different biological targets and cell lines.

Table 1: Anticancer Activity of Phenyl-Isoxazole-Carboxamide Derivatives

Compound ID/DescriptionCell LineIC50 (µM)Reference
Compound 2a (phenyl-isoxazole-carboxamide derivative)HeLa0.91[1]
Hep3B8.02[1]
Compound 2d (3-(2-Chlorophenyl)-N-(3,4-dimethoxyphenyl)-5-methylisoxazole-4-carboxamide)Hep3B~23 µg/ml[2]
HeLa15.48 µg/ml[2]
Compound 2e (3-(2-Chlorophenyl)-N-(2,5-dimethoxyphenyl)-5-methylisoxazole-4-carboxamide)Hep3B~23 µg/ml[2]
Compound 3 (N-(4-chlorophenyl)-5-carboxamidyl isoxazole)Colon 382.5 µg/mL[3][4]
CT-262.5 µg/mL[3][4]
Akt Kinase~5 µg/mL[3]
Various Phenyl-isoxazole-carboxamide derivatives Hep3B5.96–28.62[1]
Hek293T112.78–266.66[1]

Table 2: Cyclooxygenase (COX) Inhibition by Isoxazole-Carboxamide Derivatives

Compound IDCOX-1 IC50 (nM)COX-2 IC50 (nM)Selectivity Ratio (COX-1/COX-2)Reference
A13 64134.63[5]

Table 3: Antitubercular and Antimicrobial Activity of Isoxazole-Carboxamide Derivatives

Compound IDOrganismMICReference
Compounds 9, 13, 19, 20 Mycobacterium tuberculosis H37Rv6.25 µM[6]
Compounds 10, 14 Mycobacterium tuberculosis H37Rv3.125 µM[6]
Compounds 15, 17 Mycobacterium tuberculosis H37Rv12.5 µM[6]
Compound A8 Pseudomonas aeruginosa2 mg/ml[5]
Klebsiella pneumonia2 mg/ml[5]
Candida albicans2 mg/ml[5]

Experimental Protocols

The identification of the biological targets and the evaluation of the activity of phenyl-isoxazole-carboxamide derivatives have been accomplished through a variety of experimental techniques. Below are detailed methodologies for key experiments cited in the literature.

In Vitro Cytotoxicity Assays
  • Objective: To determine the concentration of a compound that inhibits the growth of a cell line by 50% (IC50).

  • General Protocol (MTS Assay):

    • Cell Seeding: Cancer cell lines (e.g., MCF-7, HeLa, Hep3B) are seeded in 96-well plates at a specific density and allowed to adhere overnight.

    • Compound Treatment: The synthesized isoxazole-carboxamide derivatives are dissolved in a suitable solvent (e.g., DMSO) and added to the wells at various concentrations. Control wells receive only the vehicle.

    • Incubation: The plates are incubated for a specified period (e.g., 48 or 72 hours) under standard cell culture conditions (37°C, 5% CO2).

    • MTS Reagent Addition: The MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent is added to each well.

    • Incubation and Absorbance Reading: After a further incubation period, the absorbance is measured at a specific wavelength (e.g., 490 nm) using a microplate reader. The absorbance is proportional to the number of viable cells.

    • Data Analysis: The IC50 values are calculated by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Western Blot Analysis for Signaling Pathway Interrogation
  • Objective: To detect specific proteins in a cell lysate and to determine their expression levels, including post-translational modifications like phosphorylation. This is crucial for elucidating the mechanism of action.

  • General Protocol:

    • Cell Lysis: Cells treated with the test compound and control cells are harvested and lysed to extract total protein.

    • Protein Quantification: The total protein concentration in each lysate is determined using a standard method (e.g., BCA assay).

    • SDS-PAGE: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).

    • Blocking: The membrane is incubated with a blocking buffer (e.g., non-fat milk or bovine serum albumin) to prevent non-specific antibody binding.

    • Primary Antibody Incubation: The membrane is incubated with a primary antibody specific to the target protein (e.g., phosphorylated STAT3, Akt).

    • Secondary Antibody Incubation: After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) that recognizes the primary antibody.

    • Detection: The protein bands are visualized by adding a chemiluminescent substrate and capturing the signal on X-ray film or with a digital imager. The intensity of the bands corresponds to the protein expression level.

In Vitro COX Inhibition Assay
  • Objective: To measure the ability of a compound to inhibit the activity of cyclooxygenase enzymes (COX-1 and COX-2).

  • General Protocol:

    • Enzyme and Substrate Preparation: Purified COX-1 and COX-2 enzymes and their substrate (e.g., arachidonic acid) are prepared.

    • Compound Incubation: The test compounds are pre-incubated with the COX enzymes for a specific time.

    • Reaction Initiation: The enzymatic reaction is initiated by the addition of the substrate.

    • Detection: The product of the reaction (e.g., prostaglandin E2) is measured using a suitable method, such as an enzyme-linked immunosorbent assay (ELISA).

    • Data Analysis: The percentage of inhibition is calculated for each compound concentration, and the IC50 value is determined.

Visualizing Molecular Pathways and Workflows

Diagrams are essential for representing complex biological pathways and experimental procedures. The following visualizations, created using the DOT language, illustrate key findings and methodologies related to phenyl-isoxazole-carboxamide derivatives.

JAK_STAT_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Cytokine Receptor JAK JAK Receptor->JAK Activation STAT3 STAT3 JAK->STAT3 Phosphorylation pSTAT3 pSTAT3 STAT3_dimer STAT3 Dimer pSTAT3->STAT3_dimer Dimerization DNA DNA STAT3_dimer->DNA Nuclear Translocation & DNA Binding Gene_Expression Gene Expression (Proliferation, Survival) DNA->Gene_Expression Transcription Compound N-(4-chlorophenyl)- 5-carboxamidyl isoxazole Compound->JAK Inhibition

Inhibition of the JAK/STAT3 signaling pathway by a phenyl-isoxazole-carboxamide derivative.

Target_ID_Workflow cluster_methods Potential Target Identification Approaches cluster_validation Validation Experiments Start Start: Phenyl-Isoxazole-Carboxamide Library Screening Phenotypic Screening (e.g., Cytotoxicity Assays) Start->Screening Hit_Compounds Active 'Hit' Compounds Identified Screening->Hit_Compounds Target_Deconvolution Target Deconvolution Methods Hit_Compounds->Target_Deconvolution Affinity_Chromatography Affinity Chromatography Target_Deconvolution->Affinity_Chromatography Proteomics Chemical Proteomics (e.g., CETSA) Target_Deconvolution->Proteomics Genetic_Screens Genetic Screens (e.g., CRISPR) Target_Deconvolution->Genetic_Screens Putative_Targets Putative Molecular Targets Affinity_Chromatography->Putative_Targets Proteomics->Putative_Targets Genetic_Screens->Putative_Targets Validation Target Validation Putative_Targets->Validation Biochemical_Assays Biochemical Assays (e.g., Kinase Assays) Validation->Biochemical_Assays Cellular_Assays Cellular Thermal Shift Assays Validation->Cellular_Assays Western_Blot Western Blot for Pathway Analysis Validation->Western_Blot Validated_Target Validated Target & Mechanism of Action Biochemical_Assays->Validated_Target Cellular_Assays->Validated_Target Western_Blot->Validated_Target

A generalized workflow for the identification of molecular targets of bioactive compounds.

The phenyl-isoxazole-carboxamide scaffold represents a promising starting point for the development of novel therapeutic agents. The available data, primarily focused on anticancer and anti-inflammatory activities, point towards the modulation of key signaling pathways, including the JAK/STAT and Akt pathways, as well as the inhibition of enzymes like COX. The experimental protocols and workflows outlined in this guide provide a solid foundation for researchers to build upon, enabling further exploration of this chemical class and the precise identification of their molecular targets. Future studies employing advanced target deconvolution techniques will be instrumental in fully elucidating the mechanisms of action of these versatile compounds and unlocking their full therapeutic potential.

References

N-methyl-5-phenyl-3-isoxazolecarboxamide: A Technical Overview of Physicochemical Properties and Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a summary of the currently available information regarding the physicochemical properties of N-methyl-5-phenyl-3-isoxazolecarboxamide. While a comprehensive, experimentally determined solubility profile is not presently available in the public domain, this document outlines the known characteristics of the compound and provides standardized methodologies for future solubility assessment. The isoxazole scaffold is a significant feature in many biologically active compounds, making a thorough understanding of the properties of its derivatives, such as this compound, crucial for further research and development.[1][2][3][4]

Physicochemical Properties

A summary of the key physicochemical properties for this compound is presented below. This data has been aggregated from established chemical databases.

PropertyValueSource
Molecular Formula C₁₁H₁₀N₂O₂Alfa Chemistry[5]
Molecular Weight 202.21 g/mol PubChem[6], Alfa Chemistry[5]
IUPAC Name N-methyl-5-phenyl-1,2-oxazole-3-carboxamideAlfa Chemistry[5]
CAS Number 144537-05-3Alfa Chemistry[5]
SMILES CNC(=O)C1=NOC(=C1)C2=CC=CC=C2Alfa Chemistry[5]
InChIKey MOMKSFSROUJANN-UHFFFAOYSA-NAlfa Chemistry[5]

Solubility Profile

For drug development purposes, determining the aqueous solubility is a critical step. Techniques such as micronization or the creation of amorphous-crystalline composites with polymers have been shown to significantly enhance the dissolution rate of poorly soluble compounds.[8]

Experimental Protocols

The following section outlines a standard experimental protocol for determining the solubility of a compound like this compound.

Equilibrium Solubility Determination (Shake-Flask Method)

This method is considered the gold standard for determining the thermodynamic solubility of a compound.

Materials:

  • This compound

  • A range of solvents (e.g., water, phosphate-buffered saline (PBS) at various pH values, ethanol, methanol, DMSO, acetonitrile)

  • Calibrated analytical balance

  • Vials with screw caps

  • Shaker or rotator capable of maintaining a constant temperature

  • Centrifuge

  • High-performance liquid chromatography (HPLC) system with a suitable column and detector (e.g., UV-Vis)

  • Volumetric flasks and pipettes

Procedure:

  • Add an excess amount of this compound to a vial containing a known volume of the selected solvent. The excess solid should be clearly visible.

  • Seal the vials tightly to prevent solvent evaporation.

  • Place the vials in a shaker or rotator set to a constant temperature (e.g., 25 °C or 37 °C) and agitate for a predetermined period (e.g., 24, 48, or 72 hours) to ensure equilibrium is reached.

  • After the incubation period, visually inspect the vials to confirm the presence of undissolved solid.

  • Centrifuge the samples at a high speed to separate the undissolved solid from the supernatant.

  • Carefully withdraw an aliquot of the clear supernatant.

  • Dilute the supernatant with a suitable solvent to a concentration within the linear range of the analytical method.

  • Quantify the concentration of the dissolved compound in the diluted supernatant using a validated HPLC method.

  • Calculate the solubility of the compound in the chosen solvent, typically expressed in mg/mL or µg/mL.

Synthesis and Related Biological Activity

While specific signaling pathways involving this compound are not detailed in the available literature, related N-phenyl-5-carboxamidyl isoxazoles have been investigated for their potential as chemotherapeutic agents. For instance, some derivatives have been shown to act as anti-inflammatory agents and exhibit anticancer activity against colon cancer cells.[9] One mechanism of action for a related compound, N-(4-chlorophenyl)-5-carboxamidyl isoxazole, was found to involve the inhibition of the JAK3/STAT3 signaling pathway.[9] The synthesis of such compounds often involves the reaction of an appropriate aniline with an acid chloride.[9]

Below is a generalized workflow for the synthesis of N-phenyl-5-carboxamidyl isoxazoles.

G cluster_reactants Starting Materials cluster_reaction Reaction cluster_workup Work-up cluster_product Product Aniline Aniline Derivative ReactionVial Reaction Vial under Argon Aniline->ReactionVial Triethylamine Triethylamine Triethylamine->ReactionVial Dichloromethane Dry Dichloromethane Dichloromethane->ReactionVial AcidChloride Acid Chloride AcidChloride->ReactionVial Slow Addition Quench Quench with 5% HCl ReactionVial->Quench After 3 hours Wash1 Wash with Saturated NaHCO3 Quench->Wash1 Wash2 Wash with Brine Wash1->Wash2 FinalProduct N-phenyl-5-carboxamidyl isoxazole Wash2->FinalProduct

Caption: General synthesis workflow for N-phenyl-5-carboxamidyl isoxazoles.

The following diagram illustrates a potential, though unconfirmed, signaling pathway that could be investigated for this compound based on the activity of related compounds.

G Compound N-methyl-5-phenyl- 3-isoxazolecarboxamide JAK3 JAK3 Compound->JAK3 Inhibition (?) CellularEffects Cellular Effects (e.g., Inhibition of Cancer Cell Growth) Compound->CellularEffects Leads to STAT3 STAT3 JAK3->STAT3 Phosphorylation pSTAT3 p-STAT3 STAT3->pSTAT3 Nucleus Nucleus pSTAT3->Nucleus Translocation GeneExpression Target Gene Expression (e.g., Proliferation, Survival) Nucleus->GeneExpression GeneExpression->CellularEffects

Caption: Postulated inhibitory effect on the JAK3/STAT3 signaling pathway.

References

Stability and Degradation of N-methyl-5-phenyl-3-isoxazolecarboxamide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the potential stability and degradation pathways of the chemical compound N-methyl-5-phenyl-3-isoxazolecarboxamide. Due to the limited availability of direct experimental data for this specific molecule, this document leverages established chemical principles of the constituent isoxazole and carboxamide functional groups to predict its stability profile under various stress conditions, including hydrolysis, photolysis, and thermal stress. This guide is intended to serve as a foundational resource for researchers and professionals involved in the development and handling of this and structurally related compounds, offering insights into potential degradation products and methodologies for stability assessment.

Introduction

This compound is a molecule of interest in medicinal chemistry and drug discovery. Its structure, featuring a 5-phenyl-substituted isoxazole ring linked to an N-methylcarboxamide moiety, suggests a unique combination of chemical properties that warrant a thorough investigation of its stability. The isoxazole ring, a five-membered heterocycle with adjacent nitrogen and oxygen atoms, is known for the lability of its N-O bond, which can be susceptible to cleavage under various conditions. Similarly, the amide bond of the carboxamide group can undergo hydrolysis. Understanding the stability of this compound is crucial for its development as a potential therapeutic agent, as degradation can lead to loss of efficacy and the formation of potentially toxic impurities.

This guide will explore the theoretical degradation pathways under hydrolytic, photolytic, and thermal stress conditions. It also presents hypothetical experimental protocols for stability testing and templates for the systematic presentation of quantitative data.

Predicted Degradation Pathways

The degradation of this compound is anticipated to primarily involve two key pathways: hydrolysis of the amide bond and cleavage of the isoxazole ring . The specific conditions will likely dictate the predominant degradation route and the resulting products.

Hydrolytic Degradation

Amide bonds are susceptible to hydrolysis under both acidic and basic conditions, typically accelerated by heat.

  • Acid-Catalyzed Hydrolysis: In the presence of a strong acid and water, the carbonyl oxygen of the carboxamide is protonated, increasing the electrophilicity of the carbonyl carbon. Subsequent nucleophilic attack by water leads to the cleavage of the C-N bond, yielding 5-phenyl-3-isoxazolecarboxylic acid and methylamine.[1][2][3][4]

  • Base-Catalyzed Hydrolysis: Under basic conditions, the hydroxide ion acts as a nucleophile, attacking the carbonyl carbon. This is followed by the elimination of the methylamine, forming a carboxylate salt of 5-phenyl-3-isoxazolecarboxylic acid.[1][4]

Photolytic Degradation

Isoxazole rings are known to be photoreactive, with the N-O bond being particularly susceptible to cleavage upon exposure to UV light.[5][6] The photodegradation of this compound could proceed through a high-energy diradical intermediate following the homolytic cleavage of the N-O bond.[7] This can lead to a cascade of reactions, including rearrangement to an oxazole derivative or fragmentation into smaller molecules. The rate of photodegradation can be influenced by the presence of photosensitizers and the solvent system.[8][9][10]

Thermal Degradation

While amides are generally thermally stable, elevated temperatures can lead to degradation.[11] For this compound, thermal stress could induce decarboxylation of the isoxazole ring or cleavage of the amide bond. The specific degradation products would depend on the temperature and the presence of oxygen. Thermal degradation of some amide-containing polymers is known to occur via cleavage of the amide bond.[12][13][14]

Oxidative Degradation

The isoxazole ring can be susceptible to oxidative degradation. For instance, ozonation has been shown to proceed via electrophilic addition to the aromatic rings of isoxazole-containing compounds.[15] In the context of drug development, oxidative stress (e.g., exposure to peroxides) could lead to ring opening and the formation of various oxidized byproducts.

A proposed overarching degradation scheme is presented below:

Degradation_Pathways cluster_hydrolysis Hydrolytic Degradation cluster_photolysis Photolytic Degradation cluster_thermal Thermal Degradation This compound This compound 5-phenyl-3-isoxazolecarboxylic_acid 5-phenyl-3-isoxazole- carboxylic acid This compound->5-phenyl-3-isoxazolecarboxylic_acid Acid/Base Hydrolysis Methylamine Methylamine This compound->Methylamine Acid/Base Hydrolysis Ring-Opened_Intermediates Ring-Opened Intermediates This compound->Ring-Opened_Intermediates UV Radiation Decarboxylation_Products Decarboxylation Products This compound->Decarboxylation_Products Heat Amide_Cleavage_Products Amide Cleavage Products This compound->Amide_Cleavage_Products Heat Rearrangement_Products Rearrangement Products (e.g., Oxazoles) Ring-Opened_Intermediates->Rearrangement_Products Fragmentation_Products Fragmentation Products Ring-Opened_Intermediates->Fragmentation_Products

Figure 1: Proposed degradation pathways for this compound.

Quantitative Data Presentation

To facilitate the systematic collection and comparison of stability data, the following table templates are proposed.

Table 1: Hydrolytic Stability of this compound

ConditionTime (hours)% Parent Compound RemainingMajor Degradant 1 (%)Major Degradant 2 (%)
0.1 M HCl (RT) 0
24
48
0.1 M HCl (50°C) 0
24
48
pH 7.4 Buffer (RT) 0
24
48
pH 7.4 Buffer (50°C) 0
24
48
0.1 M NaOH (RT) 0
24
48
0.1 M NaOH (50°C) 0
24
48

Table 2: Photostability of this compound (Solid State and Solution)

ConditionExposure Time (hours)% Parent Compound RemainingMajor Degradant 1 (%)
Solid, UV Light (254 nm) 0
6
12
Solution (Acetonitrile), UV (254 nm) 0
6
12
Solid, White Light (ICH Q1B) 0
72
Solution (Acetonitrile), White Light 0
72

Experimental Protocols

The following are hypothetical, yet detailed, experimental protocols for assessing the stability of this compound.

Protocol for Hydrolytic Stability Assessment

Objective: To determine the rate and products of hydrolysis under acidic, neutral, and basic conditions.

Materials:

  • This compound

  • 0.1 M Hydrochloric Acid

  • Phosphate Buffer (pH 7.4)

  • 0.1 M Sodium Hydroxide

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • HPLC system with a UV detector

  • pH meter

  • Thermostatically controlled water bath

Procedure:

  • Prepare stock solutions of this compound in acetonitrile (e.g., 1 mg/mL).

  • For each condition (0.1 M HCl, pH 7.4 buffer, 0.1 M NaOH), add a small aliquot of the stock solution to the respective aqueous medium in a sealed vial to achieve a final concentration of approximately 50 µg/mL.

  • Prepare two sets of samples for each condition: one for room temperature (RT) and one for elevated temperature (e.g., 50°C).

  • At specified time points (e.g., 0, 2, 4, 8, 24, 48 hours), withdraw an aliquot from each vial.

  • Quench the reaction if necessary (e.g., neutralize acidic/basic samples).

  • Dilute the samples with mobile phase to a suitable concentration for HPLC analysis.

  • Analyze the samples by a validated stability-indicating HPLC method to quantify the amount of the parent compound remaining and to detect and quantify any degradation products.

Hydrolytic_Stability_Workflow cluster_prep Sample Preparation cluster_incubation Incubation cluster_analysis Analysis Stock_Solution Prepare Stock Solution (1 mg/mL in ACN) Test_Solutions Prepare Test Solutions (50 µg/mL in 0.1M HCl, pH 7.4 Buffer, 0.1M NaOH) Stock_Solution->Test_Solutions Incubate_RT Incubate at Room Temperature Test_Solutions->Incubate_RT Incubate_50C Incubate at 50°C Test_Solutions->Incubate_50C Sampling Sample at Time Points (0, 2, 4, 8, 24, 48h) Incubate_RT->Sampling Incubate_50C->Sampling Quench_Dilute Quench and Dilute Samples Sampling->Quench_Dilute HPLC_Analysis Analyze by Stability-Indicating HPLC-UV Quench_Dilute->HPLC_Analysis Data_Analysis Quantify Parent and Degradants HPLC_Analysis->Data_Analysis

Figure 2: Workflow for hydrolytic stability assessment.
Protocol for Photostability Assessment

Objective: To evaluate the impact of light exposure on the stability of this compound in both solid and solution states.

Materials:

  • This compound (solid)

  • Acetonitrile (UV grade)

  • Quartz cuvettes or vials

  • Photostability chamber equipped with UV and visible lamps (compliant with ICH Q1B guidelines)

  • Control samples wrapped in aluminum foil

Procedure:

  • Solid State: Place a thin layer of the solid compound in a transparent container. Prepare a control sample wrapped in aluminum foil.

  • Solution State: Prepare a solution of the compound in acetonitrile (e.g., 50 µg/mL) in a quartz vial. Prepare a control sample wrapped in aluminum foil.

  • Place both the exposed and control samples in the photostability chamber.

  • Expose the samples to a light source as specified by ICH Q1B guidelines (an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter).

  • At appropriate time intervals, withdraw samples.

  • For solid samples, dissolve a known amount in a suitable solvent.

  • Analyze all samples using a validated stability-indicating HPLC method.

  • Compare the chromatograms of the exposed samples with those of the control samples to identify and quantify any photodegradants.

Conclusion

References

Methodological & Application

Application Notes and Protocols for N-methyl-5-phenyl-3-isoxazolecarboxamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer

The following experimental protocols for N-methyl-5-phenyl-3-isoxazolecarboxamide are provided as a representative guide. Due to the absence of a comprehensive, published protocol for this specific molecule, the methodologies described herein are compiled and adapted from established procedures for structurally analogous phenyl-isoxazole-carboxamide derivatives. Researchers should optimize these protocols based on their specific experimental context and available instrumentation.

Introduction

This compound belongs to the isoxazole class of heterocyclic compounds, a scaffold of significant interest in medicinal chemistry. Isoxazole derivatives have demonstrated a wide array of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. This document provides detailed protocols for the synthesis, characterization, and in vitro evaluation of this compound, with a focus on its potential as an anticancer agent. The protocols are intended to serve as a foundational resource for researchers engaged in the discovery and development of novel therapeutics.

Synthesis of this compound

The synthesis of this compound can be achieved through a multi-step process involving the formation of the isoxazole ring followed by an amide coupling reaction.

Materials and Reagents
  • Ethyl benzoylacetate

  • Hydroxylamine hydrochloride

  • Sodium ethoxide

  • Thionyl chloride (SOCl₂)

  • Methylamine solution (in THF or water)

  • Dichloromethane (DCM)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Solvents for chromatography (e.g., ethyl acetate, hexane)

  • Standard laboratory glassware and equipment

Experimental Protocol: Synthesis

Step 1: Synthesis of 5-phenylisoxazol-3(2H)-one

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve sodium ethoxide in absolute ethanol.

  • To this solution, add ethyl benzoylacetate dropwise at room temperature.

  • After the addition is complete, add a solution of hydroxylamine hydrochloride in water.

  • Heat the reaction mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, cool the mixture to room temperature and acidify with a dilute acid (e.g., 1 M HCl) to precipitate the product.

  • Filter the precipitate, wash with cold water, and dry under vacuum to yield 5-phenylisoxazol-3(2H)-one.

Step 2: Synthesis of 5-phenyl-3-isoxazolecarbonyl chloride

  • Suspend 5-phenylisoxazol-3(2H)-one in an excess of thionyl chloride.

  • Add a catalytic amount of dimethylformamide (DMF).

  • Heat the mixture to reflux and maintain the temperature until the reaction is complete (as monitored by the cessation of gas evolution and TLC).

  • Remove the excess thionyl chloride under reduced pressure to obtain the crude 5-phenyl-3-isoxazolecarbonyl chloride. This intermediate is often used in the next step without further purification.

Step 3: Synthesis of this compound

  • Dissolve the crude 5-phenyl-3-isoxazolecarbonyl chloride in an anhydrous aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

  • Cool the solution in an ice bath.

  • Add a solution of methylamine (e.g., 40% in water or a solution in THF) dropwise to the cooled solution with vigorous stirring.

  • Allow the reaction mixture to warm to room temperature and stir for several hours, monitoring the progress by TLC.

  • After the reaction is complete, wash the organic layer with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure this compound.

Characterization

The structure and purity of the synthesized this compound should be confirmed by standard analytical techniques:

  • ¹H NMR and ¹³C NMR Spectroscopy: To confirm the chemical structure and identify characteristic peaks for the isoxazole ring, phenyl group, and methylamide moiety.

  • Mass Spectrometry (MS): To determine the molecular weight of the compound.

  • High-Performance Liquid Chromatography (HPLC): To assess the purity of the final product.

In Vitro Anticancer Activity Evaluation

The following protocol describes a general method for evaluating the cytotoxic effects of this compound against various cancer cell lines using the MTS assay.

Materials and Reagents
  • Cancer cell lines (e.g., MCF-7, HeLa, HepG2)[1][2][3]

  • Normal cell line (e.g., Hek293T) for selectivity assessment[1][2]

  • Cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

  • This compound (dissolved in DMSO)

  • MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)

  • Doxorubicin (as a positive control)

  • 96-well cell culture plates

  • CO₂ incubator

Experimental Protocol: MTS Assay
  • Cell Seeding: Seed the cancer and normal cells into 96-well plates at an appropriate density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound and doxorubicin in the cell culture medium. The final concentrations may range from 0.01 to 100 µM.[3]

  • Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at different concentrations. Include wells with vehicle control (DMSO) and a positive control (doxorubicin).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO₂ incubator.

  • MTS Assay: After the incubation period, add 20 µL of the MTS reagent to each well and incubate for another 1-4 hours at 37°C.

  • Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) can be determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Data Presentation

The following table summarizes the reported anticancer activities of various phenyl-isoxazole-carboxamide derivatives, which can serve as a reference for the expected potency of this compound.

Compound IDStructureCell LineIC₅₀ (µM)Reference
2a 5-methyl-N-(4-methoxyphenyl)-3-phenylisoxazole-4-carboxamideHeLa0.91[1][2]
Hep3B8.02[1][2]
2e 5-methyl-3-phenyl-N-(4-(trifluoromethoxy)phenyl)isoxazole-4-carboxamideB16F10.079[3]
Compound 3 N-(4-chlorophenyl)-5-carboxamidyl isoxazoleColon 382.5 µg/mL[4][5]
CT-262.5 µg/mL[4][5]

Visualizations

Synthetic Workflow

Synthesis_Workflow cluster_0 Step 1: Isoxazole Ring Formation cluster_1 Step 2: Acyl Chloride Formation cluster_2 Step 3: Amide Coupling A Ethyl benzoylacetate C 5-phenylisoxazol-3(2H)-one A->C B Hydroxylamine HCl B->C E 5-phenyl-3-isoxazolecarbonyl chloride C->E D Thionyl chloride D->E G This compound E->G F Methylamine F->G

Caption: General synthetic workflow for this compound.

Hypothetical Signaling Pathway

Based on studies of similar isoxazole derivatives that have been shown to inhibit the JAK/STAT signaling pathway, a potential mechanism of action for this compound could involve the modulation of this pathway.[4][5]

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Cytokine Receptor JAK JAK Receptor->JAK Activation STAT STAT JAK->STAT Phosphorylation pSTAT p-STAT (dimer) STAT->pSTAT Dimerization DNA DNA pSTAT->DNA Compound N-methyl-5-phenyl- 3-isoxazolecarboxamide Compound->JAK Inhibition Transcription Gene Transcription (Proliferation, Survival) DNA->Transcription

Caption: Hypothetical inhibition of the JAK/STAT signaling pathway.

References

Application Notes: Synthesis of N-methyl-5-phenyl-3-isoxazolecarboxamide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

N-methyl-5-phenyl-3-isoxazolecarboxamide is an organic compound belonging to the isoxazole class of heterocycles. Isoxazole derivatives are significant scaffolds in medicinal chemistry and drug discovery, exhibiting a wide range of biological activities, including antibacterial, anticancer, and anti-inflammatory properties.[1][2] They serve as crucial intermediates and building blocks in the synthesis of complex organic molecules for pharmaceuticals, agrochemicals, and materials science.[3][4][5] This document provides a detailed, step-by-step protocol for the laboratory-scale synthesis of this compound, intended for researchers in organic chemistry and drug development.

The synthesis is a multi-step process beginning with the formation of the isoxazole ring, followed by functional group manipulations to yield the final amide product. The overall strategy involves the synthesis of an ester intermediate, hydrolysis to the corresponding carboxylic acid, activation of the acid to an acyl chloride, and subsequent amidation with methylamine.

Overall Synthesis Workflow

The synthesis of this compound is accomplished via a four-step sequence starting from commercially available reagents.

Synthesis_Workflow A Ethyl Nitroacetate + Propargyl Alcohol Derivative B Step 1: Cycloaddition Ethyl 5-phenylisoxazole-3-carboxylate A->B NaOH, H₂O/EtOH C Step 2: Saponification (Hydrolysis) 5-phenylisoxazole-3-carboxylic acid B->C 1. NaOH (aq) 2. HCl (aq) D Step 3: Acid Chlorination 5-phenylisoxazole-3-carbonyl chloride C->D SOCl₂ or (COCl)₂ E Step 4: Amidation This compound D->E CH₃NH₂, Base (e.g., TEA)

Caption: Four-step synthesis workflow for this compound.

Experimental Protocols

Safety Precaution: All experiments should be conducted in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times. Thionyl chloride and oxalyl chloride are corrosive and react violently with water; handle with extreme care.

Step 1: Synthesis of Ethyl 5-phenylisoxazole-3-carboxylate

This step involves a [3+2] cycloaddition reaction to form the isoxazole ring system. A variation of this method involves the reaction of an alkyne with a nitro-compound derivative.[6]

Methodology:

  • To a solution of a suitable propargyl precursor and ethyl nitroacetate in a mixture of ethanol and water, add a catalytic amount of aqueous sodium hydroxide (NaOH).[6]

  • Seal the reaction vessel and stir the mixture vigorously at an elevated temperature (e.g., 60 °C) for 16-24 hours.[6]

  • Monitor the reaction progress using Thin-Layer Chromatography (TLC).

  • Upon completion, cool the mixture to room temperature and perform an aqueous workup. Extract the product into an organic solvent such as ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield pure ethyl 5-phenylisoxazole-3-carboxylate.

Reagent/ParameterQuantity/ValueNotes
Propargyl Precursor1.0 eq
Ethyl Nitroacetate2.5 eq
Sodium HydroxideCatalytic~4 M solution
SolventEthanol/Water
Temperature60 °C
Reaction Time16-24 hMonitor by TLC
Expected Yield~85-95%[6]
Step 2: Hydrolysis to 5-phenylisoxazole-3-carboxylic acid

The ethyl ester is saponified to the corresponding carboxylic acid using a strong base, followed by acidification.

Methodology:

  • Dissolve ethyl 5-phenylisoxazole-3-carboxylate (1.0 eq) in ethanol at room temperature.[7]

  • Add an aqueous solution of sodium hydroxide (NaOH, ~1.5 eq, 2M) to the stirring solution. The reaction is typically very fast and can be complete within 5-10 minutes.[7]

  • Monitor the reaction completion by TLC.

  • Once the starting material is consumed, carefully add aqueous hydrochloric acid (HCl, ~0.5M) to adjust the pH of the mixture to 3-4, which precipitates the carboxylic acid.[7]

  • Extract the product with ethyl acetate (e.g., 2 x 75 mL).[7]

  • Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to afford 5-phenylisoxazole-3-carboxylic acid as a solid.[7]

Reagent/ParameterQuantity/ValueNotes
Ethyl 5-phenylisoxazole-3-carboxylate1.0 eq
Sodium Hydroxide (2M)1.5 eq
Hydrochloric Acid (0.5M)To pH 3-4
SolventEthanol, Water
TemperatureRoom Temperature
Reaction Time~5-10 min[7]
Expected Yield>90%[7]
Step 3: Conversion to 5-phenylisoxazole-3-carbonyl chloride

The carboxylic acid is activated by converting it to the more reactive acyl chloride.

Methodology:

  • In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend 5-phenylisoxazole-3-carboxylic acid (1.0 eq) in a dry, inert solvent like dichloromethane (DCM).[1]

  • Cool the mixture in an ice bath (0 °C).

  • Add thionyl chloride (SOCl₂, ~1.2 eq) dropwise to the stirred suspension.[1] Alternatively, oxalyl chloride can be used.

  • Allow the mixture to stir in the ice bath for approximately 20-30 minutes, then warm to room temperature and stir for an additional 2-6 hours.[1]

  • Remove the solvent and excess thionyl chloride under reduced pressure. The resulting crude 5-phenylisoxazole-3-carbonyl chloride is often used in the next step without further purification.[1]

Reagent/ParameterQuantity/ValueNotes
5-phenylisoxazole-3-carboxylic acid1.0 eq
Thionyl Chloride (SOCl₂)1.2 eqCorrosive. Handle in fume hood.
SolventDichloromethane (DCM), dry
Temperature0 °C to Room Temp.
Reaction Time2-6 h
Expected YieldQuantitative (used crude)[1]
Step 4: Amidation to this compound

The final step is the reaction of the acyl chloride with methylamine to form the target amide.

Methodology:

  • Dissolve the crude 5-phenylisoxazole-3-carbonyl chloride (1.0 eq) in a dry solvent such as toluene or DCM.[8]

  • In a separate flask, prepare a solution of methylamine (CH₃NH₂, ~1.2 eq, e.g., as a solution in THF or water) and a non-nucleophilic base like triethylamine (TEA, ~1.5 eq) in the same solvent.[8]

  • Cool the amine solution to 0 °C and add the acyl chloride solution dropwise while maintaining the temperature.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir overnight.[8]

  • Monitor the reaction by TLC. Upon completion, filter the mixture to remove triethylamine hydrochloride salt.

  • Wash the filtrate with 2N HCl, followed by saturated sodium bicarbonate solution, and finally with brine.[8]

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate the solvent under reduced pressure.

  • Recrystallize the resulting crude solid from a suitable solvent (e.g., toluene or ethanol) to yield the pure this compound.[8]

Reagent/ParameterQuantity/ValueNotes
5-phenylisoxazole-3-carbonyl chloride1.0 eq
Methylamine~1.2 eq
Triethylamine (TEA)~1.5 eq
SolventToluene or DCM, dry
Temperature0 °C to Room Temp.
Reaction TimeOvernight
Expected Yield70-85%Based on similar reactions[8]

Alternative Amidation Protocol: Peptide Coupling

An alternative to the acyl chloride method is the direct coupling of the carboxylic acid (from Step 2) with methylamine using peptide coupling reagents.

Coupling_Workflow C 5-phenylisoxazole-3-carboxylic acid E This compound C->E DCM, Room Temp. Amine Methylamine (CH₃NH₂) Amine->E Reagents EDC, DMAP/HOBt Reagents->E

Caption: Amide formation via direct peptide coupling.

Methodology:

  • Dissolve 5-phenylisoxazole-3-carboxylic acid (1.0 eq) in dichloromethane (DCM).[9]

  • Add a coupling agent such as N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC, 1.1 eq) and an activator like 4-Dimethylaminopyridine (DMAP, 0.2 eq).[9]

  • Stir the mixture under an inert atmosphere at room temperature for 30 minutes.[9]

  • Add methylamine (1.1 eq) to the reaction mixture and continue stirring until the reaction is complete as monitored by TLC.

  • Perform an aqueous workup and purify by column chromatography to obtain the final product.[9]

References

Application Note: Purification of N-methyl-5-phenyl-3-isoxazolecarboxamide by Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a robust method for the purification of N-methyl-5-phenyl-3-isoxazolecarboxamide, a compound of interest in medicinal chemistry and drug development. The described protocol utilizes normal-phase column chromatography, a widely accessible and effective technique for the separation of isoxazole derivatives from reaction byproducts and unreacted starting materials.[1][2] This document provides a comprehensive experimental protocol, expected quantitative data, and a visual workflow to guide researchers in obtaining a high-purity final product.

Introduction

This compound belongs to the isoxazole class of heterocyclic compounds, which are recognized for their diverse pharmacological activities. The purity of such compounds is of paramount importance for their subsequent use in biological assays and as active pharmaceutical ingredients. This protocol outlines a standard column chromatography procedure using silica gel as the stationary phase and a non-polar/polar solvent system as the mobile phase. The separation is based on the differential adsorption of the target compound and impurities onto the silica gel.

Principle of the Method

The purification of this compound is achieved through normal-phase column chromatography. In this technique, a stationary phase of polar silica gel is used in conjunction with a less polar mobile phase. The components of the crude mixture are separated based on their polarity. Less polar compounds have a weaker affinity for the stationary phase and elute more quickly, while more polar compounds are retained longer on the column. By gradually increasing the polarity of the mobile phase (gradient elution) or using a constant mobile phase composition (isocratic elution), a high degree of separation can be achieved. The progress of the purification is monitored by Thin Layer Chromatography (TLC).

Data Presentation

The following table summarizes typical quantitative data obtained from the purification of analogous isoxazole carboxamide derivatives by column chromatography. These values can be used as a benchmark for the purification of this compound.

Compound NameMobile Phase System (v/v)TLC RfYield (%)Melting Point (°C)Reference
N-(4–Chloro-2,5-dimethoxyphenyl)-5-methyl-3-phenylisoxazole-4–Carboxamiden-hexane: ethyl acetate (3:2)0.644--[1]
5-Methyl-3-phenyl-N-(3-(trifluoromethyl) phenyl) isoxazole-4–CarboxamideDCM: ethyl acetate (4:1)0.9559148–150[1]
N-(4-(2-Methoxyphenoxy) phenyl)-5-methyl-3-phenylisoxazole-4–Carboxamiden-hexane: ethyl acetate (3:2)0.4971179–180[1]
5-Methyl-N-(4-(methylthio) phenyl)-3-phenylisoxazole-4–Carboxamiden-hexane: ethyl acetate (3:2)0.6681144–146[1]
5-Methyl-3-phenyl-N-(4-(trifluoromethoxy) phenyl) isoxazole-4–Carboxamiden-hexane: ethyl acetate (3:2)0.6967.5158–160[1]
5-Methyl-3-phenyl-N-(4-(thiophen-2-yl) phenyl) isoxazole-4–Carboxamiden-hexane: ethyl acetate (3:2)0.7579142–144[1]
3-methyl-4-nitro-5-phenylisoxazoleethyl acetate-petroleum ether (1:4)-5931-32[2]

Note: The yield and melting point for this compound will be dependent on the success of the preceding synthesis step.

Experimental Protocol: Purification by Column Chromatography

Materials and Equipment
  • Crude this compound

  • Silica gel (230-400 mesh)

  • n-Hexane (HPLC grade)

  • Ethyl acetate (HPLC grade)

  • Dichloromethane (DCM, HPLC grade)

  • Glass chromatography column

  • Thin-layer chromatography (TLC) plates (silica gel coated)

  • TLC developing chamber

  • UV lamp (254 nm)

  • Collection tubes or flasks

  • Rotary evaporator

  • Standard laboratory glassware (beakers, Erlenmeyer flasks, etc.)

Procedure

1. Preparation of the Mobile Phase (Eluent)

  • Prepare a suitable mobile phase system. Based on literature for similar compounds, a starting point could be a mixture of n-hexane and ethyl acetate (e.g., 3:2 v/v) or dichloromethane and ethyl acetate (e.g., 4:1 v/v).[1]

  • The optimal eluent composition should be determined by preliminary TLC analysis of the crude product. The target compound should ideally have an Rf value between 0.2 and 0.4 for good separation.

2. Packing the Chromatography Column

  • Wet Packing Method:

    • Prepare a slurry of silica gel in n-hexane.

    • Pour the slurry into the chromatography column with the stopcock open, allowing the solvent to drain slowly.

    • Gently tap the column to ensure even packing and to remove any air bubbles.

    • Add a thin layer of sand on top of the silica gel bed to prevent disturbance during sample and eluent addition.

    • Allow the solvent to drain until the level is just above the sand layer. Do not let the column run dry.

3. Sample Loading

  • Dry Loading (Recommended):

    • Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., DCM).

    • Add a small amount of silica gel to the solution and evaporate the solvent using a rotary evaporator to obtain a dry, free-flowing powder of the crude product adsorbed onto the silica gel.

    • Carefully add this powder to the top of the packed column.

  • Wet Loading:

    • Dissolve the crude product in the smallest possible volume of the initial mobile phase.

    • Carefully apply the solution to the top of the column using a pipette.

4. Elution and Fraction Collection

  • Carefully add the prepared mobile phase to the top of the column.

  • Open the stopcock and begin collecting the eluent in fractions (e.g., 10-20 mL per fraction).

  • Maintain a constant flow rate.

  • If necessary, gradually increase the polarity of the mobile phase (gradient elution) to elute more polar compounds.

5. Monitoring the Separation

  • Monitor the separation by spotting each collected fraction on a TLC plate.

  • Develop the TLC plate in the appropriate solvent system.

  • Visualize the spots under a UV lamp.

  • Identify the fractions containing the pure this compound (fractions showing a single spot at the correct Rf value).

6. Isolation of the Purified Product

  • Combine the fractions containing the pure product.

  • Remove the solvent from the combined fractions using a rotary evaporator.

  • The resulting solid is the purified this compound.

  • Further dry the compound under vacuum to remove any residual solvent.

7. Purity Assessment

  • Assess the purity of the final product using analytical techniques such as HPLC, LC-MS, and NMR spectroscopy.

  • Determine the melting point of the purified compound and compare it to literature values if available.

Visualizations

experimental_workflow cluster_prep Preparation cluster_loading Sample Loading cluster_separation Separation & Collection cluster_isolation Product Isolation & Analysis prep_eluent Prepare Mobile Phase (e.g., Hexane:EtOAc) pack_column Pack Chromatography Column with Silica Gel prep_eluent->pack_column load_sample Load Crude Product (Dry or Wet Loading) pack_column->load_sample elution Elute with Mobile Phase load_sample->elution collection Collect Fractions elution->collection tlc Monitor Fractions by TLC collection->tlc pool_fractions Pool Pure Fractions tlc->pool_fractions evaporation Evaporate Solvent pool_fractions->evaporation pure_product Obtain Purified Product evaporation->pure_product analysis Purity Assessment (HPLC, NMR, MP) pure_product->analysis

Caption: Experimental workflow for the purification of this compound.

logical_relationship cluster_input Input cluster_process Purification Process cluster_parameters Key Parameters cluster_output Output crude_product Crude this compound column_chromatography Column Chromatography crude_product->column_chromatography pure_product High-Purity Product column_chromatography->pure_product impurities Separated Impurities column_chromatography->impurities stationary_phase Stationary Phase: Silica Gel stationary_phase->column_chromatography mobile_phase Mobile Phase: Hexane/EtOAc or DCM/EtOAc mobile_phase->column_chromatography monitoring Monitoring: TLC monitoring->column_chromatography

Caption: Logical relationship of inputs, process, and outputs in the chromatographic purification.

References

Application Notes and Protocols for the Recrystallization of N-methyl-5-phenyl-3-isoxazolecarboxamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the purification of N-methyl-5-phenyl-3-isoxazolecarboxamide via recrystallization. This document is intended to guide researchers in obtaining a high-purity solid form of the target compound, a crucial step in chemical synthesis and drug development.

Introduction

This compound is a molecule of interest in medicinal chemistry and materials science. Synthesis of this compound often results in impurities that must be removed to ensure accurate downstream biological and physical characterization. Recrystallization is a robust and widely used technique for the purification of solid organic compounds. The principle of this method relies on the differential solubility of the desired compound and its impurities in a suitable solvent or solvent system at varying temperatures. By carefully selecting a solvent in which the target compound has high solubility at elevated temperatures and low solubility at lower temperatures, a highly pure crystalline product can be obtained upon cooling.

This document outlines suggested protocols for the recrystallization of this compound based on methodologies reported for structurally similar isoxazole derivatives. The provided protocols should be considered as a starting point for optimization to achieve the best possible purity and yield.

Data Presentation

Table 1: Hypothetical Solubility Data for this compound in Various Solvents

SolventSolubility at 20°C ( g/100 mL)Solubility at Boiling Point ( g/100 mL)Crystal MorphologySuitability
Ethanol0.815.2NeedlesGood
Toluene0.512.5PlatesGood
Ethyl Acetate2.520.0PrismsModerate
n-Hexane<0.10.2PowderPoor (as single solvent)
Water<0.1<0.1AmorphousPoor (as single solvent)
Ethanol/Water (8:2)0.210.5NeedlesExcellent

Note: The data presented in this table is for illustrative purposes only.

Experimental Protocols

3.1. Safety Precautions

Before commencing any experimental work, it is crucial to consult the Safety Data Sheet (SDS) for this compound and all solvents used. General laboratory safety practices should be strictly followed.

  • Personal Protective Equipment (PPE): Wear safety goggles, a laboratory coat, and appropriate chemical-resistant gloves.

  • Ventilation: All procedures should be performed in a well-ventilated fume hood.

  • Handling: Avoid inhalation of dust and vapors. Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.

3.2. Protocol 1: Single Solvent Recrystallization (Ethanol)

This protocol is recommended when a single solvent with a steep solubility curve for the target compound is identified.

  • Dissolution: In a clean Erlenmeyer flask, add the crude this compound. Add a minimal amount of ethanol and a boiling chip. Heat the mixture to boiling on a hot plate while stirring. Continue to add small portions of hot ethanol until the solid is completely dissolved.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration. Pre-heat a funnel and a receiving flask. Place a fluted filter paper in the funnel and pour the hot solution through it.

  • Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.

  • Cooling: Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize crystal formation.

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals in a vacuum oven at a temperature below the compound's melting point.

3.3. Protocol 2: Two-Solvent Recrystallization (Ethanol/Water)

This method is suitable when the compound is highly soluble in one solvent (the "good" solvent) and poorly soluble in another (the "bad" solvent) at all temperatures. The two solvents must be miscible.

  • Dissolution: Dissolve the crude this compound in a minimum amount of hot ethanol in an Erlenmeyer flask.

  • Addition of Anti-Solvent: While keeping the solution hot, add hot water dropwise until the solution becomes faintly cloudy (the cloud point). This indicates the solution is saturated.

  • Clarification: Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.

  • Crystallization: Cover the flask and allow it to cool slowly to room temperature.

  • Cooling: Place the flask in an ice-water bath to complete the crystallization process.

  • Isolation and Washing: Collect the crystals by vacuum filtration and wash them with a small amount of a cold ethanol/water mixture (in the same ratio as the final crystallization mixture).

  • Drying: Dry the purified crystals under vacuum.

Visualization of Experimental Workflow

The following diagrams illustrate the logical flow of the single-solvent and two-solvent recrystallization processes.

Recrystallization_Workflow cluster_single_solvent Single Solvent Recrystallization A1 Dissolve Crude Product in Minimum Hot Solvent A2 Hot Gravity Filtration (Optional) A1->A2 A3 Slow Cooling to Room Temperature A2->A3 A4 Ice Bath Cooling A3->A4 A5 Vacuum Filtration A4->A5 A6 Wash with Ice-Cold Solvent A5->A6 A7 Dry Crystals A6->A7

Caption: Workflow for Single Solvent Recrystallization.

Two_Solvent_Recrystallization_Workflow cluster_two_solvent Two-Solvent Recrystallization B1 Dissolve Crude Product in Minimum Hot 'Good' Solvent B2 Add Hot 'Bad' Solvent to Cloud Point B1->B2 B3 Add 'Good' Solvent to Clarify B2->B3 B4 Slow Cooling to Room Temperature B3->B4 B5 Ice Bath Cooling B4->B5 B6 Vacuum Filtration B5->B6 B7 Wash with Cold Solvent Mixture B6->B7 B8 Dry Crystals B7->B8

Caption: Workflow for Two-Solvent Recrystallization.

Application Notes and Protocols for N-methyl-5-phenyl-3-isoxazolecarboxamide In Vitro Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the in vitro evaluation of N-methyl-5-phenyl-3-isoxazolecarboxamide, a novel isoxazole derivative. The described assays are designed to assess its potential cytotoxic, anti-inflammatory, and signaling pathway modulatory effects.

Overview and Potential Mechanisms of Action

This compound belongs to the isoxazole class of heterocyclic compounds, which are known for a wide range of biological activities. Based on studies of structurally related isoxazole derivatives, potential mechanisms of action for this compound could include anti-inflammatory effects through the inhibition of cyclooxygenase (COX) enzymes, anticancer activity via modulation of signaling pathways such as JAK/STAT, or antioxidant properties. The following protocols are designed to investigate these potential activities in a laboratory setting.

Data Presentation

Table 1: Summary of In Vitro Efficacy Data for this compound
Assay TypeCell Line / EnzymeEndpointResult (e.g., IC50)Positive Control
CytotoxicityHuman Colon Cancer Cell Line (e.g., HCT116)Cell ViabilityData to be determinedDoxorubicin
COX-1 InhibitionOvine COX-1Enzyme ActivityData to be determinedSC-560
COX-2 InhibitionHuman Recombinant COX-2Enzyme ActivityData to be determinedCelecoxib
STAT3 PhosphorylationHuman Colon Cancer Cell Line (e.g., HCT116)Protein ExpressionData to be determinedStattic

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol determines the cytotoxic effects of this compound on a selected cancer cell line.

Materials:

  • Human colon cancer cell line (e.g., HCT116)

  • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • This compound (dissolved in DMSO)

  • Doxorubicin (positive control)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed HCT116 cells into 96-well plates at a density of 5 x 10³ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Prepare serial dilutions of this compound and Doxorubicin in culture medium. The final DMSO concentration should not exceed 0.5%.

  • After 24 hours, replace the medium with fresh medium containing various concentrations of the test compound or positive control. Include a vehicle control (DMSO) and a no-cell control.

  • Incubate the plates for 48 hours at 37°C in a 5% CO₂ incubator.

  • Add 20 µL of MTT solution to each well and incubate for an additional 4 hours.

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Western Blot Analysis for STAT3 Phosphorylation

This protocol investigates the effect of the compound on the phosphorylation of STAT3, a key protein in a signaling pathway often implicated in cancer.

Materials:

  • HCT116 cells

  • This compound

  • Stattic (positive control inhibitor of STAT3 phosphorylation)

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF membrane

  • Primary antibodies: anti-phospho-STAT3 (Tyr705), anti-STAT3, anti-β-actin

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Procedure:

  • Seed HCT116 cells in 6-well plates and grow to 70-80% confluency.

  • Treat the cells with this compound at various concentrations for a specified time (e.g., 24 hours). Include a vehicle control and a positive control (Stattic).

  • Lyse the cells with RIPA buffer and quantify the protein concentration using a BCA assay.

  • Denature equal amounts of protein from each sample by boiling with Laemmli buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies against phospho-STAT3, total STAT3, and β-actin overnight at 4°C.

  • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and detect the protein bands using an ECL substrate and a chemiluminescence imaging system.

  • Quantify the band intensities and normalize the phospho-STAT3 levels to total STAT3 and β-actin.

In Vitro Cyclooxygenase (COX) Inhibition Assay

This protocol assesses the inhibitory effect of this compound on COX-1 and COX-2 enzymes.

Materials:

  • COX-1 (ovine) and COX-2 (human recombinant) enzymes

  • Arachidonic acid (substrate)

  • This compound

  • COX-1 selective inhibitor (SC-560) and COX-2 selective inhibitor (Celecoxib) as positive controls

  • Assay buffer (e.g., 100 mM Tris-HCl, pH 8.0, containing hematin and EDTA)

  • EIA detection kit for Prostaglandin G2 (PGG2) or other downstream prostaglandins

Procedure:

  • In a 96-well plate, add the assay buffer, the respective enzyme (COX-1 or COX-2), and the test compound at various concentrations or the positive control.

  • Pre-incubate the mixture for 10 minutes at 37°C.

  • Initiate the reaction by adding arachidonic acid.

  • Incubate for a specified time (e.g., 2 minutes) at 37°C.

  • Stop the reaction by adding a stopping solution (e.g., 1 M HCl).

  • Measure the amount of prostaglandin produced using a specific EIA kit according to the manufacturer's instructions.

  • Calculate the percentage of COX inhibition for each concentration of the test compound and determine the IC50 values for both COX-1 and COX-2.

Visualizations

experimental_workflow cluster_cytotoxicity Cell Viability Assay cluster_western_blot Western Blot Analysis cluster_cox_assay COX Inhibition Assay A1 Seed Cells A2 Treat with Compound A1->A2 A3 Incubate (48h) A2->A3 A4 Add MTT A3->A4 A5 Measure Absorbance A4->A5 B1 Cell Lysis B2 Protein Quantification B1->B2 B3 SDS-PAGE B2->B3 B4 Membrane Transfer B3->B4 B5 Antibody Incubation B4->B5 B6 Detection B5->B6 C1 Enzyme & Compound Incubation C2 Add Substrate C1->C2 C3 Reaction C2->C3 C4 Stop Reaction C3->C4 C5 Measure Prostaglandin C4->C5

Caption: Experimental workflow for in vitro assays.

signaling_pathway receptor Cytokine Receptor jak JAK receptor->jak stat3 STAT3 jak->stat3 Phosphorylation p_stat3 p-STAT3 dimer p-STAT3 Dimer p_stat3->dimer nucleus Nucleus dimer->nucleus transcription Gene Transcription (Proliferation, Survival) nucleus->transcription compound N-methyl-5-phenyl- 3-isoxazolecarboxamide compound->jak Potential Inhibition

Caption: Hypothetical JAK/STAT3 signaling pathway inhibition.

Application Notes and Protocols for Cell-Based Assays of N-methyl-5-phenyl-3-isoxazolecarboxamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide an overview and detailed protocols for conducting cell-based assays to evaluate the biological activity of N-methyl-5-phenyl-3-isoxazolecarboxamide. Isoxazole derivatives have demonstrated a range of biological activities, including anticancer and pro-apoptotic effects[1][2][3]. The following protocols are designed to assess the cytotoxic and apoptotic potential of this specific compound.

Overview of Potential Biological Activities and Relevant Assays

This compound belongs to the isoxazole class of heterocyclic compounds. Derivatives of isoxazole have been reported to exhibit significant biological activities, making them of interest in drug discovery[4][5]. Notably, some N-phenyl-5-carboxamidyl isoxazoles have shown anticancer activity against colon cancer cell lines[6]. Mechanistic studies of related compounds suggest modulation of signaling pathways such as JAK/STAT and induction of apoptosis or necrosis[6].

To characterize the biological effects of this compound, a panel of cell-based assays is recommended:

  • Cell Viability Assays (MTT/XTT): To determine the cytotoxic effects of the compound on cancer cell lines.

  • Apoptosis Assays:

    • Caspase Activity Assays: To measure the activation of key effector caspases in the apoptotic cascade.

    • TUNEL Assay: To detect DNA fragmentation, a hallmark of late-stage apoptosis.

Data Presentation: Quantitative Analysis of Cytotoxicity

The following table summarizes hypothetical quantitative data for the effect of this compound on the viability of various cancer cell lines, as would be determined by an MTT or XTT assay.

Cell LineCancer TypeIC50 (µM) after 48h Treatment
MCF-7Breast Cancer15.2 ± 1.8
HepG2Liver Cancer22.5 ± 2.5
A549Lung Cancer35.1 ± 3.1
HCT116Colon Cancer12.8 ± 1.5

Experimental Protocols

Cell Viability Assay: MTT Protocol

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.[7][8][9][10]

Materials:

  • This compound

  • Cancer cell lines (e.g., MCF-7, HepG2, A549, HCT116)

  • 96-well plates

  • Complete cell culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Phosphate Buffered Saline (PBS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator.

  • Compound Treatment: Prepare serial dilutions of this compound in complete medium. Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a no-treatment control. Incubate for 24, 48, or 72 hours.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well.

  • Incubation: Incubate the plate for 3-4 hours at 37°C, allowing viable cells to convert MTT into formazan crystals.

  • Solubilization: Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Shake the plate gently for 15 minutes and measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Apoptosis Assay: Caspase-3/7 Activity

This assay quantifies the activity of caspase-3 and -7, key executioner caspases in apoptosis.

Materials:

  • This compound

  • Cancer cell lines

  • White-walled 96-well plates

  • Caspase-Glo® 3/7 Assay System (or equivalent)

  • Luminometer

Procedure:

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT protocol, using a white-walled 96-well plate.

  • Assay Reagent Preparation: Prepare the Caspase-Glo® 3/7 reagent according to the manufacturer's instructions.

  • Reagent Addition: Add 100 µL of the prepared reagent to each well.

  • Incubation: Mix the contents by gentle shaking for 30 seconds and incubate at room temperature for 1-2 hours, protected from light.

  • Luminescence Measurement: Measure the luminescence of each well using a luminometer.

  • Data Analysis: Normalize the luminescence signal to the vehicle control to determine the fold-change in caspase activity.

Apoptosis Assay: TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) Assay

The TUNEL assay detects DNA fragmentation by labeling the 3'-hydroxyl termini in the DNA breaks.[11][12][13]

Materials:

  • This compound

  • Cancer cell lines grown on coverslips or in chamber slides

  • In Situ Cell Death Detection Kit, Fluorescein (or equivalent)

  • 4% Paraformaldehyde in PBS

  • Permeabilization solution (0.1% Triton™ X-100 in 0.1% sodium citrate)

  • Propidium Iodide (PI) or DAPI for counterstaining

  • Fluorescence microscope

Procedure:

  • Cell Culture and Treatment: Culture cells on coverslips or chamber slides and treat with this compound for the desired time. Include positive (e.g., DNase I treated) and negative controls.

  • Fixation: Wash the cells with PBS and fix with 4% paraformaldehyde for 1 hour at room temperature.

  • Permeabilization: Wash with PBS and incubate in permeabilization solution for 2 minutes on ice.

  • TUNEL Reaction: Wash with PBS and add 50 µL of the TUNEL reaction mixture to each sample. Incubate for 60 minutes at 37°C in a humidified, dark chamber.

  • Washing: Rinse the samples three times with PBS.

  • Counterstaining: If desired, counterstain the nuclei with PI or DAPI.

  • Visualization: Mount the coverslips and visualize using a fluorescence microscope. Apoptotic cells will show green fluorescence in the nuclei.

Visualizations

Signaling Pathway Diagram

Apoptosis_Signaling_Pathway Compound N-methyl-5-phenyl-3- isoxazolecarboxamide Cell Cancer Cell Compound->Cell Treatment Mitochondrion Mitochondrion CytochromeC Cytochrome c Mitochondrion->CytochromeC Release Apaf1 Apaf-1 CytochromeC->Apaf1 Apoptosome Apoptosome Apaf1->Apoptosome Caspase9 Pro-Caspase-9 Caspase9->Apoptosome ActiveCaspase9 Active Caspase-9 Apoptosome->ActiveCaspase9 Activation Caspase3 Pro-Caspase-3 ActiveCaspase9->Caspase3 Cleavage ActiveCaspase3 Active Caspase-3 ActiveCaspase9->ActiveCaspase3 Activation Substrates Cellular Substrates ActiveCaspase3->Substrates Cleavage Apoptosis Apoptosis Substrates->Apoptosis

Caption: Hypothetical intrinsic apoptosis pathway induced by this compound.

Experimental Workflow Diagram

Experimental_Workflow start Start seed_cells Seed Cells in 96-well Plate start->seed_cells treat_compound Treat with N-methyl-5-phenyl-3- isoxazolecarboxamide seed_cells->treat_compound incubate Incubate (24-72h) treat_compound->incubate assay Perform Assay incubate->assay mtt MTT Assay assay->mtt Viability caspase Caspase-Glo Assay assay->caspase Apoptosis tunel TUNEL Assay assay->tunel Apoptosis readout Measure Readout mtt->readout caspase->readout tunel->readout absorbance Absorbance (570nm) readout->absorbance luminescence Luminescence readout->luminescence fluorescence Fluorescence Microscopy readout->fluorescence analyze Data Analysis absorbance->analyze luminescence->analyze fluorescence->analyze end End analyze->end

Caption: General experimental workflow for cell-based assays.

References

Application Note: HPLC Analysis of N-methyl-5-phenyl-3-isoxazolecarboxamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the quantitative analysis of N-methyl-5-phenyl-3-isoxazolecarboxamide using High-Performance Liquid Chromatography (HPLC). The described method is based on established reverse-phase chromatographic principles for the analysis of isoxazole derivatives and is suitable for purity assessment, quantification, and stability studies.

Introduction

This compound is a heterocyclic compound with potential applications in medicinal chemistry and drug discovery.[1] Accurate and reliable analytical methods are crucial for its characterization and quality control. This application note details a robust HPLC method for the separation and quantification of this compound.

Physicochemical Properties

PropertyValueSource
Molecular Formula C₁₁H₁₀N₂O₂[2]
Molecular Weight 202.21 g/mol [2]
Chemical Structure (See Figure 1)

Figure 1: Chemical Structure of this compound

HPLC Method Parameters

A reverse-phase HPLC method is proposed for the analysis of this compound. The following table summarizes the recommended chromatographic conditions.

ParameterRecommended Condition
HPLC System Agilent 1260 Infinity II or equivalent
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase Acetonitrile and Water (Gradient or Isocratic)
Acid Modifier 0.1% Formic Acid or Phosphoric Acid
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detector UV-Vis or Diode Array Detector (DAD)
Detection Wavelength To be determined (estimated around 230-280 nm)
Run Time ~10 minutes

Experimental Protocol

This section provides a step-by-step guide for the HPLC analysis of this compound.

Reagents and Materials
  • This compound reference standard

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade or Milli-Q)

  • Formic acid or Phosphoric acid (analytical grade)

  • Methanol (HPLC grade, for cleaning)

  • Volumetric flasks (Class A)

  • Pipettes (calibrated)

  • Autosampler vials with septa

Preparation of Mobile Phase
  • Mobile Phase A: 0.1% Formic Acid in Water. To prepare 1 L, add 1 mL of formic acid to 999 mL of HPLC-grade water. Degas the solution for at least 15 minutes using a sonicator or vacuum filtration.

  • Mobile Phase B: Acetonitrile.

Preparation of Standard Solutions
  • Stock Standard Solution (1 mg/mL): Accurately weigh approximately 10 mg of this compound reference standard and transfer it to a 10 mL volumetric flask. Dissolve the standard in acetonitrile and make up to the mark.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock standard solution with the mobile phase to achieve concentrations in the desired calibration range (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

Preparation of Sample Solutions
  • Accurately weigh the sample containing this compound and dissolve it in a suitable solvent (e.g., acetonitrile).

  • Dilute the sample solution with the mobile phase to a concentration that falls within the calibration range of the standard solutions.

  • Filter the final sample solution through a 0.45 µm syringe filter before injecting it into the HPLC system.

Chromatographic Analysis
  • Equilibrate the HPLC system with the initial mobile phase composition for at least 30 minutes or until a stable baseline is achieved.

  • Inject the prepared standard and sample solutions.

  • Record the chromatograms and integrate the peak corresponding to this compound.

Data Analysis
  • Construct a calibration curve by plotting the peak area of the standard solutions against their corresponding concentrations.

  • Determine the concentration of this compound in the sample solutions by interpolating their peak areas from the calibration curve.

Method Development and Optimization

The provided method serves as a starting point. For optimal performance, further method development and validation are recommended. Key parameters to consider for optimization include:

  • Mobile Phase Composition: An isocratic elution with a fixed ratio of acetonitrile and water (e.g., 60:40) can be initially tested. A gradient elution may be necessary to resolve impurities.

  • Acid Modifier: Formic acid is compatible with mass spectrometry detectors, while phosphoric acid can provide better peak shape in some cases.[3][4]

  • Detection Wavelength: Determine the optimal detection wavelength by acquiring a UV spectrum of the analyte. The wavelength of maximum absorbance (λmax) should be selected for quantification.

Workflow Diagram

HPLC_Analysis_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing MobilePhase Mobile Phase Preparation (Acetonitrile, Water, Acid) SystemEquilibration HPLC System Equilibration MobilePhase->SystemEquilibration StandardPrep Standard Solution Preparation Injection Injection of Standards and Samples StandardPrep->Injection SamplePrep Sample Solution Preparation SamplePrep->Injection SystemEquilibration->Injection DataAcquisition Chromatographic Data Acquisition Injection->DataAcquisition PeakIntegration Peak Integration DataAcquisition->PeakIntegration CalibrationCurve Calibration Curve Generation PeakIntegration->CalibrationCurve Quantification Sample Quantification PeakIntegration->Quantification CalibrationCurve->Quantification

Caption: Workflow for the HPLC analysis of this compound.

Signaling Pathway Diagram (Illustrative)

While a signaling pathway is not directly applicable to an analytical method, the following diagram illustrates a hypothetical mechanism of action for a drug candidate like this compound, which could be relevant in a drug development context.

Signaling_Pathway_Example cluster_cell Cellular Environment Receptor Cell Surface Receptor Kinase1 Kinase A Receptor->Kinase1 Activation Kinase2 Kinase B Kinase1->Kinase2 Phosphorylation TranscriptionFactor Transcription Factor Kinase2->TranscriptionFactor Activation GeneExpression Target Gene Expression TranscriptionFactor->GeneExpression Regulation Drug N-methyl-5-phenyl-3- isoxazolecarboxamide Drug->Receptor Inhibition

Caption: Hypothetical signaling pathway inhibited by a drug candidate.

References

Application Note: NMR Characterization of N-methyl-5-phenyl-3-isoxazolecarboxamide

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a detailed protocol for the comprehensive NMR characterization of N-methyl-5-phenyl-3-isoxazolecarboxamide, a key structural motif in medicinal chemistry. The protocols cover one-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments. Predicted spectral data, based on analogous structures, are presented in tabular format to guide spectral interpretation. Additionally, graphical representations of the experimental workflow and key structural correlations are provided to facilitate understanding.

Introduction

This compound belongs to the isoxazole class of heterocyclic compounds, which are of significant interest in drug discovery due to their diverse biological activities.[1][2][3] Accurate structural elucidation and characterization are paramount for understanding structure-activity relationships and ensuring the quality of synthesized compounds. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the unambiguous determination of the chemical structure of organic molecules in solution.[4] This application note outlines the standard procedures for acquiring and interpreting the NMR data for this compound.

Predicted NMR Spectral Data

Table 1: Predicted ¹H NMR Data for this compound

Solvent: CDCl₃, Reference: TMS at 0.00 ppm.

ProtonsPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Integration
Phenyl H (ortho)7.80 - 7.90m-2H
Phenyl H (meta, para)7.40 - 7.55m-3H
Isoxazole H46.80s-1H
NH6.50 - 7.00br s-1H
N-CH₃3.05d~5.03H

Table 2: Predicted ¹³C NMR Data for this compound

Solvent: CDCl₃, Reference: CDCl₃ at 77.16 ppm.

CarbonPredicted Chemical Shift (δ, ppm)
C=O160.0
Isoxazole C5171.0
Isoxazole C3162.0
Phenyl C (ipso)127.0
Phenyl C (para)131.0
Phenyl C (ortho)126.0
Phenyl C (meta)129.0
Isoxazole C498.0
N-CH₃27.0

Experimental Protocols

The following protocols describe the standard procedures for the NMR analysis of this compound.

3.1. Sample Preparation

  • Weigh approximately 5-10 mg of this compound.

  • Dissolve the sample in approximately 0.6 mL of deuterated chloroform (CDCl₃). Other deuterated solvents such as DMSO-d₆ or Acetone-d₆ can also be used depending on sample solubility.[8][9][10][11]

  • Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (0.00 ppm for both ¹H and ¹³C NMR).

  • Transfer the solution to a 5 mm NMR tube.

3.2. NMR Data Acquisition

All NMR spectra should be acquired on a spectrometer operating at a field strength of 400 MHz or higher for optimal resolution and sensitivity.

  • ¹H NMR Spectroscopy:

    • Pulse Program: Standard single pulse (zg30)

    • Spectral Width: -2 to 12 ppm

    • Acquisition Time: ~3 seconds

    • Relaxation Delay: 2 seconds

    • Number of Scans: 16

  • ¹³C NMR Spectroscopy:

    • Pulse Program: Proton-decoupled single pulse (zgpg30)

    • Spectral Width: 0 to 220 ppm

    • Acquisition Time: ~1 second

    • Relaxation Delay: 2 seconds

    • Number of Scans: 1024 or more, depending on sample concentration.

  • 2D COSY (Correlation Spectroscopy): [12][13]

    • Pulse Program: Standard COSY (cosygpqf)

    • Spectral Width (F1 and F2): -2 to 12 ppm

    • Number of Increments: 256

    • Number of Scans per Increment: 8

  • 2D HSQC (Heteronuclear Single Quantum Coherence): [12][13]

    • Pulse Program: Standard HSQC with sensitivity enhancement (hsqcedetgpsisp2.3)

    • Spectral Width (F2, ¹H): -2 to 12 ppm

    • Spectral Width (F1, ¹³C): 0 to 180 ppm

    • Number of Increments: 256

    • Number of Scans per Increment: 16

  • 2D HMBC (Heteronuclear Multiple Bond Correlation): [12][13][14]

    • Pulse Program: Standard HMBC (hmbcgplpndqf)

    • Spectral Width (F2, ¹H): -2 to 12 ppm

    • Spectral Width (F1, ¹³C): 0 to 220 ppm

    • Number of Increments: 256

    • Number of Scans per Increment: 32

    • Long-range coupling delay optimized for J = 8 Hz.

Visualization of Workflows and Correlations

4.1. Experimental Workflow

The following diagram illustrates the general workflow for the NMR characterization of this compound.

experimental_workflow cluster_sample_prep Sample Preparation cluster_nmr_acquisition NMR Data Acquisition cluster_data_analysis Data Analysis weigh Weigh Sample dissolve Dissolve in CDCl3 weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer nmr_1d 1D NMR (1H, 13C) transfer->nmr_1d nmr_2d 2D NMR (COSY, HSQC, HMBC) nmr_1d->nmr_2d processing Processing & Phasing nmr_2d->processing assignment Peak Assignment processing->assignment structure Structure Elucidation assignment->structure

NMR Characterization Workflow

4.2. Predicted 2D NMR Correlations

The following diagram illustrates the key predicted long-range (HMBC) and short-range (HSQC and COSY) correlations that would be expected for this compound, which are crucial for confirming the connectivity of the molecule.

References

Application Note: Mass Spectrometry Analysis of N-methyl-5-phenyl-3-isoxazolecarboxamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the mass spectrometric analysis of N-methyl-5-phenyl-3-isoxazolecarboxamide, a compound of interest in pharmaceutical research. The methods outlined are suitable for the identification, characterization, and quantification of this molecule. This application note includes sample preparation guidelines, instrumental parameters for mass spectrometry, and a proposed fragmentation pattern. The provided data and workflows are intended to serve as a foundational guide for researchers working with this and structurally related compounds.

Introduction

This compound is a small organic molecule featuring an isoxazole core, a phenyl substituent, and a methylcarboxamide group. As with many novel chemical entities in drug discovery and development, accurate and reliable analytical methods are crucial for its characterization. Mass spectrometry (MS) is a powerful analytical technique that provides information about the molecular weight and structure of a compound. This note describes the application of electrospray ionization mass spectrometry (ESI-MS) for the analysis of this compound.

Experimental Protocols

Sample Preparation
  • Stock Solution (1 mg/mL): Accurately weigh 1 mg of this compound and dissolve it in 1 mL of a suitable organic solvent such as methanol or acetonitrile.

  • Working Solution (10 µg/mL): Dilute the stock solution 1:100 with the mobile phase to be used for analysis (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

  • Final Concentration for Infusion: Further dilute the working solution to a final concentration of 1 µg/mL using the mobile phase.

  • Filtration: Prior to injection, filter the final solution through a 0.22 µm syringe filter to remove any particulate matter.

Mass Spectrometry Conditions

The following parameters are recommended for a standard quadrupole or ion trap mass spectrometer equipped with an electrospray ionization (ESI) source.

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Positive
Capillary Voltage 3.5 - 4.5 kV
Nebulizer Gas (N2) 30 - 40 psi
Drying Gas (N2) Flow 8 - 12 L/min
Drying Gas Temperature 300 - 350 °C
Scan Range (MS1) m/z 50 - 500
Collision Gas Argon
Collision Energy (MS/MS) 10 - 30 eV (optimized for fragmentation)

Data Presentation

The expected mass spectral data for this compound (Molecular Formula: C₁₁H₁₀N₂O₂, Molecular Weight: 202.21 g/mol ) is summarized below.

Predicted Mass Spectral Peaks
m/z (Da)Ion SpeciesProposed Fragment Structure
203.0764[M+H]⁺Protonated parent molecule
172.0601[M+H - OCH₃]⁺Loss of the methoxy group from the amide
146.0655[M+H - C₂H₄NO]⁺Cleavage of the N-methylcarboxamide group
116.0491[C₈H₆N]⁺Phenylisoxazole fragment
105.0335[C₇H₅O]⁺Benzoyl cation
77.0386[C₆H₅]⁺Phenyl cation

Mandatory Visualizations

Proposed Fragmentation Pathway

The following diagram illustrates the proposed fragmentation pathway of this compound under collision-induced dissociation (CID).

fragmentation_pathway parent [C₁₁H₁₀N₂O₂ + H]⁺ m/z = 203.0764 frag1 [C₁₀H₈N₂O + H]⁺ m/z = 172.0601 parent->frag1 -OCH₃ frag2 [C₉H₇NO + H]⁺ m/z = 146.0655 parent->frag2 -C₂H₄NO frag3 [C₈H₆N]⁺ m/z = 116.0491 frag2->frag3 -CO frag4 [C₇H₅O]⁺ m/z = 105.0335 frag2->frag4 -C₂H₂N frag5 [C₆H₅]⁺ m/z = 77.0386 frag4->frag5 -CO

Caption: Proposed ESI-MS/MS fragmentation of this compound.

Experimental Workflow

The diagram below outlines the general workflow for the mass spectrometric analysis of the target compound.

experimental_workflow prep Sample Preparation (Dissolution & Dilution) infusion Direct Infusion / LC Injection prep->infusion ionization Electrospray Ionization (ESI) infusion->ionization ms1 MS1 Scan (Full Scan for [M+H]⁺) ionization->ms1 isolation Parent Ion Isolation (m/z 203.0764) ms1->isolation cid Collision-Induced Dissociation (CID) isolation->cid ms2 MS2 Scan (Fragment Ion Analysis) cid->ms2 analysis Data Analysis (Spectrum Interpretation) ms2->analysis

Caption: General workflow for MS analysis of this compound.

Conclusion

This application note provides a comprehensive, though theoretical, guide for the mass spectrometric analysis of this compound. The detailed protocols, expected data, and visual workflows offer a solid starting point for researchers to develop and validate their own analytical methods for this compound. The proposed fragmentation pattern can aid in the structural confirmation and identification of related impurities or metabolites. It is recommended to optimize the experimental conditions for the specific instrumentation used.

Application Notes and Protocols for N-phenyl-isoxazolecarboxamide Derivatives in Cancer Research

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The following application notes and protocols are based on published research for structurally related N-phenyl-isoxazolecarboxamide derivatives. As of the date of this document, specific experimental data for N-methyl-5-phenyl-3-isoxazolecarboxamide in cancer research is not publicly available. The provided information serves as a general guideline and should be adapted and validated for the specific compound of interest.

Introduction

Isoxazole derivatives are a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their diverse pharmacological activities, including anticancer properties.[1][2][3][4] Several N-phenyl-isoxazolecarboxamide analogs have demonstrated potent cytotoxic effects against various cancer cell lines.[5][6][7][8][9] The anticancer mechanism of these compounds is often attributed to the induction of apoptosis and the modulation of key signaling pathways involved in cell proliferation and survival.[1][3][10]

This document provides an overview of the reported anticancer activities of N-phenyl-isoxazolecarboxamide derivatives, along with detailed protocols for their synthesis and biological evaluation.

Data Presentation: In Vitro Cytotoxicity of N-phenyl-isoxazolecarboxamide Analogs

The following table summarizes the in vitro anticancer activity of various N-phenyl-isoxazolecarboxamide derivatives against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Compound IDStructureCancer Cell LineIC50 (µM)Reference
Compound 1 5-Methyl-3-phenyl-N-(4-(tert-butyl)phenyl)isoxazole-4-carboxamideHeLa (Cervical)0.91[5][9]
Hep3B (Hepatocellular)8.02[5][9]
Compound 2 N-(4-chlorophenyl)-5-carboxamidyl isoxazoleColon 38 (Colon)2.5 µg/mL[6][10]
CT-26 (Colon)2.5 µg/mL[6][10]
Compound 3 5-Methyl-3-phenyl-N-(4-(trifluoromethoxy)phenyl)isoxazole-4-carboxamideB16F1 (Melanoma)0.079[8][11]
Compound 4 5-Methyl-3-phenyl-N-(p-tolyl)isoxazole-4-carboxamideColo205 (Colon)9.179[8]
HepG2 (Hepatocellular)7.55[8]

Experimental Protocols

General Synthesis of N-phenyl-isoxazolecarboxamide Derivatives

This protocol describes a general method for the synthesis of N-phenyl-isoxazolecarboxamide derivatives via the coupling of a phenyl-isoxazole-carboxylic acid with a substituted aniline.[8][12]

Materials:

  • 5-Methyl-3-phenyl-1,2-isoxazole-4-carboxylic acid

  • Substituted aniline derivative

  • N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • 4-Dimethylaminopyridine (DMAP) or Hydroxybenzotriazole (HOBt)

  • Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)

  • Hydrochloric acid (HCl), 1N

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., ethyl acetate, hexane)

Procedure:

  • Dissolve 5-methyl-3-phenyl-1,2-isoxazole-4-carboxylic acid (1 equivalent) in anhydrous DCM or DMF.

  • Add EDC (1.1 equivalents) and HOBt (1.1 equivalents) or DCC (1.1 equivalents) and DMAP (0.1 equivalents) to the solution.

  • Stir the reaction mixture at room temperature for 30 minutes.

  • Add the desired substituted aniline (1 equivalent) to the reaction mixture.

  • Continue stirring at room temperature for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, filter the reaction mixture to remove any precipitated urea byproduct (if DCC is used).

  • Dilute the filtrate with DCM and wash sequentially with 1N HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane) to afford the desired N-phenyl-isoxazolecarboxamide derivative.

  • Characterize the final product by NMR, Mass Spectrometry, and IR spectroscopy.

Synthesis Workflow Diagram

G cluster_synthesis Synthesis of N-phenyl-isoxazolecarboxamide reagents Isoxazole Carboxylic Acid + Substituted Aniline coupling Coupling Reaction (EDC/HOBt or DCC/DMAP) reagents->coupling workup Aqueous Workup coupling->workup purification Column Chromatography workup->purification product Pure N-phenyl-isoxazolecarboxamide purification->product

A generalized workflow for the synthesis of N-phenyl-isoxazolecarboxamide derivatives.
In Vitro Cell Viability (MTS/MTT) Assay

This protocol is for determining the cytotoxic effects of N-phenyl-isoxazolecarboxamide derivatives on cancer cell lines.[8][13]

Materials:

  • Human cancer cell lines (e.g., MCF-7, HeLa, HepG2)

  • Complete growth medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin)

  • Phosphate-Buffered Saline (PBS)

  • Trypsin-EDTA

  • N-phenyl-isoxazolecarboxamide derivative stock solution (in DMSO)

  • MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) or MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium.

  • Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for 24 hours to allow for cell attachment.

  • Prepare serial dilutions of the N-phenyl-isoxazolecarboxamide derivative in complete growth medium from the DMSO stock solution. The final DMSO concentration should not exceed 0.5%.

  • After 24 hours, remove the medium from the wells and add 100 µL of the prepared compound dilutions to the respective wells. Include wells with medium and DMSO as a vehicle control and wells with untreated cells as a negative control.

  • Incubate the plate for another 48-72 hours at 37°C and 5% CO2.

  • After the incubation period, add 20 µL of MTS or MTT solution to each well.

  • Incubate the plate for 1-4 hours at 37°C. If using MTT, the formazan crystals will need to be solubilized by adding 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01M HCl).

  • Measure the absorbance at the appropriate wavelength (490 nm for MTS, 570 nm for MTT) using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value using a suitable software.

Western Blot Analysis for Akt and STAT3 Signaling

This protocol is designed to investigate the effect of N-phenyl-isoxazolecarboxamide derivatives on the phosphorylation status of Akt and STAT3, key proteins in cancer cell signaling pathways.[6][10][14][15]

Materials:

  • Cancer cells treated with the N-phenyl-isoxazolecarboxamide derivative

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • Laemmli sample buffer

  • SDS-PAGE gels

  • PVDF or nitrocellulose membranes

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibodies: anti-phospho-Akt (Ser473), anti-Akt, anti-phospho-STAT3 (Tyr705), anti-STAT3, and a loading control antibody (e.g., anti-β-actin or anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Treat cancer cells with the N-phenyl-isoxazolecarboxamide derivative at various concentrations for a specified time.

  • Lyse the cells with RIPA buffer and quantify the protein concentration using the BCA assay.

  • Denature the protein lysates by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody of interest (e.g., anti-phospho-Akt) overnight at 4°C.

  • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again with TBST and detect the protein bands using an ECL substrate and an imaging system.

  • To analyze total protein levels, the membrane can be stripped and re-probed with the corresponding total protein antibody (e.g., anti-Akt).

  • Quantify the band intensities using densitometry software and normalize the phosphorylated protein levels to the total protein levels.

Signaling Pathways and Experimental Workflows

Proposed Signaling Pathway Inhibition

Based on studies of related compounds, N-phenyl-isoxazolecarboxamide derivatives may exert their anticancer effects by inhibiting the PI3K/Akt and JAK/STAT3 signaling pathways, which are critical for cancer cell growth, proliferation, and survival.[6][10]

G cluster_pathway Proposed Inhibition of Akt and STAT3 Signaling GF Growth Factors RTK Receptor Tyrosine Kinase GF->RTK PI3K PI3K RTK->PI3K Akt Akt PI3K->Akt pAkt p-Akt Akt->pAkt Proliferation Cell Proliferation & Survival pAkt->Proliferation Cytokine Cytokines JAK JAK Cytokine->JAK STAT3 STAT3 JAK->STAT3 pSTAT3 p-STAT3 STAT3->pSTAT3 pSTAT3->Proliferation Gene Transcription Compound N-phenyl-isoxazolecarboxamide Derivative Compound->Akt Inhibits Phosphorylation Compound->STAT3 Inhibits Phosphorylation

Inhibition of Akt and STAT3 phosphorylation by N-phenyl-isoxazolecarboxamide derivatives.
General Experimental Workflow for Compound Evaluation

The following diagram illustrates a typical workflow for the preclinical evaluation of a novel N-phenyl-isoxazolecarboxamide derivative for its anticancer potential.

G cluster_workflow Experimental Workflow for Anticancer Evaluation start Synthesis & Purification of Compound in_vitro In Vitro Screening (Cell Viability Assays) start->in_vitro mechanism Mechanism of Action Studies (Western Blot, Apoptosis Assays) in_vitro->mechanism Active Compounds in_vivo In Vivo Efficacy Studies (Xenograft Models) mechanism->in_vivo Promising Candidates end Lead Optimization in_vivo->end

A standard workflow for the preclinical evaluation of novel anticancer compounds.

References

Application Notes and Protocols for N-methyl-5-phenyl-3-isoxazolecarboxamide and its Analogs as Anti-inflammatory Agents

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Scientific literature detailing the anti-inflammatory properties of the specific compound N-methyl-5-phenyl-3-isoxazolecarboxamide is limited. The following application notes and protocols are based on data from structurally related isoxazole carboxamide derivatives and are provided as a predictive guide for research and development. The methodologies and expected outcomes should be adapted and validated for the specific target compound.

Introduction

Isoxazole carboxamide derivatives have emerged as a promising class of compounds with a wide range of biological activities, including significant anti-inflammatory effects. These compounds often exert their action through the inhibition of key inflammatory mediators, such as cyclooxygenase (COX) enzymes. This document provides a summary of the anti-inflammatory potential of this compound analogs and detailed protocols for their evaluation.

Mechanism of Action (Generalized for Isoxazole Derivatives)

Many isoxazole-containing compounds exhibit anti-inflammatory effects by inhibiting the COX-1 and COX-2 enzymes. These enzymes are central to the inflammatory cascade, responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever. By blocking COX enzymes, these compounds can effectively reduce the inflammatory response.

COX_Inhibition_Pathway Arachidonic_Acid Arachidonic Acid COX_Enzymes COX-1 / COX-2 Enzymes Arachidonic_Acid->COX_Enzymes Prostaglandins Prostaglandins COX_Enzymes->Prostaglandins Inflammation Inflammation (Pain, Fever, Swelling) Prostaglandins->Inflammation Isoxazole_Derivative N-methyl-5-phenyl-3- isoxazolecarboxamide (Analog) Isoxazole_Derivative->COX_Enzymes Inhibition

Figure 1: Generalized mechanism of action for isoxazole derivatives as COX inhibitors.

Quantitative Data Summary of Structurally Similar Isoxazole Carboxamide Derivatives

The following tables summarize the reported anti-inflammatory activity of various isoxazole carboxamide analogs.

Table 1: In Vitro Cyclooxygenase (COX) Inhibition

Compound IDStructureCOX-1 IC₅₀ (nM)COX-2 IC₅₀ (nM)Selectivity Ratio (COX-1/COX-2)Reference
A13 5-methyl-3-(3,4-dimethoxyphenyl)-N-(4-chlorophenyl)isoxazole-4-carboxamide64134.63[1]
B2 Structure not fully specified--20.7[1]
2b 2-(3-Methoxyphenyl)-4-methyl-N-(4-chlorophenyl)thiazole-5-carboxamide2391911.251[2]
2a 2-(3-Methoxyphenyl)-4-methyl-N-(3,4,5-trimethoxyphenyl)thiazole-5-carboxamide-9582.766[2]
Note: Compounds 2a and 2b are thiazole carboxamides, which are structurally related and included for comparative purposes.

Table 2: In Vivo Anti-inflammatory Activity (Carrageenan-Induced Rat Paw Edema)

Compound IDDoseTime Post-Carrageenan% Edema InhibitionReference
ISD-2 Not SpecifiedNot SpecifiedHigh
ISD-5 Not SpecifiedNot SpecifiedHigh
ISD-1 Not SpecifiedNot SpecifiedModerate
ISD-9 Not SpecifiedNot SpecifiedModerate

Experimental Protocols

In Vitro Cyclooxygenase (COX) Inhibition Assay

This protocol outlines the procedure to determine the inhibitory activity of a test compound against COX-1 and COX-2 enzymes.[1][2][3]

COX_Inhibition_Assay_Workflow Start Start Prepare_Reagents Prepare Reagents: - Test Compound Dilutions - COX-1/COX-2 Enzyme - Arachidonic Acid - Stannous Chloride Start->Prepare_Reagents Incubate Incubate Test Compound with COX Enzyme Prepare_Reagents->Incubate Initiate_Reaction Initiate Reaction with Arachidonic Acid (37°C, 30s) Incubate->Initiate_Reaction Stop_Reaction Stop Reaction with Stannous Chloride Initiate_Reaction->Stop_Reaction Measure_Product Measure Prostaglandin Levels (e.g., EIA or other methods) Stop_Reaction->Measure_Product Calculate_IC50 Calculate IC₅₀ Values Measure_Product->Calculate_IC50 End End Calculate_IC50->End

Figure 2: Workflow for the in vitro COX inhibition assay.

Materials:

  • COX-1 (human or ovine) and COX-2 (human or ovine) enzymes

  • Test compound (e.g., this compound) dissolved in DMSO

  • Arachidonic acid (substrate)

  • Stannous chloride (reaction termination solution)

  • Reaction buffer (e.g., Tris-HCl)

  • 96-well plates

  • Incubator

  • Plate reader or equipment for prostaglandin quantification (e.g., EIA kit)

Procedure:

  • Prepare serial dilutions of the test compound in DMSO.

  • In a 96-well plate, add the reaction buffer, COX-1 or COX-2 enzyme, and the test compound dilutions.

  • Incubate the plate at 37°C for a specified time (e.g., 10-15 minutes).

  • Initiate the enzymatic reaction by adding arachidonic acid to each well.

  • Allow the reaction to proceed for a short, defined period (e.g., 30 seconds) at 37°C.

  • Stop the reaction by adding stannous chloride solution.

  • Quantify the amount of prostaglandin (e.g., PGE₂) produced using a suitable method like an Enzyme Immunoassay (EIA).

  • Calculate the percentage of inhibition for each compound concentration relative to a vehicle control (DMSO).

  • Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of the enzyme activity) by plotting the percentage of inhibition against the compound concentration.

In Vivo Carrageenan-Induced Paw Edema Assay

This is a standard in vivo model to assess the acute anti-inflammatory activity of a compound.

Paw_Edema_Assay_Workflow Start Start Animal_Acclimatization Acclimatize Animals (e.g., Wistar rats) Start->Animal_Acclimatization Administer_Compound Administer Test Compound or Vehicle (Control) Orally Animal_Acclimatization->Administer_Compound Induce_Inflammation Inject Carrageenan (1%) into the Subplantar Region of the Right Hind Paw Administer_Compound->Induce_Inflammation Measure_Paw_Volume_Initial Measure Initial Paw Volume (Plethysmometer) Induce_Inflammation->Measure_Paw_Volume_Initial Measure_Paw_Volume_Timepoints Measure Paw Volume at Regular Intervals (e.g., 1, 2, 3, 4h) Measure_Paw_Volume_Initial->Measure_Paw_Volume_Timepoints Calculate_Edema_Inhibition Calculate Percentage of Edema and Inhibition Measure_Paw_Volume_Timepoints->Calculate_Edema_Inhibition End End Calculate_Edema_Inhibition->End

References

Troubleshooting & Optimization

Technical Support Center: Optimizing N-methyl-5-phenyl-3-isoxazolecarboxamide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of N-methyl-5-phenyl-3-isoxazolecarboxamide.

Troubleshooting Common Synthesis Issues

Low yield and the presence of impurities are common challenges during the synthesis of this compound. This guide addresses specific issues that may arise during the two key stages of the synthesis: the formation of the 5-phenyl-3-isoxazolecarboxylic acid precursor and the subsequent amide coupling with methylamine.

Stage 1: Synthesis of 5-phenyl-3-isoxazolecarboxylic acid

The primary route to the isoxazole core often involves a 1,3-dipolar cycloaddition. Low yields in this stage can often be attributed to the instability of the nitrile oxide intermediate, which is prone to dimerization.

Problem Potential Cause Recommended Solution
Low to no formation of the isoxazole ring Decomposition of the nitrile oxide intermediate.Generate the nitrile oxide in situ at a low temperature to ensure it reacts promptly with the alkyne.
Poor regioselectivity in the cycloaddition.For terminal alkynes, the 3,5-disubstituted isomer is generally favored due to electronic and steric factors. Ensure the reaction conditions do not promote the formation of the undesired 3,4-isomer.
Difficult purification of the carboxylic acid Presence of unreacted starting materials or side products.Utilize column chromatography with a suitable solvent system. A common system is a gradient of ethyl acetate in hexane.
Stage 2: Amide Coupling to form this compound

The conversion of 5-phenyl-3-isoxazolecarboxylic acid to the corresponding methylamide is a critical step where yield can be significantly impacted.

Problem Potential Cause Recommended Solution
Low yield of the final amide product Inefficient activation of the carboxylic acid.Switch to a more potent coupling reagent. If using a carbodiimide like EDC, consider a uronium salt such as HATU. Pre-activating the carboxylic acid with the coupling agent before adding methylamine can also improve yield.
Poor nucleophilicity of methylamine.Ensure the reaction is run under anhydrous conditions. The use of a non-nucleophilic base like diisopropylethylamine (DIPEA) can be beneficial.
Formation of N-acylurea byproduct.This is a common side reaction with carbodiimide coupling agents. The addition of an auxiliary nucleophile like 1-hydroxybenzotriazole (HOBt) can suppress this side reaction by forming an active ester intermediate.
Presence of unreacted carboxylic acid Incomplete reaction.Increase the equivalents of the coupling agent and methylamine. Gently heating the reaction may also drive it to completion, but monitor for potential degradation.
Difficult purification of the final product Co-elution of the product with byproducts.Optimize the solvent system for column chromatography. A mixture of n-hexane and ethyl acetate is often effective for purifying isoxazole carboxamides.[1]

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing the 5-phenyl-3-isoxazolecarboxylic acid precursor?

A1: The most prevalent method is the 1,3-dipolar cycloaddition of a benzonitrile oxide with a three-carbon acetylenic synthon, followed by hydrolysis of the resulting ester.

Q2: Which coupling agents are most effective for the amidation of 5-phenyl-3-isoxazolecarboxylic acid with methylamine?

A2: Carbodiimide reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a catalyst such as 4-dimethylaminopyridine (DMAP) are commonly used.[1] For challenging couplings, uronium-based reagents like HATU can provide higher yields.

Q3: I am observing a significant amount of a byproduct with a mass corresponding to the urea of my coupling agent. What is happening and how can I prevent it?

A3: This is likely an N-acylurea byproduct, which forms when the activated carboxylic acid (O-acylisourea intermediate) rearranges instead of reacting with the amine. To prevent this, add 1-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt) to the reaction mixture. These additives trap the O-acylisourea to form an active ester that is more reactive towards the amine and less prone to rearrangement.

Q4: Can I use thionyl chloride to convert the carboxylic acid to an acid chloride before reacting with methylamine?

A4: Yes, this is a viable two-step alternative to using coupling agents. The 5-phenyl-3-isoxazolecarboxylic acid can be converted to the more reactive 5-phenyl-3-isoxazolecarbonyl chloride using thionyl chloride or oxalyl chloride. This acid chloride can then be reacted with methylamine, often in the presence of a non-nucleophilic base like triethylamine or pyridine, to form the desired amide.

Q5: Are there any "green" or more efficient methods to improve the synthesis yield?

A5: Ultrasound-assisted synthesis has been shown to improve yields and significantly reduce reaction times for the formation of isoxazole derivatives.[2] This technique can be particularly beneficial for the cycloaddition step.

Data Presentation

Table 1: Yields of Substituted 5-methyl-3-phenylisoxazole-4-carboxamides

The following table summarizes the yields obtained for a series of isoxazole carboxamides synthesized via an EDC/DMAP coupling method, demonstrating the typical efficiency of this approach.

Amine Substituent Yield (%) Reference
4-Chloro-2,5-dimethoxyphenyl67[1]
3-(Trifluoromethyl)phenyl59[1]
4-(2-Methoxyphenoxy)phenyl71[1]
4-(Methylthio)phenyl81[1]
4-(Trifluoromethoxy)phenyl67.5[1]
4-(Thiophen-2-yl)phenyl79[1]
Table 2: Common Purification Systems for Isoxazole Carboxamides
Compound Type Solvent System (v/v) Reference
N-(Aryl)-5-methyl-3-phenylisoxazole-4-carboxamidesn-hexane:ethyl acetate (3:2)[1]
N-(3-(Trifluoromethyl)phenyl)-5-methyl-3-phenylisoxazole-4-carboxamideDCM:ethyl acetate (4:1)[1]

Experimental Protocols

Protocol 1: Synthesis of 5-phenyl-3-isoxazolecarboxylic acid

A general procedure for the hydrolysis of an ethyl ester to the corresponding carboxylic acid is as follows:

  • Dissolve ethyl 5-phenyl-3-isoxazolecarboxylate in ethanol.

  • Add an aqueous solution of potassium hydroxide.

  • Heat the mixture to reflux and monitor the reaction by thin-layer chromatography (TLC).

  • After the reaction is complete, concentrate the mixture under reduced pressure.

  • Add water and acidify to a pH of 2 with concentrated hydrochloric acid.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield 5-phenyl-3-isoxazolecarboxylic acid.

Protocol 2: Synthesis of this compound via EDC/DMAP Coupling

This protocol is adapted from general procedures for the synthesis of similar isoxazole carboxamides.[1]

  • Dissolve 5-phenyl-3-isoxazolecarboxylic acid (1.0 eq) in anhydrous dichloromethane (DCM).

  • Add 4-dimethylaminopyridine (DMAP) (0.2 eq) and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.1 eq).

  • Stir the mixture under an inert atmosphere (e.g., argon or nitrogen) at room temperature for 30 minutes to pre-activate the carboxylic acid.

  • Add a solution of methylamine (1.2 eq) in an appropriate solvent (e.g., THF or as an aqueous solution, depending on the specific source of methylamine).

  • Continue stirring at room temperature and monitor the reaction progress by TLC.

  • Upon completion, quench the reaction with water and extract the product with DCM.

  • Wash the combined organic layers with 1M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane).

Visualizations

experimental_workflow cluster_stage1 Stage 1: Precursor Synthesis cluster_stage2 Stage 2: Amide Coupling start1 Start with Benzonitrile Oxide Precursor and Alkyne cycloaddition 1,3-Dipolar Cycloaddition start1->cycloaddition hydrolysis Ester Hydrolysis cycloaddition->hydrolysis precursor 5-phenyl-3-isoxazolecarboxylic acid hydrolysis->precursor activation Carboxylic Acid Activation (e.g., EDC/DMAP) precursor->activation coupling Amide Bond Formation (Addition of Methylamine) activation->coupling workup Aqueous Workup coupling->workup purification Column Chromatography workup->purification final_product This compound purification->final_product troubleshooting_logic decision decision solution solution start Low Yield in Amide Coupling check_activation Is Carboxylic Acid Activation Inefficient? start->check_activation check_byproduct N-acylurea byproduct observed? check_activation->check_byproduct No solution_activation Switch to stronger coupling agent (e.g., HATU) Pre-activate carboxylic acid check_activation->solution_activation Yes check_completion Incomplete reaction? check_byproduct->check_completion No solution_byproduct Add HOBt or HOAt to the reaction mixture check_byproduct->solution_byproduct Yes solution_completion Increase equivalents of reagents Gently heat the reaction check_completion->solution_completion Yes

References

Technical Support Center: Synthesis of N-methyl-5-phenyl-3-isoxazolecarboxamide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals involved in the synthesis of N-methyl-5-phenyl-3-isoxazolecarboxamide.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What is a common synthetic route for this compound, and what are the critical steps?

A common and effective method involves a two-step process:

  • Formation of the Isoxazole Ring: Synthesis of the key intermediate, 5-phenyl-3-isoxazolecarboxylic acid. A typical route is the reaction of a 1,3-dicarbonyl compound (e.g., ethyl benzoylpyruvate) with hydroxylamine.

  • Amide Formation: Conversion of the carboxylic acid to the final N-methyl amide product. This is often achieved by first converting the carboxylic acid to an acid chloride, followed by reaction with methylamine.

Q2: I am seeing a significant amount of an isomeric impurity in my final product. What could be the cause?

The formation of regioisomers is a common issue in the synthesis of unsymmetrically substituted isoxazoles. If you are synthesizing the isoxazole ring from a 1,3-diketone and hydroxylamine, the initial condensation can occur at either of the two carbonyl groups, leading to the formation of 3-phenyl-5-substituted and 5-phenyl-3-substituted isoxazole isomers.

Troubleshooting:

  • Reaction Conditions: The regioselectivity of the cyclization can be sensitive to pH and temperature. Experiment with slight variations in these parameters.

  • Starting Material Choice: Using a starting material where the two carbonyl groups have significantly different reactivities can favor the formation of one isomer.

  • Purification: Careful column chromatography is often necessary to separate the desired isomer from the unwanted one.

Q3: My reaction to form the isoxazole ring is giving a low yield, and I am isolating a significant amount of a dimeric byproduct. What is this and how can I minimize it?

If you are using a synthetic route that involves the in-situ generation of a nitrile oxide for a 1,3-dipolar cycloaddition, you may be observing the formation of a furoxan, which is a dimer of the nitrile oxide. This is a common side reaction.[1]

Troubleshooting:

  • Slow Addition: If you are not generating the nitrile oxide in situ, add it slowly to the reaction mixture containing the alkyne. This keeps the instantaneous concentration of the nitrile oxide low, favoring the reaction with the alkyne over dimerization.[1]

  • Excess Alkyne: Using a molar excess of the alkyne can help to outcompete the dimerization reaction.[1]

  • Temperature Control: Lowering the reaction temperature can sometimes reduce the rate of dimerization more significantly than the rate of the desired cycloaddition.[1]

Q4: During the conversion of 5-phenyl-3-isoxazolecarboxylic acid to the amide, I am getting poor conversion and multiple spots on my TLC. What are the likely side reactions?

The amidation step, especially if proceeding via an acid chloride, can have several potential pitfalls:

  • Incomplete Acid Chloride Formation: If the reaction with the chlorinating agent (e.g., thionyl chloride or oxalyl chloride) is incomplete, you will have unreacted starting material.

  • Hydrolysis: The acid chloride is highly reactive and can be hydrolyzed back to the carboxylic acid if any moisture is present in the reaction setup.

  • Side Reactions with Amine: Using an excess of methylamine can sometimes lead to the formation of urea-type byproducts, although this is less common.

  • Reaction with Solvent: If you are using a reactive solvent, it may compete with methylamine for reaction with the acid chloride.

Troubleshooting:

  • Anhydrous Conditions: Ensure all glassware is thoroughly dried and use anhydrous solvents.

  • Stoichiometry: Carefully control the stoichiometry of the reagents. A slight excess of the chlorinating agent is often used to ensure full conversion of the carboxylic acid.

  • Temperature Control: The addition of methylamine to the acid chloride is often performed at a low temperature (e.g., 0 °C) to control the exothermicity of the reaction.

Quantitative Data Summary

Side Product Typical Yield (%) Conditions Favoring Formation Recommended Mitigation Strategy
3-Phenyl-5-isoxazolecarboxylic acid (Isomer)5 - 20%Non-selective cyclization conditions (e.g., neutral pH).Adjusting pH; using a more sterically hindered or electronically differentiated diketone.
Furoxan Dimer10 - 30%High concentration of in-situ generated nitrile oxide.Slow addition of reagents; use of excess alkyne.[1]
Unreacted 5-phenyl-3-isoxazolecarboxylic acidVariableIncomplete conversion to acid chloride; moisture.Use slight excess of chlorinating agent; ensure anhydrous conditions.

Experimental Protocols

Protocol 1: Synthesis of 5-phenyl-3-isoxazolecarboxylic acid

This protocol is a representative method for the synthesis of the isoxazole carboxylic acid intermediate.

Materials:

  • Ethyl benzoylpyruvate

  • Hydroxylamine hydrochloride

  • Sodium hydroxide

  • Ethanol

  • Hydrochloric acid

Procedure:

  • Dissolve ethyl benzoylpyruvate in ethanol in a round-bottom flask.

  • In a separate flask, dissolve hydroxylamine hydrochloride and sodium hydroxide in water and cool the solution in an ice bath.

  • Slowly add the hydroxylamine solution to the solution of ethyl benzoylpyruvate with stirring.

  • Allow the reaction mixture to stir at room temperature overnight.

  • Acidify the reaction mixture with hydrochloric acid to precipitate the product.

  • Filter the precipitate, wash with cold water, and dry under vacuum to yield 5-phenyl-3-isoxazolecarboxylic acid.

Protocol 2: Synthesis of this compound

This protocol details the conversion of the carboxylic acid to the final amide product.

Materials:

  • 5-phenyl-3-isoxazolecarboxylic acid

  • Thionyl chloride

  • Anhydrous Dichloromethane (DCM)

  • Methylamine (solution in THF or as a gas)

  • Triethylamine

Procedure:

  • Suspend 5-phenyl-3-isoxazolecarboxylic acid in anhydrous DCM in a flame-dried, three-necked flask equipped with a reflux condenser and a dropping funnel, under an inert atmosphere (e.g., argon or nitrogen).

  • Add a catalytic amount of DMF.

  • Slowly add thionyl chloride dropwise to the suspension.

  • Heat the mixture to reflux and stir until the reaction is complete (monitor by TLC).

  • Cool the reaction mixture to room temperature and remove the excess thionyl chloride and DCM under reduced pressure.

  • Dissolve the resulting crude acid chloride in fresh anhydrous DCM and cool the solution to 0 °C in an ice bath.

  • In a separate flask, prepare a solution of methylamine and triethylamine in anhydrous DCM.

  • Slowly add the methylamine solution to the acid chloride solution at 0 °C.

  • Allow the reaction to warm to room temperature and stir until completion.

  • Quench the reaction with water and separate the organic layer.

  • Wash the organic layer with dilute HCl, saturated NaHCO3 solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Visual Guides

Synthesis_Pathway cluster_step1 Step 1: Isoxazole Ring Formation cluster_step2 Step 2: Amide Formation A Ethyl Benzoylpyruvate + Hydroxylamine B 5-Phenyl-3-isoxazolecarboxylic acid (Desired Product) A->B Cyclization C 3-Phenyl-5-isoxazolecarboxylic acid (Isomeric Side Product) A->C Alternative Cyclization D 5-Phenyl-3-isoxazolecarboxylic acid B->D E 5-Phenyl-3-isoxazolecarbonyl chloride D->E SOCl2 F This compound (Final Product) E->F Methylamine G Unreacted Carboxylic Acid (Side Product) E->G Hydrolysis (H2O)

Caption: Synthesis pathway for this compound.

Troubleshooting_Workflow Start Low Yield or Impure Product TLC Analyze by TLC/LC-MS Start->TLC Isomer Isomeric Impurity Detected? TLC->Isomer Dimer Dimeric Impurity Detected? Isomer->Dimer No Isomer_Action Optimize Cyclization pH/Temp Consider Alternative Starting Material Isomer->Isomer_Action Yes Unreacted Unreacted Starting Material? Dimer->Unreacted No Dimer_Action Slow Reagent Addition Use Excess Alkyne Lower Reaction Temperature Dimer->Dimer_Action Yes End Other Issue: Consult Literature Unreacted->End No Unreacted_Action Ensure Anhydrous Conditions Check Reagent Stoichiometry Increase Reaction Time/Temp Unreacted->Unreacted_Action Yes Purify Purify by Chromatography/Recrystallization Isomer_Action->Purify End2 END Purify->End2 Pure Product Dimer_Action->Purify Unreacted_Action->Purify

Caption: Troubleshooting workflow for synthesis side reactions.

References

Technical Support Center: Purification of N-methyl-5-phenyl-3-isoxazolecarboxamide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the purification of N-methyl-5-phenyl-3-isoxazolecarboxamide. The information is presented in a question-and-answer format to directly address common challenges encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying this compound?

A1: The primary methods for the purification of this compound and structurally similar compounds are column chromatography and recrystallization.[1][2][3] Flash chromatography is often employed for initial purification, followed by recrystallization to obtain a highly pure solid product.[1]

Q2: What are the likely impurities in a synthesis of this compound?

A2: Potential impurities can include unreacted starting materials such as 5-phenyl-3-isoxazolecarboxylic acid and methylamine, coupling reagents, and byproducts from side reactions. If the synthesis involves the use of an aniline derivative in a preceding step, residual aniline can also be a common impurity.[1]

Q3: How can I remove unreacted amine starting materials from my crude product?

A3: An acidic wash during the work-up procedure is an effective method to remove basic impurities like excess aniline or methylamine. This is typically done by dissolving the crude product in an organic solvent and washing it with a dilute acid solution, such as 2N HCl.[1]

Troubleshooting Guides

Column Chromatography

Issue: My compound is not separating well on the column.

  • Question: I am seeing poor separation of my product from impurities during column chromatography. What can I do?

  • Answer:

    • Optimize the Solvent System: The choice of eluent is critical for good separation. For isoxazole carboxamide derivatives, common solvent systems include mixtures of n-hexane and ethyl acetate, or dichloromethane (DCM) and ethyl acetate.[1] You can adjust the ratio of the polar solvent (ethyl acetate) to the non-polar solvent (n-hexane or DCM) to achieve a target retention factor (Rf) of 0.2-0.4 for your product on a Thin Layer Chromatography (TLC) plate.

    • Gradient Elution: If a single solvent mixture (isocratic elution) does not provide adequate separation, a gradient elution can be employed. This involves gradually increasing the polarity of the eluent during the chromatography run.

    • Choice of Stationary Phase: While silica gel is the most common stationary phase, for certain impurities, alternative stationary phases like alumina may offer different selectivity.

Issue: My compound is streaking on the TLC plate and the column.

  • Question: My product appears as a long streak rather than a defined spot on the TLC, leading to poor separation on the column. What could be the cause?

  • Answer:

    • Compound Overload: Applying too much sample to the TLC plate or column can cause streaking. Try loading a more dilute solution.

    • Inappropriate Solvent: The solvent used to dissolve the sample for loading onto the column might be too strong, causing it to spread. Use a solvent in which your compound is sparingly soluble, ideally the initial eluting solvent.

    • Compound Acidity/Basicity: The amide functional group can sometimes interact strongly with the acidic silica gel. Adding a small amount of a modifier to the eluent, such as triethylamine (for basic compounds) or acetic acid (for acidic compounds), can improve peak shape.

Recrystallization

Issue: My compound will not crystallize.

  • Question: I have a supersaturated solution of my compound, but no crystals are forming. How can I induce crystallization?

  • Answer:

    • Scratching the Flask: Use a glass rod to gently scratch the inside of the flask at the surface of the- solution. The microscopic scratches on the glass can provide nucleation sites for crystal growth.

    • Seeding: If you have a small amount of pure crystalline product, add a tiny crystal to the supersaturated solution to act as a seed for crystallization.

    • Reducing the Temperature: Ensure the solution is cooled sufficiently. Placing the flask in an ice bath or refrigerator can promote crystallization.

    • Solvent Evaporation: If the solution is too dilute, you can allow some of the solvent to evaporate slowly, which will increase the concentration and may induce crystallization.

Issue: My compound "oils out" instead of crystallizing.

  • Question: When I cool the recrystallization solution, my product separates as an oil, not as crystals. What should I do?

  • Answer:

    • Re-heat and Add More Solvent: Oiling out often occurs when the solution is too concentrated or cooled too quickly. Re-heat the solution to dissolve the oil, add a small amount of additional solvent, and allow it to cool more slowly.

    • Change the Solvent System: The chosen solvent may not be ideal. Try a different solvent or a solvent mixture. For amides, solvents like ethanol, acetone, acetonitrile, or mixtures like methanol/water have been reported to be effective.[3]

Data Presentation

Table 1: Column Chromatography Conditions for Structurally Similar Isoxazole Carboxamides

CompoundStationary PhaseEluent SystemRf ValueReference
5-Methyl-3-phenyl-N-(3-(trifluoromethyl)phenyl)isoxazole-4-carboxamideSilica GelDCM: Ethyl Acetate (4:1)0.95[1]
5-Methyl-N-(4-(methylthio)phenyl)-3-phenylisoxazole-4-carboxamideSilica Geln-Hexane: Ethyl Acetate (3:2)0.66[1]
N-(4-(2-Methoxyphenoxy)phenyl)-5-methyl-3-phenylisoxazole-4-carboxamideSilica Geln-Hexane: Ethyl Acetate (3:2)0.49[1]
5-Methyl-3-phenyl-N-(4-(trifluoromethoxy)phenyl)isoxazole-4-carboxamideSilica Geln-Hexane: Ethyl Acetate (3:2)0.69[1]

Table 2: Recrystallization Solvents for Isoxazole Carboxamides and Related Amides

Compound ClassRecrystallization Solvent(s)Reference
Isoxazole CarboxamidesDichloromethane[2]
Isoxazole CarboxamidesMethanol / Water[3]
Amides (general)Ethanol, Acetone, Acetonitrile

Experimental Protocols

Protocol 1: General Column Chromatography Purification

  • Slurry Preparation: Prepare a slurry of silica gel in the chosen non-polar solvent (e.g., n-hexane).

  • Column Packing: Pour the slurry into the chromatography column and allow the silica to settle, ensuring an even and compact bed. Drain the excess solvent until it is level with the top of the silica.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent or a slightly more polar solvent. Carefully apply the sample to the top of the silica bed.

  • Elution: Begin eluting with the chosen solvent system (e.g., n-hexane:ethyl acetate). Collect fractions and monitor the elution by TLC.

  • Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.

Protocol 2: General Recrystallization Procedure

  • Solvent Selection: In a test tube, dissolve a small amount of the crude product in a minimal amount of a hot solvent (e.g., ethanol).

  • Dissolution: In a larger flask, dissolve the bulk of the crude product in the minimum amount of the hot recrystallization solvent.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.

  • Crystallization: Allow the hot, saturated solution to cool slowly to room temperature. Further cooling in an ice bath can increase the yield of crystals.

  • Crystal Collection: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of cold recrystallization solvent to remove any remaining impurities.

  • Drying: Dry the purified crystals, for example, in a vacuum oven.

Mandatory Visualization

PurificationWorkflow Crude Crude Product Workup Aqueous Work-up (e.g., Acid Wash) Crude->Workup Column Column Chromatography Workup->Column Recrystallization Recrystallization Column->Recrystallization Pure Pure Product Recrystallization->Pure

Caption: General purification workflow for this compound.

TroubleshootingLogic Start Purification Issue IsColumn Column Chromatography? Start->IsColumn IsRecrystal Recrystallization? Start->IsRecrystal PoorSep Poor Separation IsColumn->PoorSep NoCrystals No Crystals IsRecrystal->NoCrystals OilingOut Oiling Out IsRecrystal->OilingOut OptimizeSolvent Optimize Solvent System PoorSep->OptimizeSolvent Seed Seed Crystals NoCrystals->Seed Scratch Scratch Flask NoCrystals->Scratch SlowCool Slower Cooling/ Add More Solvent OilingOut->SlowCool Gradient Use Gradient Elution OptimizeSolvent->Gradient

Caption: Troubleshooting decision tree for common purification problems.

References

Technical Support Center: Improving the Solubility of N-methyl-5-phenyl-3-isoxazolecarboxamide for Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the solubility of "N-methyl-5-phenyl-3-isoxazolecarboxamide" during in vitro assays.

Frequently Asked Questions (FAQs)

Q1: What are the primary reasons for the poor aqueous solubility of this compound?

A1: The low aqueous solubility of this compound is primarily due to its molecular structure. The presence of a phenyl group and the isoxazole ring contributes to its lipophilic (fat-loving) and hydrophobic (water-fearing) nature, making it more soluble in organic solvents than in water-based media used for most biological assays.

Q2: What is the first step I should take when I encounter solubility issues with this compound?

A2: The recommended first step is to prepare a high-concentration stock solution in an appropriate organic solvent. Dimethyl sulfoxide (DMSO) is a common choice for this purpose due to its strong solubilizing power for a wide range of organic compounds.[1][2] It is crucial, however, to ensure the final concentration of the organic solvent in your assay is low enough to not affect the biological system you are studying, typically below 0.5% and ideally below 0.1%.[1]

Q3: My compound dissolves in the organic solvent, but precipitates when I add it to my aqueous assay buffer or cell culture medium. What should I do?

A3: This phenomenon, often called "crashing out," is common for hydrophobic compounds.[1] It occurs when the compound, upon dilution, is no longer soluble in the predominantly aqueous environment. Several strategies can be employed to mitigate this, including a stepwise dilution approach, the use of co-solvents, or other formulation techniques. A detailed troubleshooting guide is provided below to address this specific issue.

Q4: Are there any alternative solvents to DMSO that I can use?

A4: Yes, other water-miscible organic solvents like ethanol, methanol, or N,N-dimethylformamide (DMF) can be used to prepare stock solutions. The choice of solvent will depend on the specific compound and the tolerance of your assay system to that solvent. It is always recommended to perform a vehicle control to ensure the solvent itself does not interfere with your experimental results.

Troubleshooting Guide

Issue: Compound precipitates out of solution upon dilution in aqueous media.

This is a common challenge when working with hydrophobic compounds like this compound. The following troubleshooting steps can help you achieve a stable solution for your assays.

Potential Cause & Solution

Potential CauseRecommended Solution
High Final Concentration The final concentration of the compound in the aqueous medium may exceed its solubility limit. Try lowering the final working concentration.
"Solvent Shock" Rapidly adding a concentrated organic stock solution to an aqueous buffer can cause the compound to precipitate immediately.[3] To avoid this, perform serial dilutions of your stock solution in the assay buffer. Add the compound dropwise while gently vortexing or stirring the buffer.[1]
Temperature Effects The solubility of many compounds is temperature-dependent. Ensure your assay buffer or cell culture medium is pre-warmed to the experimental temperature (e.g., 37°C) before adding the compound.[1][3]
pH of the Medium The charge state of a compound can significantly impact its solubility. While this compound is a neutral molecule, slight pH adjustments of the buffer (if permissible for the assay) could be explored.
Interactions with Media Components Components in complex media, such as salts and proteins in serum, can sometimes reduce the solubility of a compound.[3] If possible, try dissolving the compound in a simpler buffer first to identify potential interactions.

Experimental Protocols

Protocol 1: Kinetic Solubility Assessment

This protocol outlines a general method to determine the kinetic solubility of this compound in a chosen aqueous buffer. Kinetic solubility measures the concentration of a compound that remains in solution after being added from a concentrated organic stock and incubated for a set period.[4][5][6]

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • Aqueous buffer of choice (e.g., Phosphate-Buffered Saline, pH 7.4)

  • 96-well microplate (UV-transparent if using a spectrophotometer)

  • Plate shaker

  • Centrifuge with a plate rotor (optional)

  • Spectrophotometer or HPLC system for concentration analysis

Procedure:

  • Prepare a Stock Solution: Accurately weigh and dissolve this compound in DMSO to prepare a high-concentration stock solution (e.g., 10 mM). Ensure the compound is fully dissolved.

  • Serial Dilution: In a 96-well plate, perform a serial dilution of the DMSO stock solution with the aqueous buffer. For example, start with a 1:50 dilution and then perform 2-fold serial dilutions. This will create a range of compound concentrations with a consistent final DMSO concentration.

  • Incubation: Seal the plate and incubate at room temperature (or the desired experimental temperature) for a specified time (e.g., 2 hours) with gentle shaking.[4][6]

  • Observation and Measurement:

    • Visual Inspection: Visually inspect the wells for any signs of precipitation.

    • Turbidity Measurement (Nephelometry): If available, use a nephelometer to measure the light scattering in each well, which is indicative of precipitate formation.[5]

    • UV/Vis Spectroscopy or HPLC: To quantify the soluble compound, you can either:

      • Centrifuge the plate to pellet any precipitate and then measure the absorbance of the supernatant in a UV-transparent plate at the compound's λmax.

      • Filter the samples and analyze the filtrate by HPLC to determine the concentration of the dissolved compound.

  • Data Analysis: The highest concentration at which no precipitate is observed is considered the kinetic solubility under the tested conditions.

Quantitative Data Summary

The following table provides illustrative solubility data for this compound in common laboratory solvents. Note: This data is based on the general properties of similar isoxazole carboxamide structures and should be experimentally verified for your specific batch of the compound.

SolventEstimated Solubility (at 25°C)Notes
Water< 0.1 mg/mLPractically insoluble.
Phosphate-Buffered Saline (PBS, pH 7.4)< 0.1 mg/mLSimilar to water, low solubility is expected.
Dimethyl sulfoxide (DMSO)> 50 mg/mLHigh solubility, suitable for stock solutions.
Ethanol (100%)~10-20 mg/mLSoluble, can be used as a co-solvent.
Methanol~5-15 mg/mLSoluble.
Dichloromethane (DCM)SolubleOften used in synthesis and purification.
Ethyl AcetateSolubleOften used in synthesis and purification.

Visualizations

Troubleshooting Workflow for Compound Precipitation

G start Start: Compound Precipitates in Aqueous Medium check_conc Is the final concentration too high? start->check_conc lower_conc Lower the working concentration check_conc->lower_conc Yes check_dilution Are you performing a rapid dilution? check_conc->check_dilution No end_success Success: Compound is soluble lower_conc->end_success serial_dilution Perform serial dilutions in pre-warmed medium check_dilution->serial_dilution Yes check_temp Is the medium at the correct temperature? check_dilution->check_temp No serial_dilution->end_success warm_medium Pre-warm the medium to the assay temperature check_temp->warm_medium No check_solvent_conc Is the final solvent concentration >0.5%? check_temp->check_solvent_conc Yes warm_medium->end_success lower_solvent_conc Reduce the final solvent concentration check_solvent_conc->lower_solvent_conc Yes consider_formulation Consider advanced formulation strategies (co-solvents, cyclodextrins) check_solvent_conc->consider_formulation No lower_solvent_conc->end_success end_fail Issue Persists: Consult further resources consider_formulation->end_fail

Caption: A decision tree for troubleshooting compound precipitation in aqueous media.

Experimental Workflow for Preparing a Soluble Compound Solution

G cluster_prep Preparation cluster_dilution Dilution cluster_assay Assay weigh_compound 1. Weigh Compound dissolve_in_dmso 2. Dissolve in 100% DMSO to create a stock solution weigh_compound->dissolve_in_dmso warm_buffer 3. Pre-warm Aqueous Buffer intermediate_dilution 4. Create Intermediate Dilution in Aqueous Buffer dissolve_in_dmso->intermediate_dilution warm_buffer->intermediate_dilution final_dilution 5. Prepare Final Working Concentration intermediate_dilution->final_dilution add_to_assay 6. Add to Assay (e.g., cell culture) final_dilution->add_to_assay perform_assay 7. Perform Assay add_to_assay->perform_assay

Caption: A stepwise workflow for preparing a soluble working solution of a hydrophobic compound.

References

Technical Support Center: N-methyl-5-phenyl-3-isoxazolecarboxamide & Related Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support resource for researchers working with N-methyl-5-phenyl-3-isoxazolecarboxamide and other novel isoxazole derivatives in cell-based assays. Isoxazoles are a significant class of heterocyclic compounds explored in drug discovery for a wide range of biological activities, including anticancer, anti-inflammatory, and neuroprotective effects.[1][2][3][4] This guide provides troubleshooting advice and frequently asked questions (FAQs) to help you mitigate experimental variability and ensure the generation of robust, reproducible data.

Frequently Asked Questions (FAQs)

Q1: What are the most critical factors to control for minimizing variability in my cell-based assay?

The reproducibility of cell-based assays is crucial for reliable data.[5][6] Key factors to control include:

  • Cell Health and Culture Conditions: Consistently use healthy, viable cells from a narrow passage number range to avoid phenotypic drift.[7] Ensure cells are in the exponential growth phase and avoid over-confluency.[8]

  • Cell Seeding Density: Optimize and maintain a consistent cell seeding density to ensure a robust assay window.[7]

  • Reagent and Media Consistency: Use the same lots of media, serum, and key reagents whenever possible. If changing lots, perform bridging experiments to ensure consistency.[7]

  • Compound Handling: Ensure your compound is fully solubilized and stable in the final assay medium. The final concentration of solvents like DMSO should be consistent across all wells and kept to a minimum (typically ≤0.5%).

  • Standardized Protocols: Adhere strictly to standardized operating procedures for incubation times, temperatures, and pipetting techniques.[9]

Q2: How do I choose the appropriate microplate for my assay?

Plate selection can significantly impact your results.[8][10]

  • For Absorbance Assays: Use clear-bottom plates.

  • For Fluorescence Assays: Use black-walled, clear-bottom plates to minimize background fluorescence and well-to-well crosstalk.[10]

  • For Luminescence Assays: Use white-walled, clear- or solid-bottom plates to maximize the luminescent signal.[10] For all cell-based assays, use sterile, tissue-culture treated plates to ensure proper cell attachment and growth.[8]

Q3: What are "edge effects" and how can I prevent them?

Edge effect refers to the phenomenon where wells on the perimeter of a microplate behave differently from the interior wells, often due to increased evaporation and temperature fluctuations. This can be a significant source of variability.[11] To mitigate this, avoid using the outer rows and columns for experimental samples. Instead, fill them with sterile media or PBS to create a humidity barrier.[11]

Troubleshooting Guide

This guide addresses specific problems you may encounter during your experiments.

Problem: High Well-to-Well Variability (High %CV)

Q: My replicate wells for the same condition show highly variable readings. What are the common causes and solutions?

A: High coefficient of variation (%CV) within replicates compromises data quality. The primary causes are typically related to inconsistent cell distribution and inaccurate liquid handling.

Potential Cause Troubleshooting Solution
Inaccurate Pipetting Calibrate pipettes regularly. Use reverse pipetting for viscous solutions. Ensure pipette tips are fully submerged without touching the well bottom.
Cell Clumping Ensure a single-cell suspension before plating by gently triturating. Avoid over-trypsinization which can damage cells and promote clumping.[7]
Uneven Cell Distribution After plating, let the plate sit at room temperature for 15-20 minutes before transferring to the incubator. This allows cells to settle evenly. Avoid swirling plates, which can push cells to the well edges.[11]
Edge Effects As mentioned in the FAQ, fill perimeter wells with sterile media/PBS and do not use them for experimental samples or controls.[11]
Compound Precipitation Visually inspect wells under a microscope for compound precipitate. Reduce the final compound concentration or adjust the solvent concentration.
Problem: Poor Assay Window (Low Signal-to-Background or Z'-Factor)

Q: The signal from my positive control is too close to my negative (vehicle) control. How can I improve my assay window?

A: A small assay window makes it difficult to distinguish true "hits" from noise. Optimizing several parameters can widen this window.

Potential Cause Troubleshooting Solution
Suboptimal Cell Number Titrate the cell seeding density. Too few cells will produce a weak signal, while too many can lead to over-confluence and non-linear responses.[7]
Incorrect Incubation Time Perform a time-course experiment to determine the optimal incubation period for both cell treatment and signal development. For enzymatic assays, 20-30 minutes at 37°C is a common starting point for signal development.[11]
Inappropriate Compound Concentration For a target inhibitor, ensure the positive control concentration is sufficient to achieve maximal effect (e.g., >IC90).
High Background Signal For fluorescence assays, use phenol red-free media to reduce autofluorescence.[10] Ensure complete cell lysis if measuring intracellular components.
Problem: Inconsistent Results Between Experiments

Q: My IC50 value for this compound varies significantly from day to day. How can I improve reproducibility?

A: Poor between-experiment reproducibility is a common challenge that often points to subtle changes in starting materials or conditions.

Potential Cause Troubleshooting Solution
High Cell Passage Number Cells can change phenotypically over time in culture.[9] Establish a "cell bank" and consistently use cells within a defined, low passage number range (e.g., passages 5-15).
Reagent Lot-to-Lot Variability Purchase reagents in bulk or validate new lots against the old lot before use. This is especially critical for serum.[7]
Inconsistent Starting Cell Health Always perform a cell viability count before seeding. Do not use cultures with viability below 90%.[7]
Environmental Fluctuations Ensure incubators are maintaining consistent temperature, humidity, and CO2 levels.[7]
Compound Degradation Prepare fresh compound dilutions from a frozen stock for each experiment. Avoid repeated freeze-thaw cycles of the stock solution.

Assay Performance & Quality Control

Monitoring key metrics is essential for validating assay performance. The table below provides general guidelines for interpreting these values in the context of small molecule screening.

Metric Formula Acceptable Range Interpretation
Z-Factor (Z') 1 - [ (3σp + 3σn) / |μp - μn| ]Z' > 0.5Excellent assay quality, suitable for HTS. A value between 0 and 0.5 is acceptable for smaller-scale assays.
Signal-to-Background (S/B) μp / μnS/B ≥ 10Indicates a robust separation between positive and negative controls. A lower value may still be acceptable depending on data variability.
Coefficient of Variation (%CV) (σ / μ) * 100%CV < 15%Measures the relative variability of replicate wells. Lower values indicate higher precision.
μp = mean of positive control; σp = standard deviation of positive control
μn = mean of negative control; σn = standard deviation of negative control

Diagrams: Workflows and Pathways

Visualizing experimental processes and potential biological pathways can help in planning and troubleshooting.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_readout Data Acquisition & Analysis a Cell Culture (Passage & Health Check) c Harvest & Count Cells a->c b Prepare Compound (Serial Dilutions) f Add Compound/Controls b->f d Seed Cells in Microplate c->d e Incubate (24h) (Cell Adherence) d->e e->f g Incubate (48-72h) (Treatment) f->g h Add Assay Reagent (e.g., ATP Substrate) g->h i Read Plate (Luminescence/Fluorescence) h->i j Data Analysis (Calculate % Inhibition, IC50) i->j k Hit Validation j->k

Caption: A typical experimental workflow for a cell-based small molecule assay.

Signaling_Pathway compound N-methyl-5-phenyl- 3-isoxazolecarboxamide receptor Cell Surface Receptor compound->receptor Inhibits (?) kinase1 Kinase 1 receptor->kinase1 kinase2 Kinase 2 kinase1->kinase2 caspase Caspase-3 Activation kinase2->caspase apoptosis Apoptosis caspase->apoptosis

Caption: A hypothetical signaling pathway illustrating a potential mechanism of action.

Protocol: Generic Cell Viability Assay (Luminescence-Based)

This protocol provides a general framework for assessing the effect of a compound like this compound on cell viability by measuring intracellular ATP levels.

Materials:

  • Cells of interest in culture

  • White, 96-well, clear-bottom, tissue-culture treated plates

  • Growth medium (phenol red-free recommended)

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Luminescence-based ATP detection reagent (e.g., CellTiter-Glo®)

  • Multichannel pipette

  • Plate reader with luminescence detection capabilities

Methodology:

  • Cell Seeding:

    • Harvest and count cells that are in the logarithmic growth phase with >90% viability.

    • Dilute the cell suspension to the optimized seeding concentration (e.g., 5,000 cells/100 µL).

    • Dispense 100 µL of the cell suspension into each well of the 96-well plate.

    • Incubate the plate for 18-24 hours at 37°C, 5% CO2 to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the isoxazole compound in growth medium from the stock solution. The final DMSO concentration should not exceed 0.5%.

    • Include "vehicle control" wells (medium with the same final DMSO concentration) and "untreated control" wells (medium only).

    • Carefully remove the medium from the wells and add 100 µL of the appropriate compound dilution or control solution.

    • Incubate for the desired treatment period (e.g., 48 or 72 hours).

  • Signal Detection:

    • Remove the plate from the incubator and allow it to equilibrate to room temperature for approximately 30 minutes.

    • Prepare the ATP detection reagent according to the manufacturer's instructions and ensure it is at room temperature.

    • Add 100 µL of the detection reagent to each well.

    • Place the plate on an orbital shaker for 2 minutes at a low speed to induce cell lysis.

    • Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition:

    • Measure luminescence using a plate reader.

    • Calculate the percentage of cell viability relative to the vehicle control and plot the results to determine the IC50 value.

References

Technical Support Center: Overcoming Resistance to N-methyl-5-phenyl-3-isoxazolecarboxamide

Author: BenchChem Technical Support Team. Date: December 2025

Notice: Information regarding the biological activity, mechanisms of action, and resistance pathways for "N-methyl-5-phenyl-3-isoxazolecarboxamide" is not available in publicly accessible scientific literature. The following content is a generalized framework based on common principles of drug resistance in cell lines. Researchers should adapt these suggestions based on their own experimental observations with this specific compound.

Frequently Asked Questions (FAQs)

Q1: My cell line is showing reduced sensitivity to this compound. What are the potential general mechanisms of resistance?

A1: While specific mechanisms for this compound are unknown, cancer cells commonly develop resistance to therapeutic agents through several general strategies:

  • Target Alteration: The molecular target of the compound may be mutated or its expression level changed, reducing the drug's binding affinity or efficacy.

  • Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp/MDR1), can actively pump the drug out of the cell, lowering its intracellular concentration.

  • Drug Inactivation: Cells may upregulate enzymes that metabolize and inactivate the compound.

  • Activation of Bypass Signaling Pathways: Cells can activate alternative signaling pathways to circumvent the inhibitory effect of the drug, maintaining proliferation and survival.

  • Alterations in Downstream Effectors: Changes in proteins downstream of the drug's target can render the drug's effect moot.

Q2: How can I begin to investigate the mechanism of resistance in my cell line?

A2: A logical first step is to perform a series of experiments to narrow down the possibilities. This can include:

  • IC50 Shift Analysis: Quantify the change in the half-maximal inhibitory concentration (IC50) between your sensitive and resistant cell lines.

  • Drug Efflux Pump Inhibition: Test if co-incubation with known ABC transporter inhibitors (e.g., verapamil, cyclosporin A) restores sensitivity to your compound.

  • Target Expression Analysis: If the molecular target is known, use techniques like Western blotting or qPCR to compare its expression levels and look for potential mutations via sequencing.

  • Pathway Analysis: Utilize phosphoproteomics or RNA sequencing to identify upregulated survival pathways in the resistant cells.

Troubleshooting Guides

Issue 1: A significant increase in the IC50 of this compound is observed.

Possible Cause Suggested Troubleshooting Step
Increased Drug Efflux Perform a rhodamine 123 efflux assay to assess P-gp activity. Co-treat with a P-gp inhibitor to see if sensitivity is restored.
Target Alteration Sequence the gene encoding the putative target protein to check for mutations. Analyze protein expression levels via Western blot.
Activation of Bypass Pathways Use a phospho-kinase array to screen for activated signaling pathways (e.g., PI3K/Akt, MAPK/ERK) in resistant cells compared to sensitive cells.

Experimental Protocols

Protocol 1: Determination of IC50 Values

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Drug Treatment: Prepare a serial dilution of this compound. Remove the culture medium and add fresh medium containing the different drug concentrations. Include a vehicle-only control.

  • Incubation: Incubate the plate for a period equivalent to at least two cell doubling times (e.g., 48-72 hours).

  • Viability Assay: Assess cell viability using a suitable method, such as the MTT, MTS, or CellTiter-Glo® assay, following the manufacturer's instructions.

  • Data Analysis: Normalize the viability data to the vehicle control. Plot the normalized viability against the logarithm of the drug concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.

Protocol 2: Rhodamine 123 Efflux Assay for P-gp Activity

  • Cell Preparation: Harvest and wash cells, then resuspend them in a suitable buffer (e.g., PBS with 1% BSA).

  • Rhodamine 123 Loading: Incubate the cells with rhodamine 123, a fluorescent substrate of P-gp.

  • Efflux Phase: Wash the cells to remove excess rhodamine 123 and resuspend them in fresh medium with or without a P-gp inhibitor (e.g., verapamil).

  • Flow Cytometry: Analyze the intracellular fluorescence of the cells over time using a flow cytometer. Reduced fluorescence indicates active efflux.

  • Data Interpretation: Compare the fluorescence retention in the presence and absence of the P-gp inhibitor. Increased retention with the inhibitor suggests P-gp-mediated efflux.

Visualizations

G General Drug Resistance Troubleshooting Workflow A Cell Line Shows Increased Resistance B Perform IC50 Shift Assay A->B C Significant IC50 Increase? B->C D Investigate Efflux Pumps (e.g., Rhodamine 123 Assay) C->D Yes L No Significant IC50 Shift (Re-evaluate Assay) C->L No E Efflux Pump Activity Increased? D->E F Consider Combination with Efflux Pump Inhibitor E->F Yes G Investigate Target Alterations (Sequencing, WB) E->G No H Target Mutated or Expression Changed? G->H I Alternative Target or Bypass Pathway Likely H->I Yes J Analyze Bypass Pathways (e.g., Phospho-Array, RNA-seq) H->J No K Consider Combination Therapy Targeting Bypass Pathway J->K

Caption: A flowchart for troubleshooting resistance to a novel compound.

G Hypothetical Signaling Cascade and Resistance cluster_0 Drug-Sensitive Cell cluster_1 Drug-Resistant Cell Drug_S N-methyl-5-phenyl-3- isoxazolecarboxamide Target_S Target Protein Drug_S->Target_S Inhibits Pathway_S Signaling Pathway Target_S->Pathway_S Apoptosis_S Apoptosis Pathway_S->Apoptosis_S Drug_R N-methyl-5-phenyl-3- isoxazolecarboxamide Target_R Mutated Target Drug_R->Target_R Ineffective Inhibition Bypass_Pathway Bypass Pathway (e.g., Akt) Survival Cell Survival Bypass_Pathway->Survival

Caption: A diagram illustrating a potential resistance mechanism.

Technical Support Center: N-methyl-5-phenyl-3-isoxazolecarboxamide HPLC Method Development

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the HPLC method development for N-methyl-5-phenyl-3-isoxazolecarboxamide.

Troubleshooting Guide

This guide addresses common challenges encountered during the HPLC analysis of this compound in a question-and-answer format.

Q1: Why am I observing poor peak shape (tailing or fronting) for my analyte?

A1: Poor peak shape is a common issue in HPLC and can be caused by several factors. For this compound, which possesses a moderately hydrophobic nature and a pKa that can be influenced by the amide and isoxazole groups, the following are primary considerations:

  • Mobile Phase pH: The pH of your mobile phase may be too close to the pKa of the analyte, causing it to exist in both ionized and non-ionized forms. This leads to peak tailing.

  • Column Overload: Injecting too much sample onto the column can lead to peak fronting.

    • Recommendation: Reduce the injection volume or the concentration of your sample.

  • Secondary Interactions: The analyte may be interacting with active sites (silanols) on the silica-based stationary phase, causing peak tailing.

    • Recommendation: Use a column with end-capping or a base-deactivated stationary phase. Adding a small amount of a competitive amine, like triethylamine (TEA), to the mobile phase can also help to block these active sites.

  • Sample Solvent: If the sample is dissolved in a solvent stronger than the mobile phase, it can cause peak distortion.

    • Recommendation: Whenever possible, dissolve your sample in the initial mobile phase.

Q2: My retention time is shifting between injections. What could be the cause?

A2: Retention time variability can compromise the reliability of your method. Here are some potential causes and solutions:

  • Inconsistent Mobile Phase Composition: Improper mixing of the mobile phase solvents can lead to fluctuations in their composition.

    • Recommendation: Ensure your mobile phase is thoroughly mixed and degassed. If using a gradient, ensure the pump is functioning correctly.

  • Temperature Fluctuations: Changes in the column temperature can affect retention time.

    • Recommendation: Use a column oven to maintain a constant and controlled temperature.

  • Column Equilibration: Insufficient equilibration time between gradient runs can cause retention time shifts in subsequent injections.

    • Recommendation: Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection. A general rule is to equilibrate for at least 10 column volumes.

  • Changes in Mobile Phase pH: Over time, the pH of a buffered mobile phase can change, especially if it is not freshly prepared.

    • Recommendation: Prepare fresh mobile phase daily.

Q3: I am experiencing low sensitivity and cannot detect my analyte at low concentrations. How can I improve this?

A3: Low sensitivity can be a significant hurdle in trace analysis. Consider the following to enhance your signal:

  • Wavelength Selection: The detection wavelength may not be optimal for this compound.

    • Recommendation: Determine the UV maximum absorbance (λmax) of your analyte by running a UV scan. A wavelength of around 278 nm has been used for similar isoxazole derivatives and can be a good starting point.

  • Mobile Phase Absorbance: The mobile phase itself might be absorbing at the detection wavelength, leading to a high baseline and low signal-to-noise ratio.

    • Recommendation: Use high-purity HPLC-grade solvents and additives. Ensure your mobile phase buffer does not have high absorbance at your chosen wavelength.

  • Injection Volume: A small injection volume might not introduce enough analyte for detection.

    • Recommendation: Increase the injection volume, but be mindful of potential peak distortion due to solvent effects and column overload.

  • Detector Settings: The detector settings may not be optimized.

    • Recommendation: Check and optimize the detector's bandwidth and response time settings.

Frequently Asked Questions (FAQs)

Q: What are the key physicochemical properties of this compound to consider for HPLC method development?

A: Understanding the physicochemical properties of your analyte is crucial for successful method development.

PropertyValue/ConsiderationImplication for HPLC Method Development
Molecular Formula C11H10N2O2---
Molecular Weight 202.21 g/mol ---
Predicted logP ~3.0Indicates moderate hydrophobicity, making it well-suited for reversed-phase HPLC.
pKa Not readily available experimentally. The amide and isoxazole moieties will influence the overall pKa.The pH of the mobile phase will be a critical parameter to control for consistent retention and good peak shape. An acidic mobile phase (pH 2.5-4.5) is a good starting point to ensure the analyte is in a single protonation state.

Q: What is a good starting point for a reversed-phase HPLC method for this compound?

A: A good starting point for method development would be:

ParameterRecommended Starting Condition
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water or 20 mM Phosphate Buffer (pH 3.0)
Mobile Phase B Acetonitrile
Gradient Start with a 50:50 (A:B) mixture and adjust based on the initial chromatogram. A gradient from 30% to 80% B over 15 minutes can be a good initial scouting gradient.
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at ~278 nm
Injection Volume 10 µL

Q: How can I confirm the identity of my peak?

A: Peak identity can be confirmed using several methods:

  • Spiking: Inject a known standard of this compound and observe if the peak height of your analyte increases.

  • Mass Spectrometry (MS): If available, an HPLC-MS system can provide mass information for your peak, which can be used to confirm its identity.

  • Diode Array Detector (DAD): A DAD can provide the UV spectrum of your peak, which can be compared to the spectrum of a known standard.

Experimental Protocols

Protocol 1: Mobile Phase pH Scouting

This protocol outlines a systematic approach to optimizing the mobile phase pH to achieve good peak shape.

  • Prepare Buffers: Prepare a series of mobile phase A buffers with different pH values (e.g., pH 2.5, 3.5, 4.5, 6.0, 7.0). Use a buffer system that is effective in the desired pH range (e.g., phosphate or acetate).

  • Prepare Mobile Phases: For each pH, prepare a mobile phase by mixing the buffer (A) with an organic modifier like acetonitrile (B) in a suitable ratio (e.g., 60:40 A:B).

  • Equilibrate the Column: Equilibrate the HPLC column with the first mobile phase for at least 20 column volumes.

  • Inject Standard: Inject a standard solution of this compound.

  • Analyze Peak Shape: Evaluate the peak shape (tailing factor, symmetry) in the resulting chromatogram.

  • Repeat for Each pH: Repeat steps 3-5 for each of the prepared mobile phases.

  • Select Optimal pH: Choose the pH that provides the best peak shape and resolution from any impurities.

Visualizations

HPLC_Troubleshooting_Workflow start Start: HPLC Problem Observed problem_type Identify Problem Type start->problem_type peak_shape Poor Peak Shape (Tailing/Fronting) problem_type->peak_shape Peak Shape retention_time Retention Time Variability problem_type->retention_time Retention Time sensitivity Low Sensitivity problem_type->sensitivity Sensitivity check_ph Check Mobile Phase pH (Is it 2 units from pKa?) peak_shape->check_ph check_mp Check Mobile Phase Preparation & Degassing retention_time->check_mp check_wv Check Detection Wavelength (λmax) sensitivity->check_wv resolve Problem Resolved check_load Check Sample Load (Is it too high?) check_ph->check_load Yes adjust_ph Adjust pH check_ph->adjust_ph No check_secondary Consider Secondary Interactions check_load->check_secondary No reduce_load Reduce Concentration/ Injection Volume check_load->reduce_load Yes use_bds Use Base-Deactivated Column or Add TEA check_secondary->use_bds adjust_ph->resolve reduce_load->resolve use_bds->resolve check_temp Check Column Temperature Control check_mp->check_temp OK remake_mp Prepare Fresh Mobile Phase check_mp->remake_mp Issue Found check_equilib Check Column Equilibration Time check_temp->check_equilib Stable use_oven Use Column Oven check_temp->use_oven Unstable check_equilib->resolve Sufficient increase_equilib Increase Equilibration Time check_equilib->increase_equilib Too Short remake_mp->resolve use_oven->resolve increase_equilib->resolve check_mp_abs Check Mobile Phase Absorbance check_wv->check_mp_abs Optimal optimize_wv Optimize Wavelength check_wv->optimize_wv Not Optimal check_inj_vol Check Injection Volume check_mp_abs->check_inj_vol Low use_hplc_grade Use HPLC-Grade Solvents check_mp_abs->use_hplc_grade High check_inj_vol->resolve Sufficient increase_inj_vol Increase Injection Volume check_inj_vol->increase_inj_vol Too Low optimize_wv->resolve use_hplc_grade->resolve increase_inj_vol->resolve Peak_Tailing_Diagnosis start Peak Tailing Observed is_ph_ok Is mobile phase pH >2 units away from pKa? start->is_ph_ok is_sample_solvent_ok Is sample dissolved in mobile phase? is_ph_ok->is_sample_solvent_ok Yes adjust_ph Adjust mobile phase pH is_ph_ok->adjust_ph No is_column_ok Is the column old or showing high backpressure? is_sample_solvent_ok->is_column_ok Yes dissolve_in_mp Dissolve sample in mobile phase is_sample_solvent_ok->dissolve_in_mp No secondary_interaction Possible secondary interactions with silanol groups. is_column_ok->secondary_interaction No replace_column Replace column is_column_ok->replace_column Yes use_bds_column Use a base-deactivated (BDS) or end-capped column secondary_interaction->use_bds_column add_tea Add a competing base (e.g., 0.1% TEA) to mobile phase secondary_interaction->add_tea resolved Peak Tailing Resolved adjust_ph->resolved dissolve_in_mp->resolved replace_column->resolved use_bds_column->resolved add_tea->resolved

Interpreting NMR spectra of "N-methyl-5-phenyl-3-isoxazolecarboxamide"

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting strategies and answers to frequently asked questions for researchers, scientists, and drug development professionals interpreting NMR spectra of N-methyl-5-phenyl-3-isoxazolecarboxamide.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What are the expected signals and their assignments in the ¹H NMR spectrum of this compound?

A: The proton NMR spectrum should account for all unique protons in the molecule. The expected signals are detailed below. Aromatic proton signals can often overlap, and their exact shifts are sensitive to the solvent used.[1][2]

Table 1: Predicted ¹H NMR Data for this compound

Signal AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constant (J, Hz)Notes
Phenyl Protons (ortho)7.85 - 7.75Multiplet (m)2H-These protons are closest to the isoxazole ring and are expected to be the most downfield in the aromatic region.
Phenyl Protons (meta, para)7.55 - 7.45Multiplet (m)3H-These signals often overlap to form a complex multiplet.[3]
Isoxazole Proton (H4)~6.90Singlet (s)1H-A characteristic sharp singlet for the proton on the isoxazole ring, a key identifier for this scaffold.[4]
Amide Proton (N-H)8.0 - 9.0 (variable)Broad Singlet (br s) or Quartet (q)1H~5 Hz (if coupled to -CH₃)Often appears as a broad signal due to quadrupole broadening from the nitrogen and chemical exchange.[5] Its chemical shift is highly dependent on solvent, concentration, and temperature.
N-Methyl Protons (-CH₃)~3.00Doublet (d)3H~5 HzThis signal will appear as a doublet due to coupling with the adjacent N-H proton. If the N-H proton is exchanging rapidly, this signal may collapse into a singlet.

Q2: My amide (N-H) proton signal is very broad, or I can't see it at all. Why is this happening?

A: This is a common characteristic of amide protons in NMR spectroscopy for several reasons:

  • Restricted Bond Rotation: The C-N bond of an amide has significant double-bond character, which restricts free rotation.[6] This can lead to the presence of different conformers (rotamers) that are slowly interconverting on the NMR timescale, resulting in broadened peaks.

  • Quadrupole Broadening: The nitrogen atom (¹⁴N) has a nuclear quadrupole moment which can cause efficient relaxation of both itself and adjacent protons, leading to signal broadening.

  • Chemical Exchange: The amide proton is acidic and can exchange with trace amounts of water or acid in the NMR solvent (e.g., D₂O or H₂O in DMSO-d₆).[1] This rapid exchange can broaden the signal or even cause it to disappear into the baseline.

Troubleshooting Tip: To confirm the N-H peak, add a drop of deuterium oxide (D₂O) to your NMR tube, shake it, and re-acquire the spectrum. The N-H peak should disappear due to proton-deuterium exchange.[1]

Q3: The signals in the aromatic region (7.4-7.9 ppm) are overlapping and difficult to interpret. What can I do to resolve them?

A: Signal overlap in the aromatic region is a frequent challenge.[3] Here are several strategies to improve resolution:

  • Use a Higher Field Spectrometer: Moving from a 400 MHz to a 600 MHz or higher spectrometer will increase the chemical shift dispersion, often resolving overlapping multiplets.

  • Change the Solvent: The aromatic rings of solvents like benzene-d₆ or toluene-d₈ can interact with the analyte through pi-stacking, inducing significant changes in the chemical shifts of the aromatic protons and potentially resolving the overlap.[1] Spectra in DMSO-d₆ also often show different patterns compared to CDCl₃.

  • Two-Dimensional (2D) NMR: Techniques like COSY (Correlation Spectroscopy) can help identify which protons are coupled to each other, even within a complex multiplet.

Q4: I am observing more peaks than expected in my spectrum. What is the likely cause?

A: Extraneous peaks usually originate from impurities. Common sources include:

  • Residual Solvents: Solvents used during synthesis or purification (e.g., ethyl acetate, dichloromethane, acetone) can be difficult to remove completely.[1]

  • Water: NMR solvents can absorb moisture from the air, leading to a water peak (around 1.55 ppm in CDCl₃; ~3.33 ppm in DMSO-d₆).

  • Rotational Isomers (Rotamers): As mentioned in Q2, slow rotation around the amide C-N bond can cause a single compound to show two distinct sets of signals for the N-methyl and isoxazole ring protons.[6] Running the NMR experiment at a higher temperature can cause these signals to coalesce into a single, averaged set of peaks.

Q5: What are the expected signals in the ¹³C NMR spectrum?

A: The ¹³C NMR spectrum provides a signal for each unique carbon atom. The predicted chemical shifts are summarized below.

Table 2: Predicted ¹³C NMR Data for this compound

Signal AssignmentPredicted Chemical Shift (δ, ppm)Notes
Isoxazole C5~170Carbon bearing the phenyl group.
Isoxazole C3~162Carbon attached to the carboxamide group.
Amide Carbonyl (C=O)~160Typical chemical shift for an amide carbonyl carbon.
Phenyl C (ipso)~127The carbon of the phenyl ring directly attached to the isoxazole ring.
Phenyl C (ortho, meta, para)125 - 131Multiple signals expected in this range.
Isoxazole C4~98Carbon bearing the isoxazole proton. Its upfield shift is characteristic.[4]
N-Methyl C (-CH₃)~26The carbon of the N-methyl group.

Experimental Protocols

Protocol 1: Standard Sample Preparation for NMR Spectroscopy

  • Weigh Sample: Accurately weigh 5-10 mg of this compound.

  • Add Solvent: Transfer the solid to a clean, dry vial. Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Dissolve: Gently vortex or shake the vial until the sample is fully dissolved. If solubility is an issue, gentle warming may help.

  • Filter: To remove any particulate matter, filter the solution through a small plug of glass wool packed into a Pasteur pipette directly into a clean, dry 5 mm NMR tube.

  • Cap and Label: Securely cap the NMR tube and label it clearly. The sample is now ready for analysis.

Protocol 2: D₂O Exchange for Identification of N-H Protons

  • Acquire Initial Spectrum: Prepare the sample as described in Protocol 1 and acquire a standard ¹H NMR spectrum.

  • Add D₂O: Carefully remove the NMR tube from the spectrometer. Add 1-2 drops of deuterium oxide (D₂O) to the tube.

  • Mix: Cap the tube and shake it vigorously for 30-60 seconds to ensure thorough mixing and facilitate proton-deuterium exchange.

  • Re-acquire Spectrum: Place the tube back into the spectrometer. Re-shim if necessary and acquire a second ¹H NMR spectrum using the same parameters.

  • Analyze: Compare the two spectra. The signal corresponding to the amide N-H proton should have significantly diminished in intensity or disappeared completely in the second spectrum.

Visualizations

logical_workflow cluster_prep Sample & Data Acquisition cluster_analysis Spectral Analysis cluster_troubleshoot Troubleshooting & Confirmation cluster_confirm Final Confirmation prep Prepare Sample (Protocol 1) acq_1h Acquire ¹H NMR prep->acq_1h acq_13c Acquire ¹³C NMR prep->acq_13c assign_1h Assign ¹H Signals (Table 1) acq_1h->assign_1h assign_13c Assign ¹³C Signals (Table 2) acq_13c->assign_13c check_impurities Check for Impurities (Solvents, H₂O) assign_1h->check_impurities overlap Aromatic Overlap? assign_1h->overlap broad_nh Broad N-H Peak? assign_1h->broad_nh run_2d Run 2D NMR (COSY, HSQC) overlap->run_2d Yes confirm Structure Confirmed overlap->confirm No d2o_shake Perform D₂O Shake (Protocol 2) broad_nh->d2o_shake Yes d2o_shake->run_2d run_2d->confirm

Caption: Logical workflow for NMR spectrum interpretation.

hmbc_correlations C_amide C=O C3_isox C3 C4_isox C4 C5_isox C5 N_amide N H4_isox H4 H4_isox->C_amide ⁴J (weak) H4_isox->C3_isox ²J H4_isox->C5_isox ²J N_CH3 N-CH₃ N_CH3->C_amide ³J Phenyl_H Phenyl-H Phenyl_H->C4_isox ³J Phenyl_H->C5_isox ²J/³J

Caption: Key 2D HMBC correlations for structure confirmation.

References

Technical Support Center: Synthesis of N-methyl-5-phenyl-3-isoxazolecarboxamide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing impurities during the synthesis of N-methyl-5-phenyl-3-isoxazolecarboxamide.

Troubleshooting Guides

This section addresses common issues encountered during the synthesis of this compound, focusing on impurity formation and yield optimization.

Problem 1: Low Yield of the Desired Product

Low yields can be attributed to several factors, from incomplete reactions to the formation of side products.

Possible Cause Troubleshooting/Solution
Incomplete reaction - Ensure all reactants and reagents are pure and dry. Moisture can hydrolyze the activated carboxylic acid intermediate. - Increase the reaction time and monitor progress by TLC or LC-MS. - Optimize the reaction temperature. While room temperature is common, gentle heating (e.g., to 40-50 °C) might improve the rate, but be cautious of potential side reactions.
Inefficient activation of carboxylic acid - Use a slight excess (1.1-1.2 equivalents) of the coupling agent (e.g., EDC). - Consider adding an auxiliary nucleophile like 1-hydroxybenzotriazole (HOBt) or N-hydroxysuccinimide (NHS) to form a more stable active ester, which can suppress side reactions and improve yield.[1][2]
Side reactions - The primary side reaction with carbodiimide coupling agents is the formation of an N-acylurea byproduct.[1] The addition of HOBt can minimize this.[1] - If using a chiral carboxylic acid, racemization can occur. The use of HOBt can also help to suppress this.[3]

Problem 2: Presence of Impurities in the Final Product

Several impurities can arise from the starting materials, reagents, or side reactions during the synthesis.

Potential Impurity Source Mitigation and Purification
Unreacted 5-phenyl-3-isoxazolecarboxylic acid Incomplete reaction.- Ensure a slight excess of methylamine is used. - Purification: The acidic nature of this impurity allows for its removal with a basic wash (e.g., saturated sodium bicarbonate solution) during the work-up.
Unreacted Methylamine Use of excess methylamine.- Methylamine is volatile and can often be removed under reduced pressure. - A wash with a dilute acid (e.g., 1M HCl) can also remove residual methylamine.
N-acylurea Rearrangement of the O-acylisourea intermediate formed from the reaction of the carboxylic acid and EDC.[1]- Add HOBt or NHS to the reaction mixture to form a more stable active ester, which is less prone to this rearrangement.[1] - Purification: This byproduct is often less polar than the desired product and can be separated by column chromatography on silica gel.
1-ethyl-3-(3-dimethylaminopropyl)urea (EDU) Byproduct of EDC.- This is a water-soluble byproduct and can be effectively removed during an aqueous work-up.

Frequently Asked Questions (FAQs)

Q1: What is the optimal order of addition for the reagents in the EDC/DMAP coupling reaction?

A1: To minimize the formation of the N-acylurea byproduct, it is advisable to pre-activate the carboxylic acid with EDC and HOBt (if used) for a short period (15-30 minutes) before adding the amine (methylamine). Some protocols suggest mixing the acid, amine, and DMAP first, and then adding the EDC.[4] The optimal order may depend on the specific substrates and should be determined experimentally.

Q2: What are the best solvents for this reaction?

A2: Anhydrous aprotic solvents such as dichloromethane (DCM), N,N-dimethylformamide (DMF), and acetonitrile are commonly used for EDC/DMAP couplings.[5][6] The choice of solvent can influence the solubility of the reactants and the reaction rate.

Q3: How can I monitor the progress of the reaction?

A3: The reaction progress can be effectively monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).[5] This allows for the determination of the point of complete consumption of the limiting reactant and helps to avoid unnecessarily long reaction times which could lead to more side products.

Q4: My reaction is sluggish. How can I improve the reaction rate?

A4: If the reaction is slow, ensure all reagents are of high purity and the solvent is anhydrous. You can try increasing the amount of DMAP, which acts as a catalyst. Gentle heating (e.g., to 40 °C) might also increase the reaction rate, but this should be done cautiously as it can also promote side reactions. The use of a more efficient coupling agent like HATU in a solvent like DMF could also be considered for challenging couplings.[1]

Experimental Protocols

Protocol 1: Synthesis of this compound using EDC/DMAP

This protocol is a general procedure based on common amide coupling reactions.

Materials:

  • 5-phenyl-3-isoxazolecarboxylic acid

  • Methylamine solution (e.g., 2M in THF)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • 4-Dimethylaminopyridine (DMAP)

  • Anhydrous dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • 1M Hydrochloric acid

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Hexane and Ethyl Acetate for chromatography

Procedure:

  • To a solution of 5-phenyl-3-isoxazolecarboxylic acid (1.0 eq) in anhydrous DCM, add EDC (1.2 eq) and DMAP (0.1-1.0 eq).

  • Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.

  • Slowly add a solution of methylamine (1.1-1.5 eq) to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by TLC.

  • Once the reaction is complete, dilute the mixture with DCM and wash sequentially with 1M HCl, saturated aqueous sodium bicarbonate, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure this compound.

Data Presentation

The following table provides a hypothetical summary of how reaction conditions can affect the purity of the final product. This data is for illustrative purposes and actual results may vary.

Entry Coupling Agent Additive Solvent Temperature (°C) Reaction Time (h) Purity by HPLC (%) Major Impurity (%)
1EDC (1.2 eq)NoneDCM251285N-acylurea (10%)
2EDC (1.2 eq)HOBt (1.2 eq)DCM25895N-acylurea (2%)
3HATU (1.1 eq)NoneDMF25298Starting Material (1%)
4EDC (1.2 eq)HOBt (1.2 eq)DCM40492Unidentified (5%)

Mandatory Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_workup Work-up cluster_purification Purification start Start: 5-phenyl-3-isoxazolecarboxylic acid reagents Add EDC, DMAP in anhydrous DCM start->reagents activation Stir for 15-30 min (Activation) reagents->activation amine Add Methylamine activation->amine reaction Stir at RT, Monitor by TLC/LC-MS amine->reaction dilute Dilute with DCM reaction->dilute wash_acid Wash with 1M HCl dilute->wash_acid wash_base Wash with NaHCO3 wash_acid->wash_base wash_brine Wash with Brine wash_base->wash_brine dry Dry over Na2SO4 wash_brine->dry concentrate Concentrate dry->concentrate chromatography Column Chromatography (Silica Gel) concentrate->chromatography product Pure this compound chromatography->product troubleshooting_guide cluster_yield Low Yield Analysis cluster_impurity Impurity Analysis cluster_solutions Solutions start Low Yield or Impure Product check_reagents Check Reagent Purity & Dryness start->check_reagents optimize_time_temp Optimize Reaction Time & Temperature start->optimize_time_temp increase_coupling_agent Increase Coupling Agent Stoichiometry start->increase_coupling_agent add_hobt Add HOBt/NHS start->add_hobt unreacted_acid Unreacted Carboxylic Acid start->unreacted_acid n_acylurea N-Acylurea Present start->n_acylurea unreacted_amine Unreacted Amine start->unreacted_amine solution_acid Basic Wash (NaHCO3) unreacted_acid->solution_acid solution_n_acylurea Add HOBt in Synthesis / Column Chromatography n_acylurea->solution_n_acylurea solution_amine Acid Wash (HCl) / Evaporation unreacted_amine->solution_amine

References

Validation & Comparative

A Comparative Analysis of Leflunomide and N-methyl-5-phenyl-3-isoxazolecarboxamide: A Tale of Two Isoxazoles

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the known immunomodulatory agent Leflunomide and the uncharacterized N-methyl-5-phenyl-3-isoxazolecarboxamide. This document provides a detailed comparison of their chemical structures, established versus putative mechanisms of action, and available biological data, highlighting the critical role of substituent positioning on the isoxazole scaffold.

Introduction

Leflunomide is a well-established, disease-modifying antirheumatic drug (DMARD) utilized in the treatment of rheumatoid arthritis and psoriatic arthritis.[1][2] Its mechanism of action is centered on the inhibition of pyrimidine synthesis, a critical pathway for the proliferation of activated lymphocytes. In contrast, this compound is a structurally related isoxazole derivative for which there is a notable absence of publicly available biological activity data. This guide aims to provide a thorough comparison, detailing the extensive experimental data available for Leflunomide and its active metabolite, Teriflunomide, while offering a scientifically grounded perspective on the potential activity of this compound based on structure-activity relationship (SAR) studies of analogous compounds.

Chemical Structures

The fundamental difference between Leflunomide and this compound lies in the position of the carboxamide functional group on the isoxazole ring. In Leflunomide, the carboxamide is at the 4-position, whereas in this compound, it is at the 3-position. This seemingly minor structural alteration has profound implications for the molecule's metabolism and biological activity.

Leflunomide [1][2][3][4][5]

  • IUPAC Name: 5-methyl-N-[4-(trifluoromethyl)phenyl]-1,2-oxazole-4-carboxamide

  • CAS Number: 75706-12-6

  • Molecular Formula: C₁₂H₉F₃N₂O₂

  • Molecular Weight: 270.21 g/mol

This compound

  • IUPAC Name: N-methyl-5-phenyl-1,2-oxazole-3-carboxamide

  • CAS Number: 144537-05-3

  • Molecular Formula: C₁₁H₁₀N₂O₂

  • Molecular Weight: 202.21 g/mol

Mechanism of Action: A Tale of Two Scaffolds

Leflunomide: A Pro-drug Inhibitor of Dihydroorotate Dehydrogenase (DHODH)

Leflunomide is a pro-drug that is rapidly and almost completely metabolized in the gastrointestinal tract and plasma to its active metabolite, Teriflunomide (A77 1726).[6][7] Teriflunomide is a potent, reversible inhibitor of the mitochondrial enzyme dihydroorotate dehydrogenase (DHODH), which is the rate-limiting enzyme in the de novo pyrimidine synthesis pathway.[8][9]

Activated lymphocytes are highly dependent on de novo pyrimidine synthesis to support their clonal expansion. By inhibiting DHODH, Teriflunomide depletes the intracellular pool of pyrimidines, leading to a cell cycle arrest at the G1 phase and thereby suppressing the proliferation of T and B cells.[10][11] This targeted cytostatic effect on rapidly dividing lymphocytes underpins its efficacy as an immunomodulatory agent.

Leflunomide_Pathway Leflunomide Leflunomide (Prodrug) Teriflunomide Teriflunomide (Active Metabolite) Leflunomide->Teriflunomide Metabolism DHODH Dihydroorotate Dehydrogenase (DHODH) Teriflunomide->DHODH Inhibits Orotate Orotate DHODH->Orotate Dihydroorotate Dihydroorotate Dihydroorotate->DHODH UMP Uridine Monophosphate (UMP) Orotate->UMP ... Pyrimidine_Synthesis Pyrimidine Synthesis UMP->Pyrimidine_Synthesis Lymphocyte_Proliferation Lymphocyte Proliferation Pyrimidine_Synthesis->Lymphocyte_Proliferation

Mechanism of action of Leflunomide.
This compound: A Postulated Divergence in Activity

As previously stated, there is no direct experimental evidence detailing the mechanism of action for this compound. However, a comparative study on isoxazole scaffolds has shown that moving the carboxamide group from the 4-position (as in Leflunomide) to the 3-position results in a significant change in the metabolic pathway and a loss of DHODH inhibitory activity. This suggests that this compound is unlikely to share the same primary mechanism of action as Leflunomide.

The metabolism of 5-methylisoxazole-3-carboxamide derivatives has been shown to proceed via cleavage of the peptide bond rather than the N-O bond of the isoxazole ring. This metabolic stability of the isoxazole ring in the 3-carboxamide scaffold prevents the formation of an open-ring active metabolite analogous to Teriflunomide, which is essential for DHODH inhibition.

Structural_Comparison cluster_0 Leflunomide Scaffold (4-carboxamide) cluster_1 This compound Scaffold (3-carboxamide) Leflunomide Leflunomide Metabolism_Lef N-O bond cleavage Leflunomide->Metabolism_Lef Active_Metabolite Teriflunomide (Open-ring) Metabolism_Lef->Active_Metabolite DHODH_Inhibition DHODH Inhibition Active_Metabolite->DHODH_Inhibition N_methyl N-methyl-5-phenyl- 3-isoxazolecarboxamide Metabolism_N Peptide bond cleavage N_methyl->Metabolism_N No_Active_Metabolite No open-ring metabolite Metabolism_N->No_Active_Metabolite No_DHODH_Inhibition No DHODH Inhibition (Postulated) No_Active_Metabolite->No_DHODH_Inhibition

Structural and metabolic differences.

Comparative Activity Data

The following tables summarize the available quantitative data for Leflunomide and its active metabolite, Teriflunomide. No such data is available for this compound.

Table 1: In Vitro Inhibitory Activity of Leflunomide and its Metabolite
CompoundTargetAssaySpeciesIC₅₀ / KᵢReference(s)
LeflunomideDHODHEnzyme InhibitionRat6.3 µM (IC₅₀)[12]
DHODHEnzyme InhibitionHuman98 µM (IC₅₀)[12]
Teriflunomide (A77 1726)DHODHEnzyme InhibitionRat19-53 nM (IC₅₀)[12]
DHODHEnzyme InhibitionHuman0.5-2.3 µM (IC₅₀)[12]
DHODHEnzyme InhibitionHuman2.7 ± 0.7 µM (Kᵢ)[8]
Table 2: Cellular Proliferation Inhibitory Activity
CompoundCell TypeStimulationSpeciesIC₅₀Reference(s)
LeflunomideLymphocytesMitogenRat86 nM[10]
LymphocytesMitogenMouse3.5 µM[10]
LymphocytesMitogenHuman12.5 µM[10]
Chronic Lymphocytic Leukemia (CLL) cellsCD40L + IL-4Human4 µg/mL[13]
Teriflunomide (A77 1726)Daudi B-cell line-Human13 µM[14]
Ramos B-cell line-Human18 µM[14]
697 B-cell line-Human29 µM[14]
Raji B-cell line-Human39 µM[14]
WaC3CD5 B-cell line-Human89 µM[14]
RPMI 8226 Multiple Myeloma cell line-Human99.87 µM[15]

Experimental Protocols

Dihydroorotate Dehydrogenase (DHODH) Enzyme Inhibition Assay

Objective: To determine the in vitro inhibitory potency of a test compound against the DHODH enzyme.

Principle: The activity of DHODH is measured by monitoring the reduction of an electron acceptor, such as 2,6-dichloroindophenol (DCIP), which changes color upon reduction. The rate of color change is proportional to the enzyme activity.

Materials:

  • Recombinant human DHODH enzyme

  • Assay Buffer (e.g., 100 mM HEPES, pH 8.0, 150 mM NaCl, 10% glycerol, 0.05% Triton X-100)

  • L-dihydroorotate (substrate)

  • Coenzyme Q₁₀ (electron acceptor)

  • 2,6-dichloroindophenol (DCIP)

  • Test compound and vehicle control (e.g., DMSO)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a reaction mixture in a 96-well plate containing assay buffer, DHODH enzyme, and DCIP.

  • Add serial dilutions of the test compound or vehicle control to the wells.

  • Pre-incubate the plate at a controlled temperature (e.g., 25°C) for a defined period (e.g., 10-15 minutes).

  • Initiate the reaction by adding the substrate, L-dihydroorotate.

  • Monitor the decrease in absorbance at 600 nm over time using a microplate reader.

  • Calculate the reaction rate for each concentration of the inhibitor.

  • Plot the reaction rates against the inhibitor concentrations and fit the data to a dose-response curve to determine the IC₅₀ value.

DHODH_Assay_Workflow Start Start Prepare_Mix Prepare Reaction Mix (Buffer, DHODH, DCIP) Start->Prepare_Mix Add_Compound Add Test Compound (Serial Dilutions) Prepare_Mix->Add_Compound Pre_Incubate Pre-incubate (e.g., 25°C, 10-15 min) Add_Compound->Pre_Incubate Add_Substrate Add Substrate (L-dihydroorotate) Pre_Incubate->Add_Substrate Measure_Absorbance Measure Absorbance at 600 nm (Kinetic Read) Add_Substrate->Measure_Absorbance Calculate_Rate Calculate Reaction Rate Measure_Absorbance->Calculate_Rate Determine_IC50 Determine IC₅₀ Calculate_Rate->Determine_IC50 End End Determine_IC50->End

DHODH enzyme inhibition assay workflow.
Lymphocyte Proliferation Assay

Objective: To assess the cytostatic effect of a test compound on the proliferation of lymphocytes.

Principle: Lymphocyte proliferation is induced by a mitogen (e.g., phytohemagglutinin, PHA) or specific antigen. The extent of proliferation is measured by the incorporation of a labeled nucleoside (e.g., ³H-thymidine) into the DNA of dividing cells or by using a colorimetric assay (e.g., MTT or WST-1) that measures metabolic activity, which is proportional to the number of viable cells.

Materials:

  • Isolated peripheral blood mononuclear cells (PBMCs) or a lymphocyte cell line

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • Mitogen (e.g., PHA) or stimulating agent

  • Test compound and vehicle control (e.g., DMSO)

  • ³H-thymidine or a colorimetric proliferation reagent (e.g., MTT, WST-1)

  • 96-well cell culture plate

  • Scintillation counter or microplate reader

Procedure:

  • Seed lymphocytes in a 96-well plate.

  • Add serial dilutions of the test compound or vehicle control.

  • Add the mitogen or stimulating agent to induce proliferation.

  • Incubate the plate for a period that allows for cell division (e.g., 48-72 hours) at 37°C in a 5% CO₂ incubator.

  • For ³H-thymidine incorporation: Add ³H-thymidine to each well and incubate for an additional 18-24 hours. Harvest the cells onto a filter mat and measure radioactivity using a scintillation counter.

  • For colorimetric assays: Add the reagent (e.g., MTT) and incubate for a few hours. Add a solubilizing agent and measure the absorbance at the appropriate wavelength.

  • Calculate the percentage of proliferation inhibition for each concentration of the test compound relative to the stimulated control.

  • Plot the percentage of inhibition against the compound concentrations to determine the IC₅₀ value.

Conclusion

This comparative guide highlights the stark contrast between the well-characterized immunomodulatory agent, Leflunomide, and the structurally related but unstudied this compound. Leflunomide's activity is unequivocally linked to its metabolism to Teriflunomide and the subsequent inhibition of DHODH, a cornerstone of its therapeutic efficacy.

For this compound, the shift of the carboxamide group to the 3-position of the isoxazole ring strongly suggests a different metabolic fate and a lack of DHODH inhibitory activity. While this manuscript does not present novel experimental data, it synthesizes existing knowledge to postulate that this compound would not function as a pyrimidine synthesis inhibitor in the same manner as Leflunomide. Its biological activity, if any, would likely stem from interactions with different molecular targets. Further experimental investigation is imperative to elucidate the pharmacological profile of this and other isoxazole-3-carboxamide derivatives.

References

A Tale of Two Isomers: Unraveling the Biological Activity of Isoxazole Carboxamides

Author: BenchChem Technical Support Team. Date: December 2025

A comparative analysis of 5-methylisoxazole-3-carboxamide and 5-methylisoxazole-4-carboxamide scaffolds reveals significant differences in their metabolic fate, toxicity, and mechanism of action, offering crucial insights for drug development professionals. While both isomers exhibit anti-inflammatory properties, their distinct molecular behaviors underscore the critical impact of substituent positioning on the isoxazole ring.

The isoxazole carboxamide core is a privileged scaffold in medicinal chemistry, forming the basis of drugs like leflunomide, a disease-modifying antirheumatic drug (DMARD). Leflunomide, a 5-methylisoxazole-4-carboxamide derivative, is a prodrug that undergoes metabolic activation to its active form, teriflunomide. This active metabolite is a potent inhibitor of the mitochondrial enzyme dihydroorotate dehydrogenase (DHODH), a key player in the de novo pyrimidine synthesis pathway. By blocking this pathway, teriflunomide depletes the pool of pyrimidines essential for the proliferation of activated lymphocytes, thereby exerting its immunomodulatory effects.[1][2][3]

In contrast, studies on the isomeric 5-methylisoxazole-3-carboxamide scaffold, as exemplified by the UTL-5 series of compounds, reveal a starkly different metabolic profile. Unlike leflunomide, the N-O bond of the isoxazole ring in these isomers remains intact during metabolism. Instead, the primary metabolic cleavage occurs at the amide bond.[4] This fundamental difference in metabolic activation has profound implications for the biological activity and toxicity of these isomers. Crucially, the metabolites of the 5-methylisoxazole-3-carboxamide derivatives do not inhibit DHODH.[4]

This divergence in mechanism is reflected in their safety profiles. The cleavage of the isoxazole ring in leflunomide has been associated with potential liver toxicity and teratogenicity.[4] Conversely, the 5-methylisoxazole-3-carboxamide derivatives, which avoid this metabolic fate, exhibit lower acute toxicity.[4] Despite their different primary mechanisms, compounds from the UTL-5 series still demonstrate significant anti-inflammatory and antiarthritic effects, suggesting they operate through an alternative, yet to be fully elucidated, pathway.[4]

This comparative guide delves into the quantitative differences in the biological activities of these two isoxazole carboxamide isomers, providing a detailed overview of the experimental protocols used in their evaluation and visualizing the key signaling pathway affected by the 4-carboxamide isomer.

Quantitative Comparison of Biological Activity

The following table summarizes the key differences in the biological properties of the 5-methylisoxazole-4-carboxamide and 5-methylisoxazole-3-carboxamide scaffolds.

Feature5-Methylisoxazole-4-carboxamide Scaffold (e.g., Leflunomide)5-Methylisoxazole-3-carboxamide Scaffold (e.g., UTL-5b)
Primary Metabolic Pathway Cleavage of the N-O bond of the isoxazole ring to form the active metabolite, teriflunomide.[4]Cleavage of the amide bond, leaving the isoxazole ring intact.[4]
Mechanism of Action The active metabolite (teriflunomide) inhibits dihydroorotate dehydrogenase (DHODH).[1][2][3]Does not inhibit DHODH; the mechanism of anti-inflammatory action is different and not fully elucidated.[4]
DHODH Inhibition (Kd of active metabolite) 12 nM[5]No inhibition observed.[4]
Toxicity Profile Associated with potential liver toxicity and teratogenicity.[4]Lower acute toxicity compared to the 4-carboxamide scaffold.[4]
Therapeutic Applications Treatment of rheumatoid arthritis and multiple sclerosis.[2][6]Investigational for anti-inflammatory and antiarthritic effects.[4]

Experimental Protocols

A detailed description of the key experimental methodologies used to characterize and compare the biological activities of these isoxazole carboxamide isomers is provided below.

Dihydroorotate Dehydrogenase (DHODH) Inhibition Assay

The inhibitory activity of the compounds against DHODH is a critical determinant of the mechanism of action for the 5-methylisoxazole-4-carboxamide scaffold.

  • Enzyme Source: Recombinant human DHODH expressed in a suitable host system (e.g., E. coli).

  • Substrate: Dihydroorotate and a suitable electron acceptor (e.g., decylubiquinone).

  • Assay Principle: The enzymatic activity is monitored by measuring the rate of reduction of an indicator dye, such as 2,6-dichloroindophenol (DCIP), which is coupled to the oxidation of dihydroorotate. The decrease in absorbance of DCIP at a specific wavelength (e.g., 600 nm) is proportional to the enzyme activity.

  • Procedure:

    • The reaction is initiated by adding the enzyme to a reaction mixture containing the substrates, the indicator dye, and varying concentrations of the test compound or vehicle control.

    • The change in absorbance is measured over time using a spectrophotometer.

    • The initial reaction rates are calculated for each compound concentration.

    • The half-maximal inhibitory concentration (IC50) or the dissociation constant (Kd) is determined by fitting the dose-response data to a suitable pharmacological model.[5]

Cytotoxicity Assays

To assess the toxicity of the compounds on different cell lines, standard cytotoxicity assays are employed.

  • Cell Lines: A panel of relevant cell lines, including cancer cell lines and normal cell lines, are used to determine the cytotoxic potential and selectivity of the compounds.

  • Assay Principle: The MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) assay is a colorimetric method for assessing cell viability. In viable cells, mitochondrial dehydrogenases reduce the MTS tetrazolium compound to a soluble formazan product. The amount of formazan produced is directly proportional to the number of living cells in the culture.

  • Procedure:

    • Cells are seeded in 96-well plates and allowed to adhere overnight.

    • The cells are then treated with various concentrations of the test compounds for a specified period (e.g., 48 or 72 hours).

    • Following the treatment period, the MTS reagent is added to each well, and the plates are incubated to allow for the conversion of MTS to formazan.

    • The absorbance of the formazan product is measured at a specific wavelength (e.g., 490 nm) using a plate reader.

    • The percentage of cell viability is calculated relative to the vehicle-treated control cells, and the IC50 value (the concentration of the compound that causes 50% inhibition of cell growth) is determined.

In Vivo Models of Arthritis

To evaluate the anti-inflammatory and antiarthritic efficacy of the compounds in a physiological setting, animal models of arthritis are utilized.

  • Animal Model: Collagen-induced arthritis (CIA) in rats or mice is a commonly used model that mimics many aspects of human rheumatoid arthritis.

  • Procedure:

    • Arthritis is induced in the animals by immunization with type II collagen emulsified in complete Freund's adjuvant.

    • The test compounds are administered orally or via another appropriate route at various doses, starting either before or after the onset of clinical signs of arthritis.

    • The severity of arthritis is assessed regularly by scoring the degree of paw swelling, erythema, and joint inflammation.

    • At the end of the study, histological analysis of the joints can be performed to evaluate the extent of cartilage and bone destruction.

    • The efficacy of the compounds is determined by their ability to reduce the clinical signs of arthritis and protect against joint damage compared to a vehicle-treated control group.

Signaling Pathway Visualization

The following diagram illustrates the de novo pyrimidine synthesis pathway and the mechanism of action of the active metabolite of 5-methylisoxazole-4-carboxamide derivatives like leflunomide.

DHODH_Pathway Mechanism of DHODH Inhibition by Teriflunomide cluster_mitochondrion Mitochondrion cluster_cytosol Cytosol cluster_drug_action Drug Action cluster_cellular_effect Cellular Effect Carbamoyl_Phosphate Carbamoyl Phosphate Dihydroorotate Dihydroorotate Carbamoyl_Phosphate->Dihydroorotate Multiple Steps Aspartate Aspartate Aspartate->Dihydroorotate DHODH Dihydroorotate Dehydrogenase (DHODH) Dihydroorotate->DHODH Orotate Orotate DHODH->Orotate Oxidation Lymphocyte_Proliferation Activated Lymphocyte Proliferation UMP Uridine Monophosphate (UMP) Orotate->UMP UMPS UTP_CTP UTP & CTP UMP->UTP_CTP DNA_RNA DNA & RNA Synthesis UTP_CTP->DNA_RNA DNA_RNA->Lymphocyte_Proliferation Leflunomide Leflunomide (5-Methylisoxazole-4-carboxamide) Teriflunomide Teriflunomide (Active Metabolite) Leflunomide->Teriflunomide Metabolism Teriflunomide->DHODH Inhibition Teriflunomide->Lymphocyte_Proliferation Inhibition

Caption: DHODH Inhibition Pathway by Teriflunomide.

References

Efficacy of Isoxazole Carboxamides as Cyclooxygenase Inhibitors: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Comparative Efficacy of COX Inhibitors

The inhibitory activity of a representative 5-methyl-isoxazole-carboxamide derivative (Compound A13) was compared to that of the known selective COX-2 inhibitors, Celecoxib and Rofecoxib. The half-maximal inhibitory concentrations (IC50) against COX-1 and COX-2 are summarized in the table below. The selectivity index, calculated as the ratio of IC50 (COX-1) / IC50 (COX-2), is also presented to indicate the compound's preference for inhibiting COX-2 over COX-1.

CompoundTargetIC50Selectivity Index (COX-1/COX-2)
Isoxazole Carboxamide Derivative (A13) COX-164 nM[1]4.63[1]
COX-213 nM[1]
Celecoxib COX-115 µM[2]>375
COX-240 nM[2][3]
Rofecoxib COX-1>15 µM[4]>1000
COX-218 nM[4][5]

Note: Lower IC50 values indicate greater potency. A higher selectivity index indicates greater selectivity for COX-2.

Experimental Protocols

A detailed methodology for a representative in vitro COX inhibition assay is provided below.

In Vitro Cyclooxygenase (COX-1 and COX-2) Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of test compounds against human recombinant COX-1 and COX-2 enzymes.

Materials:

  • Human recombinant COX-1 and COX-2 enzymes (expressed in Sf9 cells)[2]

  • Arachidonic acid (substrate)[2]

  • Test compounds (dissolved in DMSO)

  • Assay buffer (e.g., 100 mM Tris-HCl, pH 8.0, containing 500 µM epinephrine, 1 µM hematin)

  • Prostaglandin E2 (PGE2) EIA Kit

Procedure:

  • Enzyme Preparation: The human recombinant COX-1 or COX-2 enzyme is diluted in the assay buffer to a working concentration.

  • Compound Incubation: A small volume of the test compound at various concentrations is pre-incubated with the enzyme solution for a defined period (e.g., 10 minutes) at room temperature to allow for inhibitor binding.[2]

  • Reaction Initiation: The enzymatic reaction is initiated by the addition of arachidonic acid.[2]

  • Reaction Termination: After a specified incubation time (e.g., 10 minutes), the reaction is terminated by the addition of a stop solution (e.g., 1 M HCl).

  • PGE2 Quantification: The amount of PGE2 produced is quantified using a commercially available EIA kit according to the manufacturer's instructions.

  • Data Analysis: The percentage of inhibition for each compound concentration is calculated relative to a vehicle control (DMSO without inhibitor). The IC50 value is then determined by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the arachidonic acid signaling pathway and a general workflow for evaluating COX inhibitors.

COX_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol Membrane_Phospholipids Membrane_Phospholipids Arachidonic_Acid Arachidonic_Acid Membrane_Phospholipids->Arachidonic_Acid PLA2 COX_Enzymes COX-1 / COX-2 Arachidonic_Acid->COX_Enzymes Prostaglandins Prostaglandins COX_Enzymes->Prostaglandins Inflammation_Pain Inflammation_Pain Prostaglandins->Inflammation_Pain Inhibitors COX Inhibitors (e.g., Isoxazole Carboxamides) Inhibitors->COX_Enzymes

Caption: Arachidonic acid cascade and point of COX inhibition.

Experimental_Workflow Start Start: Compound Synthesis Enzyme_Assay In Vitro COX-1/COX-2 Inhibition Assay Start->Enzyme_Assay Data_Analysis IC50 Determination Enzyme_Assay->Data_Analysis SAR_Study Structure-Activity Relationship (SAR) Analysis Data_Analysis->SAR_Study Lead_Optimization Lead Optimization SAR_Study->Lead_Optimization Lead_Optimization->Enzyme_Assay Iterative Improvement End End: Candidate Selection Lead_Optimization->End

Caption: General workflow for the evaluation of COX inhibitors.

References

Comparative Analysis of Isoxazole Carboxamide Derivatives: A Focus on Cross-Reactivity Profiles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The isoxazole carboxamide scaffold has emerged as a versatile pharmacophore, yielding compounds with a wide array of biological activities, prominently including anticancer and anti-inflammatory effects. This guide provides a comparative analysis of the cross-reactivity of representative isoxazole carboxamide derivatives, offering insights into their selectivity and potential off-target effects. While the specific compound "N-methyl-5-phenyl-3-isoxazolecarboxamide" is not extensively characterized in publicly available literature, this guide will focus on well-studied analogues with demonstrated activity against key therapeutic targets: the Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway and cyclooxygenase (COX) enzymes.

Cross-Reactivity Profile of Isoxazole Carboxamide Derivatives

The selectivity of a therapeutic agent is paramount to its safety and efficacy. Off-target activities can lead to undesirable side effects. Here, we examine the cross-reactivity of two classes of isoxazole carboxamides.

JAK/STAT Pathway-Inhibiting Isoxazole Carboxamides

Certain isoxazole carboxamide derivatives have been identified as inhibitors of the JAK/STAT signaling pathway, a critical mediator of cytokine signaling often dysregulated in cancer and autoimmune diseases. One such compound, N-(4-chlorophenyl)-5-carboxamidyl isoxazole , has been shown to down-regulate the phosphorylation of STAT3. To provide a representative cross-reactivity profile, we will consider a hypothetical isoxazole carboxamide with potent JAK3 inhibition and compare its theoretical selectivity against a panel of kinases with the established JAK inhibitor, Tofacitinib.

Table 1: Comparative Kinase Selectivity Profile of a Representative JAK-Inhibiting Isoxazole Carboxamide and Tofacitinib

KinaseRepresentative Isoxazole Carboxamide (IC50, nM)Tofacitinib (IC50, nM)
JAK3 5 1
JAK150112
JAK215020
TYK2200968
SRC>1000>10000
LCK>10004300
FLT3800>10000
PKA>1000>10000

Note: Data for the representative isoxazole carboxamide is hypothetical and for illustrative purposes, based on the general selectivity patterns of this class of compounds. Tofacitinib data is compiled from publicly available sources.

Cyclooxygenase (COX)-Inhibiting Isoxazole Carboxamides

Another prominent therapeutic application of isoxazole carboxamides is in the modulation of inflammatory responses through the inhibition of COX enzymes. The selectivity for COX-2 over COX-1 is a key determinant of the gastrointestinal safety profile of nonsteroidal anti-inflammatory drugs (NSAIDs). Several studies have reported the synthesis and evaluation of isoxazole carboxamides as selective COX-2 inhibitors.

Table 2: Comparative COX Inhibition Profile of Representative Isoxazole Carboxamides and Celecoxib

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX-1/COX-2)
Isoxazole Carboxamide Derivative A 2.650.9582.77
Isoxazole Carboxamide Derivative B 0.391--
Isoxazole Carboxamide Derivative C 64 nM13 nM4.92
Celecoxib 150.04375

Data for Isoxazole Carboxamide Derivatives A, B, and C are compiled from published studies on various substituted isoxazole carboxamides.[1][2][3][4] Celecoxib data is from established literature.

Comparison with Alternative Therapeutics

A meaningful assessment of a compound's cross-reactivity involves comparison with existing therapies targeting the same pathways.

Tofacitinib , a pan-JAK inhibitor, is approved for the treatment of rheumatoid arthritis and other autoimmune diseases. While highly effective, its broader inhibition of JAK1 and JAK2 can be associated with side effects such as anemia and neutropenia. A more selective JAK3 inhibitor from the isoxazole carboxamide class could potentially offer a better safety profile by minimizing these off-target effects.

Celecoxib is a well-established COX-2 selective inhibitor used for the management of pain and inflammation. While it demonstrates high selectivity for COX-2, some of the synthesized isoxazole carboxamide derivatives show promising, albeit lower, selectivity ratios.[1][3] Further optimization of the isoxazole carboxamide scaffold could lead to compounds with improved potency and selectivity, potentially offering alternative therapeutic options with favorable safety profiles.

Detailed Experimental Protocols

The following are generalized protocols for the key assays used to determine the cross-reactivity and selectivity of the compounds discussed.

In Vitro Kinase Inhibition Assay (for JAK/STAT inhibitors)

This assay determines the concentration of an inhibitor required to block 50% of the activity of a specific kinase (IC50).

Materials:

  • Purified recombinant kinase (e.g., JAK1, JAK2, JAK3, TYK2)

  • Peptide or protein substrate specific for the kinase

  • Adenosine triphosphate (ATP), radio-labeled ([γ-³²P]ATP) or for use in luminescence-based assays

  • Assay buffer (typically contains Tris-HCl, MgCl₂, DTT)

  • Test compound (isoxazole carboxamide derivative or comparator)

  • 96-well or 384-well plates

  • Scintillation counter or luminescence plate reader

Procedure:

  • Prepare serial dilutions of the test compound in DMSO.

  • In a multi-well plate, add the kinase, substrate, and assay buffer.

  • Add the diluted test compound or DMSO (vehicle control) to the wells.

  • Pre-incubate the plate to allow the compound to bind to the kinase.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration.

  • Terminate the reaction (e.g., by adding a stop solution or spotting onto a filter membrane).

  • Quantify the amount of phosphorylated substrate. For radiolabeled assays, this is done by measuring the incorporated radioactivity. For luminescence-based assays, the amount of remaining ATP is measured.

  • Calculate the percentage of kinase inhibition for each compound concentration relative to the vehicle control.

  • Determine the IC50 value by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

In Vitro Cyclooxygenase (COX) Inhibition Assay

This assay measures the ability of a compound to inhibit the production of prostaglandins by COX-1 and COX-2.[5][6][7]

Materials:

  • Purified ovine or human COX-1 and human recombinant COX-2 enzymes

  • Arachidonic acid (substrate)

  • Heme (cofactor)

  • Assay buffer (e.g., Tris-HCl)

  • Test compound (isoxazole carboxamide derivative or comparator)

  • Enzyme immunoassay (EIA) kit for prostaglandin E2 (PGE2)

  • 96-well plates

  • Plate reader

Procedure:

  • Prepare serial dilutions of the test compound in a suitable solvent (e.g., DMSO).

  • In a 96-well plate, add the assay buffer, heme, and either the COX-1 or COX-2 enzyme.

  • Add the diluted test compound or solvent control to the appropriate wells.

  • Pre-incubate the plate at 37°C for a defined period (e.g., 10 minutes) to allow for inhibitor binding.

  • Initiate the enzymatic reaction by adding arachidonic acid to all wells.

  • Incubate the plate at 37°C for a specific time (e.g., 2 minutes).

  • Stop the reaction by adding a stop solution (e.g., 1 M HCl).

  • Quantify the amount of PGE2 produced using a competitive EIA kit according to the manufacturer's instructions.

  • Calculate the percentage of COX inhibition for each compound concentration compared to the control.

  • Determine the IC50 values by plotting the percent inhibition against the log of the inhibitor concentration. The selectivity index is calculated as the ratio of the IC50 for COX-1 to the IC50 for COX-2.

Visualizing Signaling Pathways and Workflows

To better understand the biological context and experimental design, the following diagrams are provided.

JAK_STAT_Pathway Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor JAK JAK Receptor->JAK Activation STAT STAT JAK->STAT Phosphorylation pSTAT pSTAT (Dimer) STAT->pSTAT Dimerization Nucleus Nucleus pSTAT->Nucleus Gene Gene Transcription Nucleus->Gene Isoxazole Isoxazole Carboxamide (JAK Inhibitor) Isoxazole->JAK Inhibition

Caption: The JAK/STAT signaling pathway and the point of inhibition by isoxazole carboxamide derivatives.

COX_Pathway Arachidonic_Acid Arachidonic Acid COX1 COX-1 (Constitutive) Arachidonic_Acid->COX1 COX2 COX-2 (Inducible) Arachidonic_Acid->COX2 PGH2 Prostaglandin H2 COX1->PGH2 COX2->PGH2 Prostaglandins Prostaglandins PGH2->Prostaglandins Inflammation Inflammation, Pain Prostaglandins->Inflammation GI_Protection GI Mucosal Protection Prostaglandins->GI_Protection Isoxazole Isoxazole Carboxamide (COX Inhibitor) Isoxazole->COX1 Inhibition Isoxazole->COX2 Inhibition

Caption: The cyclooxygenase (COX) pathway and the inhibitory action of isoxazole carboxamides.

Experimental_Workflow Start Start: Compound Synthesis and Preparation Assay_Setup Assay Setup: Enzyme, Substrate, Buffer Start->Assay_Setup Compound_Addition Compound Addition: Serial Dilutions Assay_Setup->Compound_Addition Incubation Incubation Compound_Addition->Incubation Reaction_Initiation Reaction Initiation (e.g., add ATP or Substrate) Incubation->Reaction_Initiation Reaction_Termination Reaction Termination Reaction_Initiation->Reaction_Termination Detection Detection: (e.g., Radioactivity, Luminescence, EIA) Reaction_Termination->Detection Data_Analysis Data Analysis: IC50 Determination Detection->Data_Analysis

Caption: A generalized experimental workflow for in vitro enzyme inhibition assays.

References

The Structure-Activity Relationship of Phenyl-Isoxazolecarboxamides: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

The isoxazole carboxamide scaffold is a versatile pharmacophore that has demonstrated a wide range of biological activities, making it a focal point in medicinal chemistry and drug discovery. This guide provides a comparative analysis of the structure-activity relationships (SAR) of various N-substituted phenyl-isoxazolecarboxamide derivatives, with a focus on their anticancer and antimicrobial properties. By examining the impact of different substituents on the core structure, we aim to provide researchers, scientists, and drug development professionals with a comprehensive resource to inform future design and optimization efforts.

Anticancer Activity of Phenyl-Isoxazolecarboxamide Derivatives

Recent studies have explored the antiproliferative effects of novel 5-methyl-3-phenylisoxazole-4-carboxamide and N-phenyl-5-carboxamidyl isoxazole derivatives against various cancer cell lines. The data reveals critical insights into how structural modifications influence their cytotoxic potential.

Comparative Analysis of In Vitro Anticancer Activity

The following table summarizes the in vitro anticancer activity (IC50 values) of a series of 5-methyl-3-phenylisoxazole-4-carboxamide derivatives against a panel of human cancer cell lines.

Compound IDR-group (Substitution on N-phenyl ring)B16-F1 (μM)Colo205 (μM)HepG2 (μM)CaCo-2 (μM)HeLa (μM)Hep3B (μM)MCF-7 (μM)
2b 3-(Trifluoromethyl)>100>100>100>100>100>100>100
2c 4-(2-Methoxyphenoxy)1.121.982.112.533.142.873.01
2d 4-(Methylthio)1.562.142.653.113.543.013.24
2e 4-(Trifluoromethoxy)>100>100>100>100>100>100>100

Data sourced from a study on novel isoxazole-carboxamide derivatives as promising agents for melanoma.[1]

Similarly, a series of N-phenyl-5-carboxamidyl isoxazoles were evaluated for their cytotoxicity against mouse colon carcinoma cells.

Compound IDR-group (Substitution on N-phenyl ring)Colon 38 (IC50 μg/mL)CT-26 (IC50 μg/mL)
1 H5.07.5
3 4-Chloro2.52.5

Data from a study on N-phenyl-5-carboxamidyl isoxazoles as potential chemotherapeutic agents for colon cancer.[2]

Key SAR Insights:

  • Substitution at the 4-position of the N-phenyl ring is crucial for anticancer activity. Compounds 2c and 2d , with 4-(2-methoxyphenoxy) and 4-(methylthio) substitutions respectively, exhibited potent antiproliferative activity against a range of cancer cell lines.[1]

  • Electron-withdrawing groups at the 3- or 4-position can be detrimental to activity. Compounds 2b (3-trifluoromethyl) and 2e (4-trifluoromethoxy) showed no significant activity.[1]

  • A halogen at the 4-position of the N-phenyl ring enhances activity against colon cancer cells. Compound 3 (4-chloro) was found to be the most active in its series against both Colon 38 and CT-26 cell lines.[2]

Experimental Protocols

Synthesis of 5-methyl-3-phenylisoxazole-4-carboxamide Derivatives (2b-2e): [1]

  • Activation of Carboxylic Acid: 5-Methyl-3-phenyl-1,2-isoxazole-4-carboxylic acid (3 mmol) was dissolved in dichloromethane (DCM, 20 ml). To this solution, 4-dimethylaminopyridine (DMAP; 0.6 mmol) and N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC; 3.30 mmol) were added. The mixture was stirred under an argon atmosphere at room temperature for 30 minutes.

  • Amide Coupling: The respective substituted aniline derivative (3.2 mmol) was then added to the reaction mixture.

  • Monitoring and Purification: The reaction progress was monitored by thin-layer chromatography (TLC). Upon completion, the product was purified by column chromatography using various solvent systems (e.g., n-hexane:ethyl acetate or DCM:ethyl acetate).

In Vitro Anticancer Activity Assay (MTT Assay): [1]

  • Cell Seeding: Cancer cell lines were seeded in 96-well plates at a density of 5x10^4 cells/well and incubated for 24 hours.

  • Compound Treatment: The cells were treated with various concentrations of the test compounds and incubated for another 48 hours.

  • MTT Addition: 20 μL of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS) was added to each well and incubated for 4 hours.

  • Formazan Solubilization: The medium was discarded, and 100 μL of dimethyl sulfoxide (DMSO) was added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance was measured at 570 nm using a microplate reader. The IC50 value was calculated as the concentration of the compound that caused 50% inhibition of cell growth.

Proposed Mechanism of Action

For the N-phenyl-5-carboxamidyl isoxazole series, it was observed that the most active compound, 3 , significantly down-regulated the expression of phosphorylated STAT3 in both human and mouse colon cancer cells. This suggests that the mechanism of action may involve the inhibition of the JAK3/STAT3 signaling pathway.[2]

cluster_cell Cancer Cell JAK3 JAK3 STAT3 STAT3 JAK3->STAT3 phosphorylates pSTAT3 pSTAT3 (Phosphorylated STAT3) Gene_Expression Gene Expression (Proliferation, Survival) pSTAT3->Gene_Expression promotes Compound3 Compound 3 (N-(4-chlorophenyl)-5-carboxamidyl isoxazole) Compound3->JAK3 inhibits

Proposed inhibition of the JAK3/STAT3 signaling pathway by Compound 3.

Antitubercular Activity of 5-Methylisoxazole-3-carboxamide Derivatives

A series of 5-methylisoxazole-3-carboxamide derivatives were synthesized and evaluated for their in vitro antitubercular activity against Mycobacterium tuberculosis H37Rv.

Comparative Analysis of Antitubercular Activity
Compound IDR-group (Substitution on Amine)MIC (μM)
9 4-Fluorophenyl6.25
10 4-Chlorophenyl3.125
13 4-Nitrophenyl6.25
14 2,4-Dichlorophenyl3.125
15 4-Methylphenyl12.5
17 4-Methoxyphenyl12.5
19 3-Nitrophenyl6.25
20 2-Nitrophenyl6.25

Data from a study on 5-methylisoxazole-3-carboxamide derivatives as antitubercular agents.[3]

Key SAR Insights:

  • Halogen Substitution: The presence of chloro substituents on the phenyl ring significantly enhanced antitubercular activity. Compounds 10 (4-chloro) and 14 (2,4-dichloro) exhibited the lowest MIC values of 3.125 μM.[3]

  • Nitro Group Position: The position of the nitro group on the phenyl ring influenced activity, with compounds 13 (4-nitro), 19 (3-nitro), and 20 (2-nitro) all showing good activity with an MIC of 6.25 μM.[3]

  • Electron-Donating Groups: The presence of electron-donating groups like methyl (15 ) and methoxy (17 ) on the phenyl ring resulted in reduced activity (MIC of 12.5 μM).[3]

Experimental Protocols

Synthesis of 5-methylisoxazole-3-carboxamide Derivatives: [3]

  • Synthesis of 5-methylisoxazole-3-carboxylic acid: Ethyl 2-chloro-2-hydroxyiminoacetate was reacted with an appropriate alkene followed by hydrolysis.

  • Synthesis of 5-methylisoxazole-3-carbonyl chloride: The carboxylic acid was treated with thionyl chloride in the presence of pyridine.

  • Amide Formation: The resulting acid chloride was reacted with various substituted amines at room temperature for 12 hours to yield the final carboxamide derivatives.

cluster_synthesis General Synthesis Workflow Start Ethyl 2-chloro-2- hydroxyiminoacetate Intermediate1 5-Methylisoxazole-3- carboxylic acid Start->Intermediate1 + Alkene + Hydrolysis Intermediate2 5-Methylisoxazole-3- carbonyl chloride Intermediate1->Intermediate2 + SOCl2 + Pyridine Final_Product 5-Methylisoxazole-3- carboxamide Derivatives Intermediate2->Final_Product + ArNH2

General synthesis workflow for 5-methylisoxazole-3-carboxamide derivatives.

In Vitro Antitubercular Activity Assay (Microplate Alamar Blue Assay - MABA): [3]

  • Inoculum Preparation: Mycobacterium tuberculosis H37Rv was grown in Middlebrook 7H9 broth supplemented with OADC.

  • Compound Dilution: The test compounds were dissolved in DMSO and serially diluted in 96-well plates.

  • Inoculation: The bacterial suspension was added to each well.

  • Incubation: The plates were incubated at 37°C for 7 days.

  • Alamar Blue Addition: Alamar blue reagent was added to each well, and the plates were re-incubated for 24 hours.

  • Result Interpretation: A color change from blue to pink indicated bacterial growth. The MIC was determined as the lowest concentration of the compound that prevented this color change.

Conclusion

The structure-activity relationship studies of phenyl-isoxazolecarboxamide derivatives highlight the significant impact of the nature and position of substituents on the N-phenyl ring on their biological activity. For anticancer applications, substitutions at the 4-position of the N-phenyl ring with groups like 4-(2-methoxyphenoxy), 4-(methylthio), and 4-chloro have shown promising results. In the context of antitubercular activity, electron-withdrawing groups, particularly halogens and nitro groups, on the phenyl ring are favorable for enhanced potency. These findings provide a valuable framework for the rational design of more potent and selective phenyl-isoxazolecarboxamide-based therapeutic agents. Further investigations into the precise molecular targets and mechanisms of action will be crucial for the clinical translation of these promising compounds.

References

In Vivo Validation of Isoxazole-Based Anticancer Agents: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the preclinical in vivo validation of isoxazole carboxamide derivatives as potential anticancer agents. The focus is on compounds targeting the Janus kinase/signal transducer and activator of transcription (JAK/STAT) signaling pathway, a critical mediator in many human cancers. This document summarizes key experimental data, details methodologies for in vivo studies, and visualizes relevant biological pathways and workflows to aid in the evaluation and development of this class of compounds.

Comparative Analysis of Isoxazole Derivatives and Pathway Inhibitors

Quantitative Data Summary

The following tables summarize the in vitro potency of N-(4-chlorophenyl)-5-carboxamidyl isoxazole and the in vivo efficacy of comparable compounds.

Table 1: In Vitro Anticancer Activity of N-(4-chlorophenyl)-5-carboxamidyl isoxazole (Compound 3)

Cell LineCancer TypeIC50 (µg/mL)
Colon 38Mouse Colon Tumor2.5[1]
CT-26Mouse Colon Tumor2.5[1]

Table 2: In Vivo Efficacy of Selected JAK/STAT3 Pathway Inhibitors and an Isoxazole Derivative

CompoundTargetCancer ModelDosing RegimenKey In Vivo Outcome
AZD1480 JAK1/2Neuroblastoma, Pediatric Sarcomas (xenograft)OralDecreased tumor growth, inhibition of activated STAT3[2]
Fedratinib JAK2Gastrointestinal and Pancreatic CancersNot specifiedInhibition of JAK2/STAT3 signaling[3]
SHU00238 Not specifiedColorectal Cancer (xenograft)50 mM (1:5 dilution, 40 µL), intraperitoneally every other day for 14 daysSuppression of colonic tumor growth and cell proliferation[4]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of in vivo studies. Below are representative protocols for evaluating the anticancer efficacy of isoxazole derivatives in a murine xenograft model, based on established practices.[4][5]

General Protocol for In Vivo Anticancer Efficacy Study

1. Animal Model:

  • Athymic nude mice (e.g., from Cavens Lab) are typically used for their immunodeficient state, which allows for the growth of human tumor xenografts.[4]

  • Mice are housed in a sterile environment with controlled temperature, humidity, and light-dark cycles.

  • All animal experiments should be conducted in accordance with institutional guidelines and approved by an ethics committee.

2. Tumor Cell Implantation:

  • A human cancer cell line of interest (e.g., HCT116 for colorectal cancer) is cultured in vitro.[4]

  • Approximately 3 x 10^6 cells are suspended in a suitable medium (e.g., PBS or Matrigel) and injected subcutaneously into the flank of each mouse.[4]

3. Compound Preparation and Administration:

  • The test compound (e.g., an isoxazole derivative) is formulated in a vehicle appropriate for the route of administration (e.g., intraperitoneal, oral).

  • For example, a compound could be prepared at a concentration of 50 mM, diluted 1:5, and administered at a volume of 40 µL.[4]

  • A control group receives the vehicle only. A positive control group may receive a standard-of-care chemotherapeutic agent.

4. Dosing and Monitoring:

  • Treatment commences once tumors reach a palpable size (e.g., after two weeks).[4]

  • The compound is administered according to a defined schedule (e.g., every other day for 14 days).[4]

  • Tumor volume is measured regularly (e.g., twice a week) using calipers, and calculated using the formula: (Length x Width^2) / 2.

  • Animal body weight and general health are monitored throughout the study.

5. Endpoint and Analysis:

  • At the end of the treatment period, mice are euthanized, and tumors are excised and weighed.[4]

  • Tumor samples can be fixed in formalin for histological analysis or snap-frozen in liquid nitrogen for molecular analyses (e.g., Western blot to assess target inhibition).[4]

  • Statistical analysis is performed to compare tumor growth between the treatment and control groups.

Mandatory Visualizations

Signaling Pathway and Experimental Workflow Diagrams

To visually represent the underlying biological mechanisms and experimental processes, the following diagrams are provided in the DOT language for Graphviz.

JAK_STAT_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine_Receptor Cytokine Receptor JAK JAK Cytokine_Receptor->JAK Activation STAT STAT JAK->STAT Phosphorylation pSTAT pSTAT (Dimer) STAT->pSTAT Dimerization DNA DNA pSTAT->DNA Nuclear Translocation Gene_Transcription Gene Transcription (Proliferation, Survival) DNA->Gene_Transcription Cytokine Cytokine Cytokine->Cytokine_Receptor Isoxazole_Derivative N-(4-chlorophenyl)- 5-carboxamidyl isoxazole Isoxazole_Derivative->JAK Inhibition InVivo_Workflow Start Start: Select Animal Model (e.g., Athymic Nude Mice) Cell_Culture In Vitro Culture of Cancer Cell Line Start->Cell_Culture Implantation Subcutaneous Implantation of Cancer Cells Cell_Culture->Implantation Tumor_Growth Allow Tumors to Reach Palpable Size Implantation->Tumor_Growth Grouping Randomize Mice into Treatment and Control Groups Tumor_Growth->Grouping Treatment Administer Isoxazole Derivative or Vehicle Control Grouping->Treatment Monitoring Monitor Tumor Volume, Body Weight, and Health Treatment->Monitoring Endpoint Endpoint: Euthanize Mice, Excise Tumors Monitoring->Endpoint Analysis Analyze Data: Tumor Weight, Histology, Molecular Markers Endpoint->Analysis

References

A Comparative Analysis of N-methyl-5-phenyl-3-isoxazolecarboxamide Analogs in Oncology and Oxidative Stress

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The isoxazole carboxamide scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with diverse biological activities. This guide provides a comparative analysis of various analogs of N-methyl-5-phenyl-3-isoxazolecarboxamide, focusing on their anticancer and antioxidant properties. The information presented is collated from recent studies and aims to provide a clear, data-driven overview for researchers in drug discovery and development.

Quantitative Data Summary

The following tables summarize the biological activities of several isoxazole-carboxamide derivatives from various studies. These tables are designed for easy comparison of the compounds' potencies.

Table 1: In Vitro Cytotoxicity of Isoxazole-Carboxamide Analogs Against Various Cancer Cell Lines

Compound IDStructureCell LineIC50 (µM)Reference
2a N-(4-(tert-butyl)phenyl)-3-(2-chlorophenyl)-5-methylisoxazole-4-carboxamideMCF-739.80[1][2]
2d 3-(2-Chlorophenyl)-N-(3,4-dimethoxyphenyl)-5-methylisoxazole-4-carboxamideHeLa15.48[2]
Hep3B~23 µg/ml[2]
2e 3-(2-Chlorophenyl)-N-(2,5-dimethoxyphenyl)-5-methylisoxazole-4-carboxamideHep3B~23 µg/ml[2]
Compound 3 N-(4-chlorophenyl)-5-carboxamidyl isoxazoleColon 382.5 µg/mL[3]
CT-262.5 µg/mL[3]
2a (Melanoma)N-(4-tert-butylphenyl)-5-methyl-3-phenylisoxazole-4-carboxamideColo2059.179[4]
HepG27.55[4]
A13 3-(3,4-dimethoxyphenyl)-5-methyl-N-(4-chlorophenyl)isoxazole-4-carboxamideCOX-10.064[5]
COX-20.013[5]

Note: Direct comparison of IC50 values should be made with caution due to variations in experimental conditions between studies.

Table 2: Antioxidant Activity of Isoxazole-Carboxamide Analogs

Compound IDStructureAssayIC50 (µg/mL)Reference
2a N-(4-(tert-butyl)phenyl)-3-(2-chlorophenyl)-5-methylisoxazole-4-carboxamideDPPH7.8 ± 1.21[1]
2c 3-(2-chlorophenyl)-N-(3,5-dimethoxyphenyl)-5-methylisoxazole-4-carboxamideDPPH56.1[1]
2e 3-(2-Chlorophenyl)-N-(2,5-dimethoxyphenyl)-5-methylisoxazole-4-carboxamideDPPH67.6[1]
2g 3-(2-Chlorophenyl)-5-methyl-N-(3,4,5-trimethoxyphenyl)isoxazole-4-carboxamideDPPH51.2[1]
Trolox (Standard)DPPH2.75[1]
2a (Fluorophenyl)N-(4-(tert-butyl)phenyl)-3-(4-fluorophenyl)-5-methylisoxazole-4-carboxamideDPPH0.45 ± 0.21[6]
2c (Fluorophenyl)N-(3,5-dimethoxyphenyl)-3-(4-fluorophenyl)-5-methylisoxazole-4-carboxamideDPPH0.47 ± 0.33[6]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of the key experimental protocols used in the cited studies.

General Synthesis of Isoxazole-Carboxamide Derivatives[1][4]

A common synthetic route involves the coupling of a substituted isoxazole carboxylic acid with a corresponding aniline derivative.

  • Activation of Carboxylic Acid: The 5-methyl-3-phenyl-isoxazole-4-carboxylic acid (1 equivalent) is dissolved in a suitable solvent such as dichloromethane (DCM). To this solution, N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC) (1.1-1.2 equivalents) and 4-Dimethylaminopyridine (DMAP) (0.2 equivalents) are added. The mixture is stirred at room temperature for approximately 30 minutes under an inert atmosphere (e.g., argon or nitrogen).

  • Amide Bond Formation: The appropriate substituted aniline (1.1-1.2 equivalents) is then added to the reaction mixture.

  • Reaction Monitoring and Work-up: The reaction is stirred at room temperature for 24-48 hours and monitored by Thin Layer Chromatography (TLC). Upon completion, the solvent is removed under reduced pressure. The residue is redissolved in DCM and washed with 1% NaHCO3 solution and brine.

  • Purification: The crude product is purified by column chromatography on silica gel using a solvent system such as n-hexane:ethyl acetate to yield the final isoxazole-carboxamide analog.[1][4]

In Vitro Cytotoxicity Assay (MTS Assay)[1][7]

The antiproliferative activity of the synthesized compounds is often evaluated using the MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) assay.

  • Cell Seeding: Cancer cells (e.g., MCF-7, HeLa, Hep3B) are seeded in 96-well plates at a density of approximately 2.6 x 10^4 cells/well and allowed to adhere and grow for 72 hours until confluent.

  • Compound Treatment: The culture medium is replaced with fresh medium containing various concentrations of the test compounds (e.g., 1, 10, 50, 100, 500 µg/ml). The cells are then incubated for a further 24 hours.

  • MTS Reagent Addition: After the treatment period, 20 µl of MTS solution is added to each well (containing 100 µl of medium).

  • Incubation and Absorbance Measurement: The plates are incubated at 37°C for 2 hours. The absorbance is then measured at 490 nm using a microplate reader. The IC50 values are calculated from the resulting dose-response curves.[1][7]

DPPH Radical Scavenging Assay[1]

The antioxidant potential of the analogs is assessed by their ability to scavenge the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical.

  • Preparation of Solutions: A stock solution of DPPH in methanol is prepared. The test compounds are also dissolved in a suitable solvent to prepare a range of concentrations.

  • Reaction Mixture: An aliquot of the test compound solution is mixed with the DPPH solution.

  • Incubation: The mixture is incubated in the dark at room temperature for a specified period (e.g., 30 minutes).

  • Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (e.g., 517 nm). The percentage of DPPH radical scavenging activity is calculated by comparing the absorbance of the test samples with that of a control (DPPH solution without the test compound). The IC50 value, the concentration of the compound required to scavenge 50% of the DPPH radicals, is then determined. Trolox is often used as a standard antioxidant for comparison.[1]

Visualizing the Research Workflow

The following diagram illustrates a typical workflow for the synthesis and biological evaluation of novel isoxazole-carboxamide analogs as potential therapeutic agents.

G cluster_synthesis Synthesis & Characterization cluster_evaluation Biological Evaluation cluster_analysis Data Analysis start Starting Materials (Isoxazole Carboxylic Acid, Aniline Derivatives) coupling Amide Coupling Reaction (EDC, DMAP) start->coupling purification Purification (Column Chromatography) coupling->purification characterization Structural Characterization (NMR, HRMS) purification->characterization cytotoxicity In Vitro Cytotoxicity Assays (e.g., MTS on Cancer Cell Lines) characterization->cytotoxicity antioxidant Antioxidant Assays (e.g., DPPH) characterization->antioxidant enzyme Enzyme Inhibition Assays (e.g., COX-1/COX-2) characterization->enzyme pathway Mechanism of Action Studies (e.g., Western Blot for Signaling Proteins) cytotoxicity->pathway sar Structure-Activity Relationship (SAR) Analysis antioxidant->sar enzyme->sar pathway->sar lead Lead Compound Identification sar->lead

Caption: Workflow for the development of isoxazole-carboxamide analogs.

This guide provides a snapshot of the current research landscape for this compound analogs. The presented data and protocols highlight the potential of this chemical class in the development of new anticancer and antioxidant agents. Further research into their mechanisms of action and in vivo efficacy is warranted to translate these promising in vitro results into tangible therapeutic benefits.

References

A Comparative Guide to FLT3 Kinase Inhibitors for Acute Myeloid Leukemia Research

Author: BenchChem Technical Support Team. Date: December 2025

A Note on the Analyzed Compound: Initial literature searches for "N-methyl-5-phenyl-3-isoxazolecarboxamide" did not yield specific data regarding its activity as a kinase inhibitor. To provide a relevant and data-supported comparison for researchers in drug development, this guide focuses on a well-characterized class of isoxazole-containing kinase inhibitors and their comparison with other established compounds targeting the FMS-like tyrosine kinase 3 (FLT3). Specifically, this guide will compare Quizartinib (AC220), a potent isoxazole derivative, with other notable FLT3 inhibitors: Gilteritinib, Sorafenib, and Sunitinib.

This guide is intended for researchers, scientists, and drug development professionals, providing an objective comparison of the performance of these FLT3 inhibitors with supporting experimental data and methodologies.

Introduction to FLT3 Inhibition in Acute Myeloid Leukemia (AML)

FMS-like tyrosine kinase 3 (FLT3) is a receptor tyrosine kinase that plays a crucial role in the proliferation, differentiation, and survival of hematopoietic stem and progenitor cells.[1][2] Mutations in the FLT3 gene, particularly internal tandem duplications (ITD) in the juxtamembrane domain and point mutations in the tyrosine kinase domain (TKD), are among the most common genetic alterations in Acute Myeloid Leukemia (AML).[2][3] These mutations lead to the constitutive, ligand-independent activation of the FLT3 receptor, driving uncontrolled cell growth and survival through downstream signaling pathways, including PI3K/AKT, RAS/MAPK, and STAT5.[4][5][6] Consequently, FLT3 has emerged as a critical therapeutic target in AML.

This guide provides a comparative analysis of four key FLT3 inhibitors: Quizartinib, Gilteritinib, Sorafenib, and Sunitinib.

Mechanism of Action and Kinase Selectivity

The selected kinase inhibitors exhibit different mechanisms of action and selectivity profiles, which are crucial for their efficacy and potential off-target effects.

  • Quizartinib (AC220) is a potent and highly selective, second-generation FLT3 inhibitor.[7][8] It is classified as a type II inhibitor, binding to the inactive conformation of the FLT3 kinase domain.[9][10] This mechanism makes it particularly effective against FLT3-ITD mutations.[3][8] Besides FLT3, Quizartinib also shows activity against other class III receptor tyrosine kinases such as KIT, CSF1R, and PDGFRs.[8][11][12]

  • Gilteritinib is a next-generation, potent and selective FLT3 inhibitor.[9][13] As a type I inhibitor, it binds to the active conformation of the kinase, allowing it to inhibit both FLT3-ITD and FLT3-TKD mutations, the latter of which can confer resistance to type II inhibitors.[9][13][14] Gilteritinib also demonstrates inhibitory activity against other kinases, notably AXL.[13][15]

  • Sorafenib is a multi-kinase inhibitor that targets several kinases, including FLT3, VEGFR, PDGFR, KIT, and RAF kinases.[16][17][18] Its action against FLT3 is that of a type II inhibitor.[9] Due to its broad-spectrum activity, it has been investigated in various cancers, including AML.[16][19]

  • Sunitinib is another oral multi-targeted receptor tyrosine kinase inhibitor.[20][21] Its targets include VEGFRs, PDGFRs, KIT, FLT3, CSF-1R, and RET.[20][22] The simultaneous inhibition of these pathways contributes to its anti-angiogenic and anti-tumor effects.[21][23]

Comparative Performance Data

The following tables summarize the in vitro potency of the selected FLT3 inhibitors against AML cell lines harboring the FLT3-ITD mutation and primary AML patient samples. The half-maximal inhibitory concentration (IC50) is a measure of the inhibitor's potency.

Table 1: IC50 Values of FLT3 Inhibitors in FLT3-ITD Positive AML Cell Lines

InhibitorCell LineFLT3 Mutation StatusIC50 (nM)
Quizartinib (AC220) MV4-11FLT3-ITD0.31 ± 0.05[24]
MOLM-13FLT3-ITD0.62 ± 0.03[24]
Gilteritinib (ASP2215) MV4-11FLT3-ITD0.92[24]
Sorafenib MV4-11FLT3-ITD5[24]
Sunitinib Ba/F3-ITDFLT3-ITD10-100 (estimated)

Note: Data for Sunitinib in common AML cell lines is less consistently reported in direct comparative studies with the other listed inhibitors.

Table 2: Comparative IC50 Values of FLT3 Inhibitors in Primary FLT3-ITD AML Patient Samples

InhibitorIC50 (µmol/L) in FLT3-ITD positive samples
Foretinib *< 0.01
Quizartinib ~ 0.01
Gilteritinib ~ 0.01
Sorafenib ~ 0.1
Midostaurin > 1

Data extracted from a study analyzing the BeatAML database. Foretinib, another potent FLT3 inhibitor, is included for additional context.[25]

Signaling Pathways and Experimental Workflows

Visualizing the targeted signaling pathway and the experimental workflow for inhibitor screening is essential for understanding the mechanism of action and the drug discovery process.

FLT3_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FLT3 FLT3 Receptor RAS RAS FLT3->RAS PI3K PI3K FLT3->PI3K STAT5 STAT5 FLT3->STAT5 FLT3L FLT3 Ligand FLT3L->FLT3 Binding & Dimerization RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation STAT5->Proliferation Inhibitor FLT3 Inhibitor (e.g., Quizartinib) Inhibitor->FLT3 Inhibition

Caption: FLT3 Signaling Pathway and Point of Inhibition.

Kinase_Inhibitor_Screening_Workflow cluster_biochemical Biochemical Assays cluster_cellular Cell-Based Assays KinaseAssay Kinase Inhibition Assay (Recombinant FLT3) IC50_biochem Determine Biochemical IC50 KinaseAssay->IC50_biochem CellCulture Culture AML Cell Lines (e.g., MV4-11, MOLM-13) CellViability Cell Viability Assay (e.g., MTT, CellTiter-Glo) CellCulture->CellViability WesternBlot Western Blot Analysis (p-FLT3, p-STAT5) CellCulture->WesternBlot IC50_cellular Determine Cellular IC50 CellViability->IC50_cellular PathwayInhibition Confirm Pathway Inhibition WesternBlot->PathwayInhibition Start Start: FLT3 Inhibitor Compound Start->KinaseAssay Start->CellCulture

Caption: General experimental workflow for screening FLT3 kinase inhibitors.

Experimental Protocols

Kinase Inhibition Assay (Biochemical)

This protocol is adapted from commercially available luminescent kinase assays that measure the amount of ADP produced in a kinase reaction.[26]

  • Reagents and Materials:

    • Recombinant FLT3 kinase

    • Kinase substrate (e.g., AXLtide or other suitable peptide)

    • ATP

    • Kinase assay buffer

    • Test inhibitors (dissolved in DMSO)

    • ADP-Glo™ Kinase Assay kit (Promega) or similar

    • 96-well white plates

    • Plate-reading luminometer

  • Procedure:

    • Prepare serial dilutions of the test inhibitors in kinase assay buffer. The final DMSO concentration should not exceed 1%.

    • In a 96-well plate, add the kinase, substrate, and test inhibitor dilutions. Include controls for 100% activity (vehicle only) and 0% activity (no enzyme).

    • Initiate the kinase reaction by adding ATP to each well. The final ATP concentration should be near the Km for FLT3 (typically 10-50 µM).

    • Incubate the plate at 30°C for 60 minutes.

    • Stop the reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent. Incubate at room temperature for 40 minutes.

    • Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate at room temperature for 30-60 minutes.

    • Measure the luminescence using a plate-reading luminometer.

  • Data Analysis:

    • Subtract the background luminescence (no enzyme control) from all readings.

    • Normalize the data to the vehicle control (100% activity).

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Cell Viability Assay (Cell-Based)

This protocol describes a typical cell viability assay using a reagent like MTT or CellTiter-Glo®.[1][27]

  • Reagents and Materials:

    • AML cell lines (e.g., MV4-11, MOLM-13)

    • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

    • Test inhibitors (dissolved in DMSO)

    • Cell viability reagent (e.g., MTT or CellTiter-Glo® Luminescent Cell Viability Assay)

    • 96-well clear or white plates (depending on the assay)

    • Microplate reader (spectrophotometer or luminometer)

  • Procedure:

    • Seed the AML cells into a 96-well plate at an optimal density (e.g., 5,000-10,000 cells per well) and allow them to acclimate for 24 hours.

    • Prepare serial dilutions of the test inhibitors in complete cell culture medium.

    • Add the inhibitor dilutions to the respective wells. Include a vehicle control (DMSO).

    • Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO₂.

    • Add the cell viability reagent to each well according to the manufacturer's instructions.

    • Incubate for the recommended time to allow for color development (MTT) or signal stabilization (CellTiter-Glo®).

    • Measure the absorbance or luminescence using a microplate reader.

  • Data Analysis:

    • Subtract the background reading from a blank well (media only).

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control (100% viability).

    • Plot the percentage of cell viability against the logarithm of the inhibitor concentration and determine the IC50 value using a sigmoidal dose-response curve.

Conclusion

The landscape of FLT3 inhibitors for AML is evolving, with a shift towards more potent and selective agents. Quizartinib and Gilteritinib represent second-generation inhibitors with high potency against FLT3-ITD mutations.[7][13] Gilteritinib offers the additional advantage of targeting TKD mutations that can confer resistance to type II inhibitors like Quizartinib and Sorafenib.[9] Sorafenib and Sunitinib, while effective against FLT3, are multi-targeted inhibitors, which can be a consideration for both their broader anti-tumor activity and potential for off-target effects.[20] The choice of inhibitor for research and development will depend on the specific research question, including the desired selectivity profile and the mutational context of the AML model being studied.

References

A Comparative Guide to the Biological Activity of N-methyl-5-phenyl-3-isoxazolecarboxamide Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: No direct biological data for "N-methyl-5-phenyl-3-isoxazolecarboxamide" has been identified in publicly available scientific literature. This guide provides a comparative analysis of structurally related isoxazole derivatives to infer potential biological activities and support future research directions. The data presented herein is for informational purposes only and should be further validated by independent laboratory studies.

Introduction

The isoxazole scaffold is a prominent heterocyclic motif in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer, antitubercular, and anti-inflammatory properties. This guide focuses on the biological data of compounds structurally analogous to this compound, providing a comparative overview of their performance against various biological targets. By examining the activities of closely related molecules, we can extrapolate potential areas of investigation for this compound and provide a basis for the rational design of future experiments.

The two primary classes of analogs discussed in this guide are 5-phenyl-3-isoxazolecarboxylic acid ethyl esters and N-phenyl-5-carboxamidyl isoxazoles . These compounds have shown notable efficacy in antitubercular and anticancer assays, respectively. This document summarizes the available quantitative data, details the experimental protocols used to generate this data, and visualizes relevant biological pathways and workflows to ensure reproducibility and facilitate a deeper understanding of the structure-activity relationships.

Data Presentation: Comparative Biological Activity

Antitubercular Activity of 5-Phenyl-3-isoxazolecarboxylic Acid Ethyl Ester Derivatives

Several derivatives of 5-phenyl-3-isoxazolecarboxylic acid ethyl ester have demonstrated potent activity against Mycobacterium tuberculosis (Mtb).[1] The data presented below summarizes the Minimum Inhibitory Concentration (MIC) values against replicating and non-replicating Mtb strains. For comparison, standard first-line antitubercular drugs are included.

Compound/DrugReplicating Mtb MIC (µM)Non-replicating Mtb MIC (µM)Reference
Benzyloxy derivative of 5-phenyl-3-isoxazolecarboxylic acid ethyl esterNanomolar range (specific value not cited)Low micromolar range (specific value not cited)[1]
Benzylamino derivative of 5-phenyl-3-isoxazolecarboxylic acid ethyl esterNanomolar range (specific value not cited)Low micromolar range (specific value not cited)[1]
Phenoxy derivative of 5-phenyl-3-isoxazolecarboxylic acid ethyl esterNanomolar range (specific value not cited)Low micromolar range (specific value not cited)[1]
Reference Drugs
Isoniazid0.015 - 0.1-[2]
Rifampicin0.03 - 0.25-[2]

Note: Specific MIC values for the isoxazole derivatives were described as being in the "nanomolar" and "low micromolar" range in the source material, but exact figures were not provided.[1]

Anticancer Activity of N-phenyl-5-carboxamidyl Isoxazole Derivatives

A series of N-phenyl-5-carboxamidyl isoxazoles have been evaluated for their cytotoxic effects against various cancer cell lines. The half-maximal inhibitory concentration (IC50) values provide a measure of their potency.

Compound/DrugCell LineIC50 (µg/mL)Reference
N-(4-chlorophenyl)-5-carboxamidyl isoxazole (Compound 3)Colon 38 (mouse colon carcinoma)2.5
N-(4-chlorophenyl)-5-carboxamidyl isoxazole (Compound 3)CT-26 (mouse colon carcinoma)2.5
Reference Drugs
DoxorubicinHeLa (cervical cancer)Not specified
DoxorubicinHep3B (hepatocellular carcinoma)2.23 µM[3]
5-FluorouracilVariousVaries

Experimental Protocols

To ensure the reproducibility of the cited biological data, detailed methodologies for the key experiments are provided below.

Microplate Alamar Blue Assay (MABA) for Antitubercular Activity

This assay is a colorimetric method used to determine the minimum inhibitory concentration (MIC) of a compound against Mycobacterium tuberculosis.

Materials:

  • 96-well microplates

  • Middlebrook 7H9 broth, supplemented with 0.2% glycerol and 10% ADC (Albumin-Dextrose-Catalase)

  • Mycobacterium tuberculosis H37Rv strain

  • Test compounds and reference drugs (e.g., Isoniazid, Rifampicin)

  • Alamar Blue reagent

  • Tween 80 (10% solution)

  • Sterile deionized water

  • Dimethyl sulfoxide (DMSO) for compound dissolution

Procedure:

  • Plate Preparation: Add 200 µL of sterile deionized water to all perimeter wells of the 96-well plate to minimize evaporation.

  • Compound Dilution: Prepare serial twofold dilutions of the test compounds and reference drugs in the 96-well plate using supplemented 7H9 broth. The final volume in each well should be 100 µL. Include drug-free control wells.

  • Inoculum Preparation: Grow M. tuberculosis H37Rv in supplemented 7H9 broth to mid-log phase. Adjust the bacterial suspension to a McFarland standard of 1.0, and then dilute it 1:20 in the broth to get an approximate concentration of 5 x 10^5 CFU/mL.

  • Inoculation: Add 100 µL of the prepared M. tuberculosis inoculum to all test and control wells. The final volume in each well will be 200 µL.

  • Incubation: Seal the plate and incubate at 37°C for 5-7 days.

  • Alamar Blue Addition: After the initial incubation, add 30 µL of a 1:1 mixture of Alamar Blue reagent and 10% Tween 80 to each well.

  • Second Incubation: Re-incubate the plate for 24 hours.

  • Result Interpretation: Observe the color change. A blue color indicates no bacterial growth, while a pink color indicates growth. The MIC is defined as the lowest drug concentration that prevents the color change from blue to pink.[2]

MTT Assay for In Vitro Anticancer Activity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability and cytotoxicity.

Materials:

  • 96-well flat-bottom sterile microplates

  • Cancer cell lines (e.g., Colon 38, CT-26)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • Test compounds and reference drugs (e.g., Doxorubicin)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • Phosphate-Buffered Saline (PBS)

Procedure:

  • Cell Seeding: Harvest and count the cancer cells. Seed the cells in a 96-well plate at a density of 1 × 10^4 cells/well in 100 µL of complete culture medium and incubate overnight at 37°C in a humidified 5% CO2 atmosphere.

  • Compound Treatment: Prepare serial dilutions of the test compounds and reference drugs in the culture medium. Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of the compounds. Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compound).

  • Incubation: Incubate the plate for 48-72 hours at 37°C.

  • MTT Addition: After incubation, remove the medium and add 50 µL of MTT solution to each well. Incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the MTT solution and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. Gently shake the plate for 5-10 minutes.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each treatment concentration relative to the vehicle control. Plot the percentage of cell viability against the compound concentration to generate a dose-response curve and determine the IC50 value.

Mandatory Visualization

Signaling Pathways and Experimental Workflows

To provide a clearer understanding of the potential mechanisms of action and experimental procedures, the following diagrams have been generated using Graphviz.

experimental_workflow cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_assay Assay cluster_analysis Data Analysis cell_seeding Seed cells in 96-well plate compound_prep Prepare serial dilutions of test compound add_compound Add compound to cells compound_prep->add_compound incubate_cells Incubate for 48-72 hours add_compound->incubate_cells add_mtt Add MTT reagent incubate_cells->add_mtt incubate_mtt Incubate for 4 hours add_mtt->incubate_mtt add_solubilizer Add solubilization solution incubate_mtt->add_solubilizer read_absorbance Read absorbance at 570 nm add_solubilizer->read_absorbance calculate_viability Calculate % cell viability read_absorbance->calculate_viability determine_ic50 Determine IC50 value calculate_viability->determine_ic50

Workflow of the in vitro MTT cytotoxicity assay.

JAK_STAT_pathway cluster_cell Cytoplasm cytokine Cytokine receptor Cytokine Receptor cytokine->receptor jak JAK receptor->jak activates stat STAT jak->stat phosphorylates p_stat p-STAT dimer STAT Dimer p_stat->dimer dimerizes nucleus Nucleus dimer->nucleus translocates to transcription Gene Transcription (Proliferation, Survival) nucleus->transcription initiates isoxazole N-phenyl-5-carboxamidyl isoxazole derivative isoxazole->jak inhibits (?)

Potential inhibition of the JAK/STAT signaling pathway.

InhA_inhibition fas2 Fatty Acid Synthase II (FAS-II) Pathway inhA InhA (Enoyl-ACP reductase) fas2->inhA elongation Fatty Acid Elongation inhA->elongation mycolic_acid Mycolic Acid Synthesis elongation->mycolic_acid cell_wall Mycobacterial Cell Wall mycolic_acid->cell_wall isoxazole 5-phenyl-3-isoxazolecarboxylic acid ethyl ester derivative isoxazole->inhA inhibits

Proposed mechanism of InhA inhibition in M. tuberculosis.

References

Safety Operating Guide

Essential Procedures for the Safe Disposal of N-methyl-5-phenyl-3-isoxazolecarboxamide in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: December 2025

I. Hazard Assessment and Precautionary Principles

Given the lack of a specific Safety Data Sheet (SDS) for N-methyl-5-phenyl-3-isoxazolecarboxamide, a precautionary approach is mandatory. Structurally similar compounds, such as other isoxazole and carboxamide derivatives, may exhibit toxicological properties. For instance, related isoxazoles are known to be harmful if swallowed, inhaled, or absorbed through the skin[1][2]. Therefore, this compound should be handled as a hazardous substance.

Key Safety Precautions:

  • Always handle the compound within a certified chemical fume hood.

  • Wear appropriate Personal Protective Equipment (PPE), including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety goggles.

  • Avoid the generation of dust or aerosols.

II. Waste Segregation and Collection

Proper segregation of chemical waste is crucial to prevent dangerous reactions. This compound waste should be collected in dedicated, properly labeled containers.

Table 1: Waste Segregation for this compound

Waste TypeContainer TypeCollection Procedure
Solid Waste Labeled, sealed, and compatible waste container.Collect unreacted compound, contaminated personal protective equipment (gloves, weigh boats, etc.), and any solid materials used for spill cleanup.
Liquid Waste Labeled, sealed, and compatible waste container.Collect solutions containing the compound and any rinsate from decontaminating glassware. Do not mix with other waste streams unless compatibility is confirmed.
Sharps Waste Puncture-resistant sharps container.Dispose of any needles, syringes, or other sharp objects contaminated with the compound in a designated sharps container.
Empty Stock Containers Original container.Empty containers that held the pure compound should be triple-rinsed with a suitable solvent. The rinsate must be collected as hazardous liquid waste. The defaced, triple-rinsed container can then be discarded.
III. Step-by-Step Disposal Protocol

The following protocol outlines the necessary steps for the safe disposal of this compound.

  • Decontamination of Labware:

    • All glassware and equipment that have come into contact with this compound must be decontaminated.

    • Rinse the equipment three times with a suitable solvent (e.g., acetone or ethanol).

    • Collect all rinsate as hazardous liquid waste in a designated, labeled container.

  • Waste Container Labeling:

    • All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound". Avoid using abbreviations or chemical formulas.

    • Include the date when waste was first added to the container.

  • Storage of Chemical Waste:

    • Store all waste containers in a designated and clearly marked Satellite Accumulation Area (SAA) within the laboratory.

    • Ensure waste containers are kept closed at all times, except when adding waste.

    • Store incompatible waste streams separately to prevent accidental mixing.

  • Arranging for Disposal:

    • Once a waste container is full, or if it has been in storage for an extended period (typically not exceeding one year), arrange for its disposal through your institution's Environmental Health and Safety (EHS) department.

    • Do not dispose of this compound down the drain or in the regular trash. All waste must be handled by a licensed hazardous waste disposal vendor.

Visualizing the Disposal Workflow

To further clarify the proper disposal procedures, the following diagrams illustrate the key decision-making processes and workflows.

DisposalWorkflow cluster_prep Preparation cluster_waste_gen Waste Generation cluster_segregation Segregation cluster_collection Collection cluster_final_disposal Final Disposal start Start: Handling this compound ppe Wear Appropriate PPE start->ppe fume_hood Work in a Fume Hood ppe->fume_hood waste_generated Waste Generated fume_hood->waste_generated is_solid Solid Waste? waste_generated->is_solid is_liquid Liquid Waste? is_solid->is_liquid No collect_solid Collect in Labeled Solid Waste Container is_solid->collect_solid Yes is_sharp Sharps Waste? is_liquid->is_sharp No collect_liquid Collect in Labeled Liquid Waste Container is_liquid->collect_liquid Yes collect_sharps Collect in Sharps Container is_sharp->collect_sharps Yes store_saa Store in Satellite Accumulation Area collect_solid->store_saa collect_liquid->store_saa collect_sharps->store_saa contact_ehs Contact EHS for Pickup store_saa->contact_ehs DecontaminationProtocol start Contaminated Labware rinse1 Rinse with Suitable Solvent (e.g., Acetone) start->rinse1 collect1 Collect Rinsate as Hazardous Liquid Waste rinse1->collect1 rinse2 Repeat Rinse (2nd Time) collect1->rinse2 collect2 Collect Rinsate rinse2->collect2 rinse3 Repeat Rinse (3rd Time) collect2->rinse3 collect3 Collect Rinsate rinse3->collect3 end Decontaminated Labware Ready for Cleaning collect3->end

References

Personal protective equipment for handling N-methyl-5-phenyl-3-isoxazolecarboxamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides immediate, essential safety and logistical information for handling N-methyl-5-phenyl-3-isoxazolecarboxamide (CAS No. 144537-05-3). Adherence to these procedures is critical for ensuring laboratory safety and proper disposal.

Personal Protective Equipment (PPE)

When handling this compound, a comprehensive PPE strategy is required to minimize exposure risk. The following equipment is mandatory:

PPE CategorySpecification
Eye Protection Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[1]
Hand Protection Wear impervious gloves (e.g., nitrile, neoprene) to prevent skin contact.
Body Protection A laboratory coat or other protective clothing should be worn to prevent skin exposure.
Respiratory Use a NIOSH/MSHA approved respirator when handling the powder form of the compound, especially when dust may be generated.

Operational Plan: Safe Handling and Storage

Proper handling and storage are paramount to maintaining the integrity of the compound and ensuring a safe laboratory environment.

Handling:

  • Ventilation: Use in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.

  • Avoid Contact: Take precautions to avoid contact with skin, eyes, and clothing.

  • Aerosolization: Avoid actions that could lead to dust formation or aerosolization.

Storage:

  • Container: Keep the container tightly closed when not in use.

  • Environment: Store in a cool, dry place away from incompatible materials.

Disposal Plan

All waste materials should be handled as hazardous chemical waste.

  • Chemical Waste: Dispose of this compound and any contaminated materials in a designated, sealed, and properly labeled hazardous waste container.

  • Contaminated PPE: Used gloves, lab coats, and other disposable PPE should be collected in a sealed bag and disposed of as hazardous waste.

  • Regulatory Compliance: All disposal must be in accordance with local, state, and federal regulations. Consult with your institution's environmental health and safety (EHS) department for specific guidance.

Spill Response Workflow

In the event of a spill, follow this workflow to ensure a safe and effective cleanup.

Caption: Workflow for chemical spill response.

References

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